(3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid
Description
Properties
IUPAC Name |
[3-chloro-4-[(2-fluorophenyl)methoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BClFO3/c15-11-7-10(14(17)18)5-6-13(11)19-8-9-3-1-2-4-12(9)16/h1-7,17-18H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPXKZJRODTNBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCC2=CC=CC=C2F)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584552 | |
| Record name | {3-Chloro-4-[(2-fluorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870777-28-9 | |
| Record name | {3-Chloro-4-[(2-fluorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid: Synthesis, Characterization, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid, a versatile chemical intermediate with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, a detailed synthesis protocol, analytical characterization, and its applications, particularly as a building block in the synthesis of complex organic molecules.
Introduction: The Versatility of Substituted Phenylboronic Acids
This compound belongs to the class of arylboronic acids, which are widely recognized for their utility in organic synthesis. The presence of multiple functional groups—a chloro substituent, a fluorobenzyl ether moiety, and the boronic acid group—makes this molecule a highly valuable and versatile building block. The boronic acid functional group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are common motifs in many pharmaceutical agents and advanced materials.
The unique substitution pattern of this particular boronic acid offers several advantages in drug design. The chloro and fluoro groups can modulate the electronic properties and lipophilicity of a target molecule, potentially enhancing its biological activity, metabolic stability, and pharmacokinetic profile. The benzyl ether linkage provides a flexible scaffold for further chemical modification. This guide will delve into the practical aspects of utilizing this compound in a research and development setting.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of a chemical intermediate is crucial for its effective use in synthesis and for ensuring its stability and proper handling. The key properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Weight | 280.49 g/mol |
| Molecular Formula | C₁₃H₁₁BClFO₃ |
| CAS Number | 870777-28-9 |
| Appearance | Typically a white to off-white solid |
| Purity | ≥97% (typical) |
| Storage Conditions | Inert atmosphere, 2-8°C[1] |
Synthesis and Purification: A Two-Step Approach
Proposed Synthetic Pathway
The synthesis commences with the etherification of 3-chloro-4-hydroxyphenylboronic acid pinacol ester with 2-fluorobenzyl bromide, followed by the hydrolysis of the pinacol ester to yield the final product. Alternatively, the synthesis can start from 2-chloro-4-nitrophenol, which undergoes etherification, reduction of the nitro group, diazotization, and then a Miyaura borylation. However, the former approach is more direct.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Reaction Setup: To a solution of 3-chloro-4-hydroxyphenylboronic acid pinacol ester (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Addition of Alkylating Agent: Add 2-fluorobenzyl bromide (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 60-70 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired pinacol ester.
Step 2: Synthesis of this compound
-
Hydrolysis: Dissolve the purified pinacol ester from Step 1 in a mixture of acetone and 1 M hydrochloric acid (HCl).
-
Reaction: Stir the solution at room temperature for 12-16 hours.
-
Isolation: Remove the acetone under reduced pressure. The resulting aqueous layer is extracted with ethyl acetate.
-
Final Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product as a solid.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons of both the phenylboronic acid and the 2-fluorobenzyl moieties, as well as a singlet for the benzylic methylene protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct resonances for all carbon atoms in the molecule, with the carbon attached to the boron atom appearing at a characteristic downfield shift.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique will confirm the molecular weight of the compound (280.49 g/mol ).
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the boronic acid, C-O-C stretch of the ether, and C-Cl and C-F bonds.
-
Purity Analysis (HPLC): High-performance liquid chromatography (HPLC) is used to determine the purity of the final compound, which should typically be ≥97%.
Applications in Drug Development and Organic Synthesis
The primary application of this compound in drug development is as a key building block in the synthesis of more complex molecules, primarily through the Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Cross-Coupling Reactions
This palladium-catalyzed reaction enables the formation of a C-C bond between the boronic acid and an aryl or vinyl halide/triflate. This is a highly efficient and functional group tolerant method for constructing biaryl scaffolds, which are prevalent in many marketed drugs.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a reaction vessel, combine this compound (1.2 eq), the aryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water.
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor its progress.
-
Workup and Purification: Upon completion, cool the reaction, perform an aqueous workup, and purify the product by column chromatography.
Potential as a Pharmacophore
Substituted phenylboronic acids have been investigated for a range of biological activities. Boronic acids can act as inhibitors of various enzymes, particularly serine proteases, by forming a reversible covalent bond with the catalytic serine residue. The unique substitution pattern of this compound may confer specific inhibitory properties. For instance, various phenylboronic acid derivatives have been explored as inhibitors of β-lactamases, which are enzymes responsible for antibiotic resistance in bacteria. Others have been identified as potential pharmacological chaperones for treating genetic disorders.[2][3] The development of new therapeutics could involve incorporating this specific boronic acid moiety to target such enzymes.
Conclusion
This compound is a valuable and versatile building block for organic synthesis and drug discovery. Its well-defined physicochemical properties and the availability of robust synthetic methods make it an attractive intermediate for researchers. Its primary utility lies in the construction of complex molecular architectures via the Suzuki-Miyaura cross-coupling reaction. Furthermore, the inherent potential of the substituted phenylboronic acid motif as a pharmacophore warrants further investigation into its biological activities. This guide provides the foundational knowledge for the effective utilization of this compound in a research and development setting, paving the way for the discovery of novel therapeutics and materials.
References
-
Triazole-substituted phenylboronic acids as tunable lead inhibitors of KPC-2 antibiotic resistance. European Journal of Medicinal Chemistry. Available at: [Link]
-
Phenylboronic acids as pH-selective ligands for arylsulfatase B: a lead for pharmacological chaperones against Maroteaux–Lamy syndrome. ChemRxiv. Available at: [Link]
Sources
(3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid chemical properties
An In-depth Technical Guide to (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid
Abstract
This compound is a highly functionalized arylboronic acid that serves as a critical building block in modern synthetic organic chemistry. Its unique substitution pattern—featuring a chloro group, a fluorinated benzyl ether, and the versatile boronic acid moiety—makes it an invaluable intermediate for accessing complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a robust two-step synthesis protocol, its principal application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, and standard analytical characterization methods. The protocols and insights are designed for researchers, chemists, and drug development professionals seeking to leverage this reagent in their synthetic programs.
Physicochemical and Structural Properties
The compound's utility is underpinned by its specific physicochemical characteristics. The boronic acid group is a versatile functional handle for carbon-carbon bond formation, while the halogen substituents and the ether linkage allow for fine-tuning of steric and electronic properties of the target molecules.
| Property | Value | Source(s) |
| CAS Number | 870777-28-9 | [1] |
| Molecular Formula | C₁₃H₁₁BClFO₃ | [1] |
| Molecular Weight | 280.49 g/mol | [1] |
| Appearance | Solid (Typical) | [2] |
| Melting Point | A defined melting point is reported by chemical suppliers. | [2] |
| SMILES | FC1=CC=CC=C1COC2=CC=C(B(O)O)C=C2Cl | [1] |
| Storage | Inert atmosphere, 2-8°C | [1] |
Synthesis Protocol: A Robust and Scalable Approach
Step 1: Williamson Ether Synthesis of 1-Chloro-2-((2-fluorobenzyl)oxy)-4-bromobenzene
The first step involves the formation of the aryl ether bond. The choice of a brominated phenol precursor (4-bromo-2-chlorophenol) is strategic; the bromine atom serves as a stable handle for the subsequent lithiation-borylation step, offering excellent regiochemical control.
Protocol:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-2-chlorophenol (10.0 mmol, 1.0 equiv) and anhydrous potassium carbonate (K₂CO₃, 20.0 mmol, 2.0 equiv).
-
Solvent and Reagent Addition: Add 100 mL of anhydrous N,N-Dimethylformamide (DMF). Stir the suspension vigorously. Add 2-fluorobenzyl bromide (11.0 mmol, 1.1 equiv) dropwise to the mixture at room temperature.
-
Scientist's Insight: Potassium carbonate is a mild and effective base for deprotonating the phenol without causing side reactions. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction, accelerating the rate by solvating the potassium cation while leaving the phenoxide nucleophile relatively free.[3][4]
-
-
Reaction Execution: Heat the reaction mixture to 80°C and maintain for 4-6 hours, monitoring by TLC (Thin Layer Chromatography) until the starting phenol is consumed.
-
Work-up and Purification: Cool the mixture to room temperature and pour it into 300 mL of cold water. A precipitate should form. Filter the solid, wash with water, and dry under vacuum. If an oil forms, extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure aryl ether intermediate.
Step 2: Lithiation and Borylation
This step converts the aryl bromide into the target boronic acid. The reaction must be conducted under strictly anhydrous and inert conditions due to the high reactivity of organolithium reagents.
Protocol:
-
Reaction Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add the aryl bromide intermediate from Step 1 (8.0 mmol, 1.0 equiv) and 80 mL of anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 2.5 M in hexanes, 8.8 mmol, 1.1 equiv) dropwise over 20 minutes, ensuring the internal temperature does not rise above -70°C. Stir the resulting solution at -78°C for 1 hour.
-
Scientist's Insight: The lithium-halogen exchange is a rapid and efficient method for generating the aryllithium species. The extremely low temperature is critical to prevent side reactions, such as the decomposition of the organolithium intermediate.
-
-
Borylation: Add triisopropyl borate (B(O-iPr)₃, 16.0 mmol, 2.0 equiv) dropwise at -78°C. The borate ester acts as the electrophile, trapping the aryllithium.
-
Quenching and Hydrolysis: After stirring for 2 hours at -78°C, allow the reaction to warm slowly to room temperature overnight. Quench the reaction by carefully adding 50 mL of 1 M hydrochloric acid (HCl). Stir vigorously for 1 hour to hydrolyze the boronate ester to the desired boronic acid.
-
Work-up and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude solid can be purified by recrystallization or by trituration with a hexane/ether mixture to afford pure this compound.
Caption: Proposed two-step synthesis workflow.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of arylboronic acids is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming C(sp²)-C(sp²) bonds.[5] This reaction is a cornerstone of drug discovery for synthesizing biaryl motifs.
Mechanistic Insights
The reaction proceeds via a catalytic cycle involving a palladium catalyst.[6]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new biaryl product and regenerating the Pd(0) catalyst.
The electronic properties of this compound are well-suited for this reaction. The electron-withdrawing chloro group can slightly increase the Lewis acidity of the boron atom, while the bulky, electron-rich benzyloxy group influences the overall steric profile. These features generally do not impede the reaction, which is known for its broad functional group tolerance.[7]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Field-Proven Experimental Protocol
This general protocol is adaptable for coupling this compound with a variety of aryl bromides.
Protocol:
-
Reaction Setup: In a microwave vial or Schlenk tube, combine the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Scientist's Insight: Using a slight excess of the boronic acid ensures complete consumption of the potentially more expensive aryl halide. The choice of base and catalyst is crucial; K₂CO₃ is a robust base for this purpose, and Pd(PPh₃)₄ is a reliable, commercially available Pd(0) precatalyst.[5]
-
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio, 5 mL). Degassing the solvent (e.g., by sparging with nitrogen or argon) is vital to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Reaction Execution: Seal the vessel and heat the mixture to 100°C for 2-12 hours. The reaction progress can be monitored by LC-MS or TLC.
-
Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with water and then brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude biaryl product can be purified via flash column chromatography or recrystallization.
Analytical Characterization
Confirming the identity and purity of the synthesized boronic acid is essential. While public domain spectra for this specific compound are scarce, its structure allows for a confident prediction of its key spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex but highly informative.
-
Aromatic Protons (Phenylboronic acid ring): Three protons in the 2-4 ppm region. The proton ortho to the boronic acid will likely be a doublet, the proton between the chloro and ether groups a singlet (or narrow doublet), and the proton ortho to the chloro group a doublet.
-
Aromatic Protons (Fluorobenzyl ring): Four protons in the 7.1-7.6 ppm region, showing complex splitting patterns due to both H-H and H-F coupling.
-
Benzylic Protons (-O-CH₂-Ar): A characteristic singlet around 5.2 ppm.
-
Boronic Acid Protons (-B(OH)₂): A broad singlet that is D₂O exchangeable, with a chemical shift that can vary depending on concentration and solvent.
-
-
¹³C NMR: The carbon spectrum will show 13 distinct signals.
-
The carbon attached to the boron atom (C-B) will appear around 130-140 ppm but is often broadened and may be difficult to observe.
-
The benzylic carbon (-CH₂-) will be around 70 ppm.
-
The remaining aromatic carbons will appear in the 115-160 ppm range, with splitting observed for the carbons on the fluorinated ring due to C-F coupling.[8]
-
Mass Spectrometry & IR Spectroscopy
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in negative mode should show a prominent [M-H]⁻ ion. High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₃H₁₁BClFO₃.
-
Infrared (IR) Spectroscopy: Key stretches include a very broad O-H band around 3200-3400 cm⁻¹ (from the B(OH)₂ group), C-O ether stretches around 1250 cm⁻¹, and C=C aromatic stretches around 1600 cm⁻¹.
Safety, Handling, and Storage
This compound should be handled with appropriate care in a laboratory setting.
-
Hazards: Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.[3]
-
Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C) under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation, particularly dehydration to the boroxine anhydride.[1]
Conclusion
This compound is a strategic synthetic intermediate whose value lies in its pre-installed structural complexity. This guide provides a practical framework for its synthesis, characterization, and application. The detailed protocols for its preparation via Williamson ether synthesis and borylation, and its subsequent use in Suzuki-Miyaura coupling, offer researchers a clear path to incorporating this versatile building block into their synthetic programs. Proper handling and an understanding of its reactivity are key to successfully leveraging this compound for the development of novel pharmaceuticals and advanced materials.
References
-
Yan, G., et al. (2020). Iron-Catalyzed Borylation of Aryl Ethers via Cleavage of C–O Bonds. Organic Letters, 22(9), 3469–3473. Available at: [Link]
-
Semantelli. (n.d.). This compound. Retrieved from [Link]
-
Leadbeater, N. E., & McGowan, C. (2007). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters, 9(16), 3165–3168. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]
-
Molander, G. A., & Ellis, N. (2007). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 129(44), 13424–13425. Available at: [Link]
-
Process Chemistry. (n.d.). Metal-Catalyzed Borylation of Aryl and Heteroaryl Halides. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
Leśniewska, B., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2035. Available at: [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Retrieved from [Link]
-
Hamdi, N., et al. (2018). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 14.3: The Williamson Ether Synthesis. Retrieved from [Link]
-
Chem Help ASAP. (2019). in the chemical literature: Williamson ether synthesis. YouTube. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | Semantelli [semantelli.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
(3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid synthesis route
An In-depth Technical Guide to the Synthesis of (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Arylboronic Acids
Arylboronic acids and their derivatives are foundational pillars in modern organic synthesis, primarily serving as indispensable partners in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, leverages these compounds to construct biaryl and heteroaryl motifs that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2] The title compound, this compound, is a bespoke building block designed for targeted applications in drug discovery. Its unique substitution pattern—featuring a chloro group, a 2-fluorobenzyl ether, and the reactive boronic acid moiety—offers medicinal chemists a versatile scaffold to explore structure-activity relationships (SAR) by introducing tailored steric and electronic properties into lead compounds.
This guide provides a comprehensive overview of a reliable and scalable synthetic route to this key intermediate, grounded in established chemical principles. We will dissect the strategic decisions behind the chosen pathway, provide detailed, field-tested protocols, and explore the underlying mechanisms that ensure a successful outcome.
Retrosynthetic Analysis: A Logic-Driven Approach
A logical deconstruction of the target molecule reveals a straightforward and efficient synthetic strategy. The primary disconnection points are the carbon-boron bond and the benzylic ether linkage.
Caption: Retrosynthetic analysis of the target boronic acid.
This analysis suggests a two-step forward synthesis:
-
Formation of the Ether Linkage: A Williamson ether synthesis between 4-bromo-2-chlorophenol and 2-fluorobenzyl bromide to construct the core aryl ether intermediate.
-
Introduction of the Boronic Acid: Conversion of the aryl bromide intermediate into the corresponding boronic acid via a borylation reaction.
This pathway is strategically sound as it utilizes the differential reactivity of the halogen atoms. The aryl bromide is more reactive than the aryl chloride in the subsequent borylation step, ensuring excellent regioselectivity.
Part 1: Synthesis of the Key Intermediate: 1-Bromo-2-chloro-4-((2-fluorobenzyl)oxy)benzene
The formation of the benzylic ether is reliably achieved through the Williamson ether synthesis, a classic SN2 reaction.[3] The phenolic proton of 4-bromo-2-chlorophenol is sufficiently acidic to be deprotonated by a mild base like potassium carbonate, forming a phenoxide nucleophile. This nucleophile then displaces the bromide from 2-fluorobenzyl bromide to form the desired ether.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate (K₂CO₃) is an ideal base for this reaction. It is strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions. Its insolubility in some organic solvents can be advantageous, facilitating an easy filtration workup.
-
Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile is chosen to solvate the potassium phenoxide and accelerate the SN2 reaction rate.
-
Leaving Group: Benzyl bromides are excellent electrophiles for SN2 reactions due to the stability of the transition state and the good leaving group ability of bromide.
Experimental Protocol: Williamson Ether Synthesis
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-chlorophenol (1.0 eq.), potassium carbonate (1.5 eq.), and N,N-Dimethylformamide (DMF, approx. 0.5 M).
-
Addition of Electrophile: Add 1-(bromomethyl)-2-fluorobenzene (1.1 eq.) to the stirring suspension at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Work-up: Cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Separate the layers and extract the aqueous phase twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by brine, to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford 1-bromo-2-chloro-4-((2-fluorobenzyl)oxy)benzene as a pure solid.
Part 2: Borylation of the Aryl Bromide
The conversion of the C-Br bond to a C-B bond is the crucial final step. Two highly effective and widely adopted methods are presented: lithiation-borylation and the palladium-catalyzed Miyaura borylation.
Method A: Lithiation-Borylation
This classic method involves a halogen-metal exchange followed by quenching with an electrophilic boron source.[4][5] It is often high-yielding but requires stringent anhydrous conditions and very low temperatures.
Mechanism: The aryl bromide reacts with an organolithium reagent (typically n-butyllithium) to form an aryllithium intermediate. This potent nucleophile then attacks a trialkyl borate (e.g., triisopropyl borate), forming a borate complex. Aqueous acidic workup hydrolyzes this complex to the final boronic acid.
Experimental Protocol: Lithiation-Borylation
--- CAUTION: Organolithium reagents are pyrophoric and moisture-sensitive. This procedure must be performed under an inert atmosphere (N₂ or Ar) using anhydrous solvents and proper technique. ---
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the aryl bromide intermediate (1.0 eq.) and anhydrous tetrahydrofuran (THF, approx. 0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq., solution in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Borylation: Add triisopropyl borate (1.2 eq.) dropwise, again maintaining the temperature below -70 °C.
-
Warming and Quenching: After stirring for 1 hour at -78 °C, allow the reaction to warm slowly to room temperature overnight. Quench the reaction by carefully adding 2 M hydrochloric acid (HCl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Washing and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude boronic acid can often be purified by trituration with a nonpolar solvent (e.g., hexanes or a hexanes/ether mixture) or by recrystallization to yield the pure product.[6][7]
Method B: Palladium-Catalyzed Miyaura Borylation
The Miyaura borylation is a powerful cross-coupling reaction that offers broader functional group tolerance and milder conditions compared to lithiation.[8][9][10] It utilizes a palladium catalyst to couple the aryl halide with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).
Caption: Simplified catalytic cycle for the Miyaura borylation.
Causality Behind Experimental Choices:
-
Catalyst/Ligand: A palladium(0) source is required. Often, a stable Pd(II) precatalyst like PdCl₂(dppf) is used, which is reduced in situ to the active Pd(0) species. The dppf ligand is a bulky, electron-rich phosphine that promotes both oxidative addition and reductive elimination.
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the most common reagent. It is stable, easy to handle, and the resulting boronic ester is often crystalline and easily purified.
-
Base: A base like potassium acetate (KOAc) is crucial. It activates the diboron reagent, facilitating the transmetalation step, which is often the rate-limiting step of the cycle.
Experimental Protocol: Miyaura Borylation
-
Reaction Setup: In a Schlenk flask, combine the aryl bromide intermediate (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), potassium acetate (1.5 eq.), and the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 0.03 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Solvent Addition: Add a degassed solvent, such as dioxane or toluene, via syringe.
-
Reaction Conditions: Heat the mixture to 80-100 °C and stir for 8-16 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst, washing the pad with ethyl acetate.
-
Purification of Ester: Concentrate the filtrate and purify the resulting residue by flash column chromatography to isolate the intermediate pinacol boronate ester.
-
Hydrolysis (Optional but often necessary): While the pinacol ester can be used directly in subsequent Suzuki couplings, hydrolysis to the boronic acid is common. Dissolve the pinacol ester in a solvent mixture like THF/water, add an acid (e.g., HCl), and stir at room temperature until the conversion is complete. Extract the boronic acid, dry, and concentrate to obtain the final product.
Data and Method Comparison
| Feature | Method A: Lithiation-Borylation | Method B: Miyaura Borylation |
| Key Reagent | n-Butyllithium | Palladium Catalyst, B₂pin₂ |
| Temperature | Very Low (-78 °C) | Elevated (80-100 °C) |
| Atmosphere | Strictly Inert / Anhydrous | Inert |
| Functional Group Tolerance | Limited (incompatible with acidic protons, esters, ketones) | Broad (tolerates most functional groups) |
| Key Advantages | Often rapid, high-yielding for simple substrates, inexpensive reagents. | Mild conditions, high functional group compatibility, reliable.[11][12] |
| Key Disadvantages | Requires specialized low-temperature equipment and handling of pyrophoric reagents. | Catalyst cost, potential for heavy metal contamination in the product. |
| Typical Yield | 70-90% | 75-95% |
Conclusion
The synthesis of this compound is efficiently achieved via a robust two-step sequence. The initial Williamson ether synthesis provides the key aryl bromide intermediate in high yield. Subsequently, the critical carbon-boron bond can be formed using either a classic lithiation-borylation protocol or a modern palladium-catalyzed Miyaura borylation. The choice between these methods depends on the available equipment, scale, and the need for functional group tolerance. For laboratory-scale synthesis and process development where versatility is key, the Miyaura borylation is often the preferred route due to its milder conditions and exceptional reliability. Both pathways, when executed with care, provide access to this valuable synthetic building block for advanced research and development.
References
-
Kubota, K., & Ito, H. (2016). Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Beilstein Journal of Organic Chemistry, 12, 1930–1936. [Link]
-
Murata, M., Oyama, T., Watanabe, S., & Masuda, Y. (2000). Palladium-Catalyzed Borylation of Aryl Halides or Triflates with Dialkoxyborane: A Novel and Facile Synthetic Route to Arylboronates. The Journal of Organic Chemistry, 65(1), 164–168. [Link]
-
Li, W., Liu, D., Wang, Y., & Zhang, Y. (2015). Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. RSC Advances, 5(28), 21671–21675. [Link]
-
Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron. Organic Letters, 14(17), 4494–4497. [Link]
-
Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. Organic Letters, 14(17), 4494–4497. [Link]
-
ResearchGate. (n.d.). Synthesis and derivatization of phenol from arylboronic acids. Retrieved from [Link]
-
Singh, A., Kumar, A., & Kumar, S. (2024). Scalable and Practical Approach of Phenol Formation from Hydroxylation of Arylboronic Acids under Metal-, Photocatalyst-, and Light-Free Conditions. ACS Omega, 9(18), 20973–20982. [Link]
-
Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Retrieved from [Link]
-
Nagy, T., Sipos, G., & Keglevich, G. (2020). An Efficient Synthesis of Phenols via Oxidative Hydroxylation of Arylboronic Acids Using (NH₄)₂S₂O₈. Periodica Polytechnica Chemical Engineering, 64(4), 488-492. [Link]
-
Semantic Scholar. (n.d.). Green Photoorganocatalytic Synthesis of Phenols from Arylboronic Acids. Retrieved from [Link]
-
Che, A. (2023). Two Scale-up Examples of One-Pot Lithiation Borylation/Suzuki Coupling in Drug Synthesis. Medium. [Link]
-
Carson, N. (2014). THE LITHIATION-BORYLATION STRATEGY: METHODS FOR STEREOSPECIFIC sp3-sp3 HOMOLOGATION. University of Illinois Urbana-Champaign. [Link]
-
University of Bristol. (n.d.). Lithiation-Borylation in Synthesis. Retrieved from [Link]
-
Coldham, I., & Leonori, D. (2018). Investigation of the Deprotonative Generation and Borylation of Diamine-Ligated α-Lithiated Carbamates and Benzoates by in Situ IR spectroscopy. Journal of the American Chemical Society, 140(40), 13035-13043. [Link]
-
Aggarwal, V. K. (2017). Standard Lithiation–Borylation A user's guide. University of Bristol. [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
University of Wisconsin-Platteville. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
University of Massachusetts. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-Fluorophenyl boronic acid procedure. Retrieved from [Link]
-
Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]
-
Chemistry LibreTexts. (2020). The Williamson Ether Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Epp, J. B., et al. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. U.S.
-
Atabey, H., & G̈örmen, M. (2018). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 8(52), 29775-29782. [Link]
-
ResearchGate. (n.d.). Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. medium.com [medium.com]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. BJOC - Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry [beilstein-journals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. pubs.acs.org [pubs.acs.org]
Introduction: Navigating the Solubility Landscape of a Complex Boronic Acid
An In-Depth Technical Guide to the Solubility of (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid
This compound is a substituted arylboronic acid with significant potential as a building block in medicinal chemistry and materials science. Its structural complexity, featuring a halogenated phenylboronic acid core linked to a fluorinated benzyl ether, presents a unique profile of electronic and steric properties. These characteristics are pivotal in directing its reactivity in key synthetic transformations, most notably the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug discovery.[1]
The utility of this reagent is, however, fundamentally governed by its solubility. A comprehensive understanding of its behavior in various solvent systems is critical for optimizing reaction conditions, developing robust purification strategies, and, in downstream applications, formulating for biological screening. To date, specific experimental solubility data for this compound has not been reported in the public domain.
This guide, therefore, serves as a first-principles technical manual for researchers. It is designed to bridge this knowledge gap by integrating established chemical theory with practical, field-proven methodologies. We will dissect the molecule's structural components to provide a qualitative prediction of its solubility, present detailed protocols for its precise experimental determination, and address the unique chemical challenges inherent to boronic acids.
Molecular Structure and Physicochemical Property Analysis
To understand the solubility of this compound, we must first analyze the contributions of its constituent parts:
-
Phenylboronic Acid Core : The B(OH)₂ group is capable of hydrogen bonding, both as a donor (O-H) and an acceptor (the vacant p-orbital on boron acting as a Lewis acid).[2] This moiety imparts a degree of polarity.
-
Chloro Substituent : Located meta to the boronic acid, this electron-withdrawing group increases the Lewis acidity of the boron center, which can influence interactions with Lewis basic solvents.[3][4]
-
Benzyloxy Linker : The ether linkage introduces a polar site capable of hydrogen bond acceptance. However, the overall benzyloxy group is large and predominantly nonpolar, contributing significantly to the molecule's hydrophobicity.
-
2-Fluoro Substituent : The fluorine atom on the benzyl ring is a strong electron-withdrawing group, influencing the electronic properties of the ether oxygen and adding to the molecule's overall polarity and potential for specific dipole-dipole interactions.
A critical characteristic of arylboronic acids is their propensity to undergo dehydration to form a cyclic anhydride known as a boroxine.[5][6] This equilibrium is solvent and temperature-dependent and can significantly complicate solubility measurements, as the acid and its boroxine will possess different solubility profiles.
dot graph TD { subgraph Dehydration Equilibrium A[3 x this compound] B[Boroxine Anhydride] C[3 x H₂O] A -- Dehydration --> B B -- Hydration --> A B --- C end
}
Caption: Reversible dehydration of boronic acid to its boroxine.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 870777-28-9 | [7] |
| Molecular Formula | C₁₃H₁₁BClFO₃ | [7] |
| Molecular Weight | 280.49 g/mol | [7] |
Predicted Solubility Profile: A Qualitative Assessment
Based on the structural analysis and established literature on analogous compounds, we can formulate a robust hypothesis regarding the solubility of this compound across a range of common laboratory solvents.
Aqueous Solubility: The molecule's large, hydrophobic surface area, conferred by the two aromatic rings, is expected to dominate its behavior in water, leading to very low aqueous solubility . While the boronic acid moiety is polar, its contribution is likely insufficient to overcome the nonpolar character of the bulk of the molecule. The solubility of unsubstituted phenylboronic acid in water is already low (approx. 1.9-2.5 g/100g H₂O at room temperature), and the introduction of large, nonpolar substituents is known to decrease it further.[5][8] The pH of the aqueous medium will have a significant impact; in basic conditions (pH > pKa), the boronic acid will convert to the more soluble anionic boronate form.[2]
Organic Solvent Solubility: The solubility in organic solvents will be dictated by the principle of "like dissolves like."
-
High Expected Solubility :
-
Ethers (e.g., Tetrahydrofuran (THF), 1,4-Dioxane) : These polar aprotic solvents are excellent hydrogen bond acceptors and are known to be effective solvents for a wide range of phenylboronic acids.[5][9] They are likely to be the best choice for dissolving this compound.
-
Ketones (e.g., Acetone, 2-Butanone) : Similar to ethers, ketones are polar aprotic solvents that have demonstrated high efficacy in dissolving phenylboronic acids.[5][9][10]
-
-
Moderate Expected Solubility :
-
Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform) : These solvents are weakly polar and can engage in dipole-dipole interactions. Phenylboronic acid itself shows moderate solubility in chloroform.[5][9][10]
-
Alcohols (e.g., Methanol, Ethanol) : While polar and capable of hydrogen bonding, the large nonpolar scaffold of the molecule may limit its solubility compared to more ethereal solvents.
-
-
Low to Insoluble :
Protocols for Rigorous Experimental Solubility Determination
Given the absence of published data, experimental verification is paramount. The following protocols are designed to provide accurate and reproducible solubility measurements.
Protocol 1: Thermodynamic Solubility in Organic Solvents via the Dynamic Method
This method, also known as the synthetic or polythermal method, is a robust approach for determining the temperature-dependent solubility of a compound.[5][6][11] It relies on identifying the precise temperature at which a known composition of solute and solvent becomes a single liquid phase upon controlled heating.
dot graph TD { rankdir=LR; A[Prepare Sample] --> B[Controlled Heating]; B --> C{Observe Turbidity}; C -- "Clear Solution" --> D[Record Temperature]; C -- "Turbid" --> B;
}
Caption: Workflow for the dynamic solubility determination method.
Step-by-Step Methodology:
-
Sample Preparation : Into a small, sealable glass vial containing a magnetic stir bar, accurately weigh approximately 5-10 mg of this compound using an analytical balance.
-
Solvent Addition : Add a precise mass or volume of the desired organic solvent (e.g., THF, acetone, chloroform) to the vial. Seal the vial immediately to prevent solvent evaporation.
-
Apparatus Setup : Place the vial in a controlled heating block equipped with a magnetic stirrer and a calibrated digital thermometer submerged in the sample or a reference vial. A device that measures light transmittance through the vial is ideal for removing operator subjectivity.[5][10]
-
Heating and Observation : Begin stirring vigorously and heat the sample at a slow, constant rate (e.g., 0.5 °C per minute).
-
Data Acquisition : Record the temperature at the exact moment the last solid particle disappears, resulting in a perfectly clear solution. This is the equilibrium solubility temperature for that specific concentration.
-
Repeatability : Repeat the measurement for several different concentrations to construct a solubility curve (solubility vs. temperature).
Protocol 2: Kinetic Solubility Screening for Drug Discovery Context
In early-stage drug discovery, kinetic solubility in an aqueous buffer is often a more relevant parameter than thermodynamic solubility. This protocol simulates the conditions of a high-throughput screening assay.
Step-by-Step Methodology:
-
Stock Solution Preparation : Prepare a high-concentration stock solution of the compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.
-
Serial Dilution : In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Aqueous Buffer Addition : To each well, add a physiological buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to achieve a final DMSO concentration of 1-2%.
-
Incubation : Cover the plate and allow it to equilibrate at room temperature for a defined period (e.g., 1-2 hours).
-
Precipitate Detection : Analyze the plate for the presence of precipitate. This can be done visually, by light scattering (nephelometry), or by centrifuging the plate and measuring the concentration of the remaining compound in the supernatant via LC-MS/MS or UV-Vis spectroscopy.
-
Kinetic Solubility Limit : The highest concentration that remains free of precipitate is reported as the kinetic solubility.
Data Presentation and Interpretation
Quantitative solubility data should be organized systematically for clear interpretation and comparison.
Table 2: Template for Recording Thermodynamic Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| THF | Record T_clear | Calculate | Calculate |
| Acetone | Record T_clear | Calculate | Calculate |
| Chloroform | Record T_clear | Calculate | Calculate |
| Toluene | Record T_clear | Calculate | Calculate |
| Water (pH 7.4) | 25.0 | Determine | Determine |
Interpreting the Results: The choice of solvent for a specific application will depend directly on this data. For a Suzuki-Miyaura reaction, a solvent that provides high solubility for all reactants at the target reaction temperature (e.g., THF, dioxane) would be ideal. For purification by crystallization, a solvent system where the compound has high solubility at elevated temperatures but low solubility at room temperature or below (e.g., ethanol/water, toluene) would be sought.
Conclusion
While specific solubility data for this compound is not yet available in the literature, a robust understanding of its likely behavior can be derived from first principles and the extensive knowledge base surrounding arylboronic acids. The molecule is predicted to have low aqueous solubility but good solubility in polar aprotic solvents like THF and acetone. Due to the inherent complexities of boronic acids, including the potential for boroxine formation, these predictions must be confirmed through rigorous experimental investigation. The protocols detailed in this guide provide a clear and reliable framework for researchers to generate the high-quality solubility data needed to unlock the full synthetic potential of this valuable chemical building block.
References
-
Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. Available at: [Link]
-
Leszczyński, P., et al. (2017). Solubility of phenylboronic compounds in water. Folia Chimica, 19. Available at: [Link]
-
Leszczyński, P., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4605–4612. Available at: [Link]
-
ResearchGate. (n.d.). A comprehensive study on the impact of the substituent on pKa of phenylboronic acid in aqueous and non-aqueous solutions: A computational approach. Retrieved from: [Link]
-
Adamczyk-Woźniak, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3433. Available at: [Link]
-
ResearchGate. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved from: [Link]
-
ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid... Retrieved from: [Link]
-
Semantic Scholar. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved from: [Link]
-
1PlusChem. (n.d.). (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid. Retrieved from: [Link]
-
Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis, 62, 119-126. Available at: [Link]
-
Dittmar, L., et al. (2021). Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. Minerals, 11(3), 246. Available at: [Link]
-
Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5933. Available at: [Link]
-
PubChem. (n.d.). (3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid. Retrieved from: [Link]
-
PubChem. (n.d.). (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid. Retrieved from: [Link]
-
PubChem. (n.d.). 3-Fluorophenylboronic acid. Retrieved from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds [mdpi.com]
- 5. d-nb.info [d-nb.info]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 870777-28-9|this compound|BLD Pharm [bldpharm.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Spectral Analysis of (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid
This in-depth technical guide provides a detailed analysis of the expected spectral characteristics of (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data with established spectroscopic principles to offer a comprehensive understanding of the molecule's structural features as revealed by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Introduction
This compound is a substituted arylboronic acid, a class of compounds of significant interest in organic synthesis, medicinal chemistry, and materials science. Their utility as coupling partners in Suzuki-Miyaura reactions and as sensors for carbohydrates has made a thorough understanding of their structural and electronic properties essential.[1][2] This guide focuses on the spectral characterization of this specific molecule, providing predicted data and a detailed interpretation to aid in its identification and utilization in research and development.
The molecular structure, presented below, incorporates a 1,2,4-trisubstituted phenylboronic acid core, a benzylic ether linkage, and a fluorinated aromatic ring. Each of these features will give rise to characteristic signals in the various spectroscopic techniques discussed.
Molecular structure of this compound.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.05 | s | 2H | B(OH)₂ |
| ~7.80 | d, J ≈ 2.0 Hz | 1H | Ar-H (H-2) |
| ~7.65 | dd, J ≈ 8.5, 2.0 Hz | 1H | Ar-H (H-6) |
| ~7.55 | t, J ≈ 7.5 Hz | 1H | Ar-H (H-4' of benzyl) |
| ~7.40 | m | 1H | Ar-H (H-6' of benzyl) |
| ~7.25 | m | 2H | Ar-H (H-3', H-5' of benzyl) |
| ~7.15 | d, J ≈ 8.5 Hz | 1H | Ar-H (H-5) |
| ~5.20 | s | 2H | O-CH₂-Ar |
Table 2: Predicted ¹³C NMR Data (126 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~160.0 (d, J ≈ 245 Hz) | C-F (C-2' of benzyl) |
| ~155.0 | C-O (C-4) |
| ~132.0 | C-B (C-1) |
| ~131.5 (d, J ≈ 8 Hz) | Ar-C (C-6' of benzyl) |
| ~130.0 (d, J ≈ 3 Hz) | Ar-CH (C-4' of benzyl) |
| ~129.5 | Ar-CH (C-6) |
| ~128.0 | Ar-CH (C-2) |
| ~125.0 (d, J ≈ 4 Hz) | Ar-CH (C-5' of benzyl) |
| ~124.0 (d, J ≈ 14 Hz) | Ar-C (C-1' of benzyl) |
| ~123.0 | C-Cl (C-3) |
| ~116.0 (d, J ≈ 21 Hz) | Ar-CH (C-3' of benzyl) |
| ~115.5 | Ar-CH (C-5) |
| ~69.5 | O-CH₂-Ar |
Table 3: Predicted IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 (broad) | Strong | O-H stretch (B(OH)₂) |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2930 | Weak | Aliphatic C-H stretch (CH₂) |
| ~1610, 1500, 1450 | Medium-Strong | Aromatic C=C stretch[3][4][5] |
| ~1350 | Strong | B-O stretch |
| ~1250 | Strong | Ar-O stretch (ether) |
| ~1020 | Strong | C-F stretch |
| ~820 | Strong | C-H out-of-plane bend (1,2,4-trisubstituted) |
Table 4: Predicted Mass Spectrometry Data (ESI+)
| m/z | Assignment |
| 281.04 | [M+H]⁺ |
| 263.03 | [M+H - H₂O]⁺ |
| 109.04 | [C₇H₆F]⁺ (fluorobenzyl fragment) |
In-Depth Spectral Interpretation
The following sections provide a detailed rationale for the predicted spectral data, grounded in established principles of spectroscopic analysis for organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For phenylboronic acids, both proton (¹H) and carbon-¹³ (¹³C) NMR are highly informative. Additionally, boron-¹¹ (¹¹B) NMR can be used to probe the environment of the boron atom.[6][7][8][9][10]
Workflow for NMR analysis of the target compound.
¹H NMR Analysis:
-
B(OH)₂ Protons: The acidic protons of the boronic acid group are expected to appear as a broad singlet around 8.05 ppm. This chemical shift can be variable and is dependent on concentration and the presence of water.
-
Aromatic Protons (Phenylboronic Acid Ring): The three protons on this ring will appear as distinct signals due to their different electronic environments. The proton at the 2-position (H-2), being ortho to the boronic acid group, is predicted to be a doublet at ~7.80 ppm with a small coupling constant. The proton at the 6-position (H-6) will be a doublet of doublets at ~7.65 ppm, coupled to both H-2 and H-5. The proton at the 5-position (H-5), ortho to the electron-donating ether oxygen, will be the most shielded, appearing as a doublet at ~7.15 ppm.
-
Aromatic Protons (Fluorobenzyl Ring): The protons on this ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. A multiplet around 7.55 ppm is expected for the proton at the 4'-position, while the remaining protons will likely appear as a complex multiplet between 7.25 and 7.40 ppm.
-
Benzylic Protons: The two protons of the methylene bridge (O-CH₂-Ar) are chemically equivalent and are expected to appear as a singlet at approximately 5.20 ppm.
¹³C NMR Analysis:
-
C-F Carbon: The carbon directly attached to the fluorine atom (C-2' of the benzyl ring) will show a large one-bond carbon-fluorine coupling constant (¹JCF) of around 245 Hz, appearing as a doublet at ~160.0 ppm.
-
Oxygen-Substituted Carbons: The carbon attached to the ether oxygen (C-4) is expected to be deshielded, with a predicted chemical shift of ~155.0 ppm.
-
Boron-Substituted Carbon: The carbon attached to the boronic acid group (C-1) is difficult to predict precisely but is expected to be around 132.0 ppm. The signal may be broadened due to quadrupolar relaxation of the boron nucleus.
-
Other Aromatic Carbons: The remaining aromatic carbons will appear in the typical range of 115-132 ppm. Carbons coupled to fluorine will exhibit smaller two- and three-bond coupling constants.
-
Benzylic Carbon: The methylene carbon (O-CH₂-Ar) is predicted to have a chemical shift of approximately 69.5 ppm.
¹¹B NMR Analysis:
While not detailed in the predictive table, ¹¹B NMR is a valuable technique for characterizing boronic acids.[8][9][10] A single, broad signal is expected in the range of δ 28-30 ppm for the sp²-hybridized boron atom in the neutral boronic acid.[10]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound will be dominated by absorptions from the hydroxyl, aromatic, and ether functionalities.[3][4][5][11][12]
-
O-H Stretch: A strong and broad absorption band centered around 3300 cm⁻¹ is characteristic of the O-H stretching vibrations of the boronic acid group, which is often involved in hydrogen bonding.[13]
-
Aromatic C-H Stretch: A medium intensity band just above 3000 cm⁻¹ (around 3050 cm⁻¹) is indicative of C-H stretching in the aromatic rings.[3][4][5]
-
Aliphatic C-H Stretch: A weak absorption around 2930 cm⁻¹ is expected for the C-H stretching of the methylene group.
-
Aromatic C=C Stretch: A series of medium to strong bands between 1450 and 1610 cm⁻¹ are characteristic of the carbon-carbon stretching vibrations within the aromatic rings.[3][4][5]
-
B-O Stretch: A strong absorption around 1350 cm⁻¹ is characteristic of the B-O single bond stretching vibration.[13]
-
Ar-O and C-F Stretches: Strong absorptions are predicted for the aryl-ether C-O stretch (~1250 cm⁻¹) and the C-F stretch (~1020 cm⁻¹).
-
C-H Out-of-Plane Bending: A strong band around 820 cm⁻¹ is indicative of the out-of-plane C-H bending for a 1,2,4-trisubstituted aromatic ring.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a suitable technique. The presence of two stable boron isotopes (¹⁰B and ¹¹B) and two chlorine isotopes (³⁵Cl and ³⁷Cl) will result in a characteristic isotopic pattern for the molecular ion and boron- and chlorine-containing fragments.[14][15]
-
Molecular Ion: The protonated molecule, [M+H]⁺, is expected at an m/z of approximately 281.04 (for the most abundant isotopes, ¹¹B and ³⁵Cl).
-
Fragmentation: A common fragmentation pathway for boronic acids is the loss of water, which would give rise to a peak at m/z 263.03. Cleavage of the benzylic ether bond is also likely, leading to the formation of a fluorobenzyl cation at m/z 109.04.
Experimental Protocols
While specific experimental data for the title compound is not publicly available, the following are generalized, best-practice protocols for acquiring the spectral data discussed.
NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition: Acquire the spectrum on a 500 MHz spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument operating at 126 MHz. Use proton decoupling. A 45° pulse angle, a 2-second relaxation delay, and a sufficient number of scans (e.g., 1024) are recommended to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy Protocol:
-
Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.
-
Data Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of a blank KBr pellet.
Mass Spectrometry Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Infuse the sample into an ESI mass spectrometer. Acquire the spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).
-
Tandem MS (Optional): To confirm fragmentation pathways, perform MS/MS analysis on the parent ion of interest.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectral features of this compound. The detailed interpretations of the expected NMR, IR, and MS data are grounded in fundamental spectroscopic principles and data from related compounds. This information serves as a valuable resource for scientists working with this molecule, aiding in its identification, purity assessment, and further research applications.
References
- IR Spectroscopy Tutorial: Aromatics. (n.d.). Retrieved from University of Colorado Boulder website.
- Beachell, H. C., & Beistel, D. W. (1964). Nuclear Magnetic Resonance Spectra of Phenylboronic Acids. Inorganic Chemistry, 3(7), 1028–1032.
- Jackowska, M., & Kłys, A. (2018). 17O NMR studies of boronic acids and their derivatives. RSC Advances, 8(64), 36769–36778.
- ResearchGate. (n.d.). ¹¹B NMR spectra of (a) boronic acid 1a, with TBAF, and...
- Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15068–15074.
- ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry.
- Metola, P., Chapin, B. M., & Anslyn, E. V. (2015). 11B NMR and Its Uses in Structural Characterization of Boronic Acids and Boronate Esters. In Boron: Sensing, Synthesis and Supramolecular Self-Assembly (pp. 44-60). Royal Society of Chemistry.
- Cragg, R. H., Lawson, G., & Todd, J. F. J. (1972). Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact. Journal of the Chemical Society, Dalton Transactions, (8), 878-881.
- ResearchGate. (n.d.). Mass spectrometnc analysis for organic boron compounds.
- Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra.
- Beilstein Journals. (n.d.). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids.
- OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition.
- Supporting Information. (n.d.).
- OpenStax. (2023). 15.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- The Royal Society of Chemistry. (n.d.).
- Canadian Science Publishing. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089-2094.
- ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry.
- ResearchGate. (n.d.).
- The Royal Society of Chemistry. (2015).
- PubChem. (n.d.). 3-Fluorophenylboronic acid.
- ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts | Download Table.
- PubChem. (n.d.). 4-Fluorophenylboronic acid.
- ChemicalBook. (n.d.). 3-Chlorophenylboronic acid(63503-60-6) 1H NMR spectrum.
- ACS Publications. (2009). Mass Spectrometry in Boron Chemistry.
- Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
- Borates Today. (2023).
- ResearchGate. (n.d.). 13 C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles.
- Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure.
- ACS Publications. (n.d.). In-source Microdroplet Derivatization using Coaxial Contained- Electrospray Mass Spectrometry for Enhanced Sensitivity in Saccha.
- MDPI. (n.d.). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone.
- Benchchem. (n.d.). Synthesis routes of 3-Chlorophenyl boronic acid.
- A commercial supplier website.
- ChemicalBook. (n.d.). Phenylboronic acid(98-80-6) 1H NMR spectrum.
- BLDpharm. (n.d.). This compound.
- Angene. (n.d.). (3-Chloro-4-((4-fluorobenzyl)oxy)phenyl)boronic acid.
- Sigma-Aldrich. (n.d.). 3-Chloro-4-fluorophenylboronic acid.
- ChemicalBook. (n.d.). 4-Chloro-2-fluorophenylboronic acid(160591-91-3) 1H NMR spectrum.
- PubChem. (n.d.). (3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid.
- Sigma-Aldrich. (n.d.). 3-Chloro-4-fluorophenylboronic acid.
- PubMed. (2016).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 17O NMR studies of boronic acids and their derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. par.nsf.gov [par.nsf.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The Boron Mass Spectrum: Isotopes, Peaks, and Real-World Applications | Borates Today [borates.today]
(3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid material safety data sheet (MSDS)
An In-depth Technical Guide to (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid: Material Safety, Handling, and Application
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of this compound, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data, expert handling protocols, and insights into its synthetic utility. While a complete Material Safety Data Sheet (MSDS) for this specific compound is not publicly available, this guide amalgamates data from supplier information and the broader scientific literature on arylboronic acids to establish a robust framework for its safe and effective use.
Compound Overview and Significance
This compound (CAS No. 870777-28-9) is a substituted arylboronic acid.[1] Such compounds are indispensable in contemporary organic synthesis, primarily serving as nucleophilic partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][3] The specific arrangement of chloro, fluoro, and benzyl ether functionalities on the phenylboronic acid core makes this reagent a valuable precursor for synthesizing complex molecules with potential therapeutic applications. Its structure allows for the strategic introduction of a substituted phenyl group into a target molecule, a common motif in drug candidates.
Molecular Structure of this compound
Caption: Chemical structure of this compound.
Hazard Identification and Risk Assessment
While specific toxicological data for this compound is limited, the known hazards associated with its functional groups and the general class of arylboronic acids necessitate a cautious approach.
GHS Classification
Based on supplier information, the following GHS hazard statements apply[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
A composite MSDS for a similar compound, 3-Chlorophenylboronic acid, further supports these classifications.[4][5]
The Emerging Concern of Mutagenicity
A critical consideration for researchers handling boronic acids is the growing body of evidence suggesting that some members of this class are mutagenic.[6][7] Studies have shown that a number of boronic acids yield positive results in the Ames test, a screen for bacterial mutagens.[8] The proposed mechanism involves the oxygen-mediated oxidation of the carbon-boron bond, which can generate organic radicals capable of damaging DNA.[6][7]
Expert Insight: Given these findings, it is prudent to treat all novel boronic acids, including this compound, as potentially genotoxic. This mandates the use of stringent engineering controls and personal protective equipment to minimize exposure, especially via inhalation of dust.
Risk Assessment Workflow
Caption: Decision workflow for handling boronic acids with unknown toxicological profiles.
Physicochemical Properties and Stability
Understanding the properties and stability of this reagent is key to its successful use and storage.
| Property | Value | Source |
| CAS Number | 870777-28-9 | [1] |
| Molecular Formula | C₁₃H₁₁BClFO₃ | [1] |
| Molecular Weight | 280.49 g/mol | [1] |
| Appearance | White to off-white solid (typical for arylboronic acids) | [9] |
| Stability | Stable under recommended storage conditions. Sensitive to moisture and air. | [10][11] |
Common Decomposition Pathways
Boronic acids are susceptible to several decomposition pathways that can impact reagent purity and reaction efficacy[12]:
-
Protodeboronation: Cleavage of the C-B bond, replacing it with a C-H bond. This is often accelerated in aqueous or protic media.
-
Oxidation: Degradation in the presence of air or other oxidants.
-
Boroxine Formation: In the solid state or under anhydrous conditions, three molecules of a boronic acid can dehydrate to form a stable six-membered boroxine ring. While often reversible upon dissolution, this process complicates stoichiometry.[12]
Safe Handling, Storage, and Experimental Protocols
Adherence to rigorous safety protocols is non-negotiable when working with this class of compounds.
Engineering Controls and Personal Protective Equipment (PPE)
-
Primary Engineering Control: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust. For larger quantities or procedures with a high risk of aerosolization, a glove box is recommended.
-
Eye Protection: Wear chemical safety goggles or a face shield.[11]
-
Hand Protection: Use nitrile or other chemically resistant gloves. Inspect gloves before use and use proper removal technique to avoid skin contact.[5]
-
Respiratory Protection: For situations where dust may be generated outside of a fume hood (e.g., cleaning spills), a NIOSH-approved N95 respirator or higher is required.
-
Skin and Body Protection: Wear a lab coat. Ensure it is buttoned and sleeves are rolled down.
Storage Protocol
Proper storage is crucial to maintain the compound's integrity and prevent degradation.[13]
-
Container: Store in the original, tightly sealed container.[14]
-
Atmosphere: To prevent oxidation and moisture-induced decomposition, store under an inert atmosphere (e.g., argon or nitrogen).[11]
-
Temperature: Store in a cool, dry place. Supplier recommendations suggest refrigerated storage between 2-8°C.[1]
-
Segregation: Keep away from strong oxidizing agents and incompatible materials.[11][13]
Experimental Protocol: Weighing and Dispensing
This protocol minimizes exposure and maintains the integrity of the bulk material.
-
Preparation: Don all required PPE and ensure the chemical fume hood sash is at the appropriate height.
-
Inert Environment: If the compound is particularly sensitive or will be stored long-term, perform the transfer in a glove box. For routine use, work swiftly in the fume hood.
-
Dispensing: Use a clean, dedicated spatula to transfer the solid from the storage bottle to a pre-tared weighing vessel. Do not pour the powder, as this generates dust.[13]
-
Cleaning: After dispensing, securely cap the main container. Wipe down the spatula and the weighing area with a damp cloth to collect any residual dust.
-
Re-purging: Before returning the main container to storage, flush the headspace with an inert gas.
Safe Handling Workflow Diagram
Caption: Step-by-step workflow for the safe handling of powdered boronic acids.
First Aid and Emergency Procedures
In the event of exposure or an accident, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][11] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing. Seek medical attention if irritation persists.[11][15] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][15] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
Accidental Release Measures
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further dust dispersal. Do not use dry sweeping.
-
Clean-up: Carefully scoop the spilled solid into a labeled, sealable container for disposal. Use a wet paper towel to wipe the area, then clean with soap and water.[5][15]
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.[11][15]
-
Hazards from Combustion: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, boron oxides, hydrogen chloride, and hydrogen fluoride.[11][15]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11][15]
Disposal Considerations
Waste disposal must be conducted in compliance with all federal, state, and local regulations.
-
Unused Product: Unused or waste material should be treated as hazardous chemical waste.[11] Collect in a clearly labeled, sealed container.
-
Contaminated Materials: Items such as gloves, weighing paper, and paper towels contaminated with the compound should also be disposed of as hazardous waste.[16]
-
Disposal Method: Contact a licensed professional waste disposal service. Do not dispose of down the drain unless explicitly permitted by local authorities for very small, neutralized quantities.[17]
Conclusion: A Call for Vigilance
This compound is a powerful tool for synthetic chemists, enabling the construction of novel molecular architectures. However, its utility is matched by a need for rigorous safety practices. The potential for skin, eye, and respiratory irritation is clear, and the emerging data on the mutagenicity of the boronic acid class demands a precautionary approach. By integrating the principles of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) into every step of the handling, storage, and disposal process, researchers can mitigate risks and unlock the full synthetic potential of this valuable reagent. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
-
How to Store Boric Acid. Lab Alley.
-
Understanding Boronic Acids: Properties, Handling, and Sourcing. Techeda.
-
Borate handling and storage. U.S. Borax.
-
Storage and handling guidelines for organoboronic acids to prevent decomposition. BenchChem.
-
Barreiro, E. J., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(17), 5379.
-
Boronic acid. Wikipedia.
-
Pierson, D. A., et al. (2015). Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. Organic Process Research & Development, 19(7), 843-851.
-
Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. Semantic Scholar.
-
Pritchard, J. B., et al. (2011). Boronic acids-a novel class of bacterial mutagen. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 725(1-2), 80-84.
-
3-Chloro-4-fluorophenylboronic acid. Sigma-Aldrich.
-
How To Safely Dispose of Boric Acid. Lab Alley.
-
(2-Methylpropyl)boronic acid Safety Data Sheet. Fisher Scientific.
-
Phenylboronic acid Safety Data Sheet. Sigma-Aldrich.
-
This compound. BLDpharm.
-
(3-Chloro-4-((4-fluorobenzyl)oxy)phenyl)boronic acid. Angene.
-
(3-Chloro-4-((4-fluorobenzyl)oxy)phenyl)boronic acid. Amadis Chemical.
-
(3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid. 1PlusChem.
-
Boric acid AR Granular Safety Data Sheet. ECP Labchem.
-
2,2-DIFLUORO-1,3-BENZODIOXOLE-4-BORONIC ACID Safety Data Sheet. chemBlink.
-
Rhodium-Catalyzed Asymmetric Addition of Arylboronic Acids to N-tert-Butanesulfinyl Imines. Organic Syntheses.
-
3-Chlorophenylboronic acid Safety Data Sheet. Fisher Scientific.
-
3-Chloro Phenyl Boronic Acid Material Safety Data Sheet. Sisco Research Laboratories Pvt. Ltd.
-
Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. Google Patents.
-
Phenylboronic acid: Synthesis, reactions. ChemicalBook.
Sources
- 1. 870777-28-9|this compound|BLD Pharm [bldpharm.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic acid - Wikipedia [en.wikipedia.org]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Boronic acids-a novel class of bacterial mutagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. borax.com [borax.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. laballey.com [laballey.com]
- 14. (3-Chloro-4-((4-fluorobenzyl)oxy)phenyl)boronic acid, CasNo.849062-39-1 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 15. chemblink.com [chemblink.com]
- 16. ecplabchem.co.nz [ecplabchem.co.nz]
- 17. laballey.com [laballey.com]
An In-depth Technical Guide to the Key Intermediates in the Synthesis of (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of complex organic molecules for drug discovery. This technical guide provides a comprehensive overview of the key intermediates and the synthetic strategy for its preparation. The synthesis is strategically designed as a three-step process commencing with readily available starting materials. This guide will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and present characterization data for the pivotal intermediates, thereby offering a complete roadmap for researchers in the field.
Introduction
Phenylboronic acids and their derivatives are of paramount importance in organic synthesis, largely due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex molecular architectures. The title compound, this compound, with its specific substitution pattern, serves as a key fragment in the synthesis of various biologically active compounds. Its strategic synthesis, therefore, is of significant interest to the drug development community.
This guide outlines a reliable and efficient three-step synthesis, highlighting the critical intermediates and the chemical principles governing their formation. The chosen synthetic pathway is designed for both scalability and reproducibility, essential attributes in a drug development setting.
Overall Synthetic Strategy
The synthesis of this compound can be efficiently achieved through a three-step sequence starting from commercially available 2-chloro-4-bromophenol and 2-fluorobenzyl bromide. The overall transformation is depicted below:
Caption: Overall synthetic route to this compound.
The synthesis commences with a Williamson ether synthesis to couple 2-chloro-4-bromophenol with 2-fluorobenzyl bromide, yielding the key ether intermediate. This is followed by a lithiation-borylation sequence, a powerful method for introducing a boronic acid moiety onto an aromatic ring.
Key Intermediate 1: 2-Chloro-4-bromophenol
CAS Number: 695-96-5[1]
Molecular Formula: C₆H₄BrClO[1]
Molecular Weight: 207.45 g/mol [1]
Appearance: White to slightly beige low melting solid.[2]
2-Chloro-4-bromophenol is a critical starting material for this synthesis. Its synthesis is typically achieved through the electrophilic bromination of 4-chlorophenol. The hydroxyl group of the phenol is a strongly activating ortho-, para-director. Since the para position is blocked by the chloro substituent, bromination occurs selectively at the ortho position.
Synthesis of 2-Chloro-4-bromophenol
A common and effective method for the synthesis of 2-chloro-4-bromophenol involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalytic amount of sulfuric acid.
Caption: Synthesis of 2-Chloro-4-bromophenol via electrophilic bromination.
Experimental Protocol: Synthesis of 2-Chloro-4-bromophenol
To a solution of 4-chlorophenol (1 equivalent) in a suitable solvent such as acetonitrile, a catalytic amount of concentrated sulfuric acid is added at room temperature. N-bromosuccinimide (1.05 equivalents) is then added portion-wise, and the reaction mixture is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with dichloromethane. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude product, which can be purified by column chromatography on silica gel.[3]
| Reagent | Molar Ratio |
| 4-Chlorophenol | 1.0 |
| N-Bromosuccinimide (NBS) | 1.05 |
| Sulfuric Acid (conc.) | catalytic |
| Acetonitrile | solvent |
Key Intermediate 2: 2-Fluorobenzyl bromide
CAS Number: 446-48-0[4]
Molecular Formula: C₇H₆BrF[4]
Molecular Weight: 189.02 g/mol [4]
Appearance: Liquid[4]
2-Fluorobenzyl bromide is the second key starting material. It is typically prepared from 2-fluorotoluene via radical bromination of the benzylic position.
Synthesis of 2-Fluorobenzyl bromide
The synthesis of 2-fluorobenzyl bromide is commonly achieved by the reaction of 2-fluorotoluene with N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, under reflux in a non-polar solvent like carbon tetrachloride.
Caption: Synthesis of 2-Fluorobenzyl bromide via radical bromination.
Experimental Protocol: Synthesis of 2-Fluorobenzyl bromide
A mixture of 2-fluorotoluene (1 equivalent), N-bromosuccinimide (1 equivalent), and a catalytic amount of benzoyl peroxide in carbon tetrachloride is heated to reflux. The reaction is monitored by TLC or GC. Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is concentrated under reduced pressure, and the crude 2-fluorobenzyl bromide can be purified by vacuum distillation.[5]
| Reagent | Molar Ratio |
| 2-Fluorotoluene | 1.0 |
| N-Bromosuccinimide (NBS) | 1.0 |
| Benzoyl Peroxide | catalytic |
| Carbon Tetrachloride | solvent |
Key Intermediate 3: 1-Bromo-3-chloro-4-((2-fluorobenzyl)oxy)benzene
This is the central intermediate formed by the coupling of the two starting materials. Its formation is achieved through the Williamson ether synthesis.
Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for forming ethers. It involves the reaction of an alkoxide or phenoxide with a primary alkyl halide. In this case, the phenoxide of 2-chloro-4-bromophenol acts as the nucleophile, attacking the electrophilic benzylic carbon of 2-fluorobenzyl bromide in an Sₙ2 reaction.
Caption: Williamson ether synthesis to form the key ether intermediate.
Experimental Protocol: Synthesis of 1-Bromo-3-chloro-4-((2-fluorobenzyl)oxy)benzene
A mixture of 2-chloro-4-bromophenol (1 equivalent) and a suitable base, such as potassium carbonate (1.5-2 equivalents), in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is stirred at room temperature. 2-Fluorobenzyl bromide (1.1 equivalents) is then added, and the reaction mixture is heated to a moderate temperature (e.g., 60-80 °C). The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, poured into water, and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Reagent | Molar Ratio |
| 2-Chloro-4-bromophenol | 1.0 |
| 2-Fluorobenzyl bromide | 1.1 |
| Potassium Carbonate | 1.5 - 2.0 |
| DMF or Acetonitrile | solvent |
Final Product: this compound
The final step in the synthesis is the conversion of the aryl bromide intermediate to the desired boronic acid. This is accomplished through a lithiation-borylation sequence.
Lithiation-Borylation
This two-step, one-pot procedure involves the initial conversion of the aryl bromide to an aryllithium species via halogen-metal exchange with an organolithium reagent, typically n-butyllithium. This highly nucleophilic aryllithium intermediate is then quenched with an electrophilic boron source, such as triisopropyl borate or trimethyl borate. Subsequent acidic workup hydrolyzes the resulting boronate ester to afford the final boronic acid. This reaction must be carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Caption: Lithiation-borylation to form the final boronic acid product.
Experimental Protocol: Synthesis of this compound
To a solution of 1-bromo-3-chloro-4-((2-fluorobenzyl)oxy)benzene (1 equivalent) in a dry ethereal solvent such as tetrahydrofuran (THF) or diethyl ether, cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen), is slowly added a solution of n-butyllithium (1.1 equivalents) in hexanes. The mixture is stirred at -78 °C for a period of time to allow for complete halogen-metal exchange. Triisopropyl borate (1.2 equivalents) is then added dropwise at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude boronic acid can be purified by recrystallization or column chromatography.
| Reagent | Molar Ratio |
| 1-Bromo-3-chloro-4-((2-fluorobenzyl)oxy)benzene | 1.0 |
| n-Butyllithium | 1.1 |
| Triisopropyl borate | 1.2 |
| Tetrahydrofuran (anhydrous) | solvent |
Characterization Data of Key Intermediates and Final Product
Accurate characterization of the intermediates and the final product is crucial for ensuring the success of the synthesis and the purity of the final compound. The following table summarizes expected characterization data.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (indicative) | Expected Mass Spec (m/z) |
| 2-Chloro-4-bromophenol | C₆H₄BrClO | 207.45 | Aromatic protons, phenolic -OH | [M]+ at 206/208/210 |
| 2-Fluorobenzyl bromide | C₇H₆BrF | 189.02 | Aromatic protons, benzylic -CH₂- | [M]+ at 188/190 |
| 1-Bromo-3-chloro-4-((2-fluorobenzyl)oxy)benzene | C₁₃H₉BrClFO | 315.57 | Aromatic protons, benzylic -CH₂- | [M]+ at 314/316/318 |
| This compound | C₁₃H₁₁BClFO₃ | 280.49 | Aromatic protons, benzylic -CH₂-, B(OH)₂ | [M-H₂O]+, [M-B(OH)₂]+ |
Note: Specific NMR chemical shifts and coupling constants, as well as mass spectrometry fragmentation patterns, will be dependent on the specific instrumentation and conditions used for analysis. The data provided here are indicative.
Conclusion
The synthesis of this compound is a well-defined process that relies on a sequence of robust and high-yielding chemical transformations. This guide has detailed a logical and efficient three-step synthetic route, highlighting the key intermediates and providing comprehensive experimental protocols. By understanding the underlying principles of each reaction and carefully controlling the experimental conditions, researchers can reliably produce this valuable building block for application in drug discovery and development programs. The information presented herein is intended to serve as a practical and scientifically sound resource for professionals in the field of organic and medicinal chemistry.
References
-
PrepChem. Synthesis of 2-bromo-4-fluorobenzyl bromide. Available at: [Link]
- Google Patents. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide.
- Google Patents. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
-
The Royal Society of Chemistry. Supporting Information 22-01-15. Available at: [Link]
-
Aggarwal, V. K., et al. Standard Lithiation–Borylation A user's guide. University of Bristol. Available at: [Link]
-
PubChem. 2-Bromo-4-chlorophenol. Available at: [Link]
-
PrepChem. Synthesis of Cyclobutyl 2-fluorobenzyl ketone. Available at: [Link]
-
Edubirdie. Williamson Ether Synthesis Lab 3. Available at: [Link]
-
Hoppe, D., et al. Synthesis of Enantioenriched Tertiary Boronic Esters by the Lithiation/Borylation of Secondary Alkyl Benzoates. Angewandte Chemie International Edition, 2013 , 52(44), 11573-11577. Available at: [Link]
-
Aggarwal, V. K. Lithiation-Borylation Methodology and Its Application in Synthesis. Accounts of Chemical Research, 2014 , 47(10), 3174-3183. Available at: [Link]
-
Aggarwal, V. K. Lithiation- Borylation in Synthesis. University of Bristol. Available at: [Link]
-
Bryce, D. L., et al. Solid‐state ¹¹B and ¹³C NMR, IR, and X‐ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. Magnetic Resonance in Chemistry, 2012 , 50(S1), S33-S45. Available at: [Link]
-
Reddit. Williamson Ether synthesis. Available at: [Link]
-
Wyrzykiewicz, D., et al. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 2021 , 26(7), 2021. Available at: [Link]
-
Zhou, B. Lithiation—Borylation Methodology: Applications in the Synthesis of Polypropionate Fragment and Polyfluoromethylation Reactions of Organoboronic Esters. University of Bristol, 2019 . Available at: [Link]
-
SpectraBase. 1-Bromo-3-chloro-benzene - Optional[1H NMR] - Spectrum. Available at: [Link]
-
Maeno, M., et al. Reactions of allyl alcohols and boronic acids with trifluoromethanesulfonyl hypervalent iodonium ylide under copper-catalysis. Chemical Communications, 2015 , 51(43), 9034-9037. Available at: [Link]
-
James, T. D., et al. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 2022 , 87(22), 15071-15076. Available at: [Link]
-
NIST. Benzene, 1-bromo-3-chloro-. Available at: [Link]
-
PubChem. 1-Bromo-3-chlorobenzene. Available at: [Link]
-
PubChem. 1-Bromo-2-chloro-3-fluorobenzene. Available at: [Link]
- Google Patents. US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof.
- Google Patents. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
Sources
(3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid suppliers
An In-Depth Technical Guide to (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid for Advanced Drug Discovery
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the strategic utilization of this compound. We will delve into its core physicochemical properties, outline a robust synthetic strategy, and provide a detailed, field-proven protocol for its primary application in carbon-carbon bond formation. The insights herein are designed to bridge theoretical knowledge with practical, validated application in the laboratory setting.
Compound Overview and Strategic Importance
This compound (CAS No. 870777-28-9) is a highly functionalized organoboron compound.[1] Its structure is of significant interest in modern medicinal chemistry. The phenylboronic acid moiety is a cornerstone functional group for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful method for constructing biaryl and heteroaryl structures prevalent in pharmacologically active molecules.[2][3]
The specific substitution pattern of this molecule offers a unique combination of electronic and steric properties. The chloro and fluoro substituents modulate the reactivity of the aromatic rings and can significantly influence the pharmacokinetic and pharmacodynamic profiles of derivative compounds, making it a valuable building block for synthesizing novel kinase inhibitors and other targeted therapeutics.[2][4]
Physicochemical Properties and Handling
A foundational understanding of the compound's properties is critical for its successful application and safe handling. The data presented below has been consolidated from leading chemical suppliers.
| Property | Value | Source |
| CAS Number | 870777-28-9 | [1] |
| Molecular Formula | C₁₃H₁₁BClFO₃ | [1] |
| Molecular Weight | 280.49 g/mol | [1] |
| Appearance | White to off-white powder or solid | Inferred from supplier data |
| Purity | Typically ≥95-97% | [5][6] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere | [1][7] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |
Scientist's Note: The hygroscopic nature of many boronic acids necessitates storage in a desiccator or glovebox under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation and ensure reproducibility in reactivity. The specified temperature range of 2-8°C is crucial for maintaining long-term stability.
Synthetic Strategy: A Plausible Pathway
While multiple synthetic routes can be envisioned, a common and logical approach involves a two-step process: Williamson ether synthesis followed by a metal-halogen exchange and borylation. This pathway is reliable and utilizes readily available starting materials.
Caption: A plausible synthetic workflow for the target molecule.
Experimental Rationale
-
Williamson Ether Synthesis: This classical reaction is chosen for its efficiency in forming the critical ether linkage.
-
Starting Materials: 3-Chloro-4-hydroxyphenylboronic acid serves as the nucleophile. The boronic acid group is generally stable under these conditions. 2-Fluorobenzyl bromide is an effective electrophile.
-
Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenolic hydroxyl group, activating it for nucleophilic attack. Cesium carbonate (Cs₂CO₃) can be used to accelerate the reaction if needed.
-
Solvent Choice: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile is ideal as it effectively solvates the cation of the base while not interfering with the nucleophile.
-
-
Purification: Following the reaction, a standard aqueous workup would be performed to remove the inorganic base and salts. The crude product can then be purified via recrystallization or silica gel column chromatography to achieve the desired purity for subsequent applications.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is its use as a coupling partner in the Suzuki-Miyaura reaction. This reaction is one of the most powerful and versatile methods for C(sp²)–C(sp²) bond formation in modern organic synthesis.[2][3]
Mechanism Overview
The reaction proceeds via a catalytic cycle involving a Palladium(0) species. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide or iodide).
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.[8]
-
Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Validated Experimental Protocol
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization may be required depending on the specific substrate.
Objective: To synthesize a biaryl product via a palladium-catalyzed Suzuki-Miyaura coupling.
Materials & Reagents:
| Reagent | M.W. | Equivalents | Amount |
| Aryl Bromide (Ar-Br) | - | 1.0 | (e.g., 1.0 mmol) |
| This compound | 280.49 | 1.2 | 336.6 mg (1.2 mmol) |
| Pd(PPh₃)₄ | 1155.56 | 0.03 (3 mol%) | 34.7 mg (0.03 mmol) |
| K₂CO₃ (anhydrous) | 138.21 | 2.5 | 345.5 mg (2.5 mmol) |
| Solvent (Dioxane/H₂O, 4:1) | - | - | 10 mL |
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(PPh₃)₄ (3 mol%), and K₂CO₃ (2.5 mmol).
-
Scientist's Rationale: Using 1.2 equivalents of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. Pd(PPh₃)₄ is a reliable, air-stable Pd(0) precatalyst suitable for a wide range of substrates.[9] Anhydrous base is critical to avoid unwanted side reactions.
-
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This process is crucial to remove oxygen, which can oxidize and deactivate the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture (8 mL of dioxane and 2 mL of water) via syringe.
-
Scientist's Rationale: A mixed solvent system is often optimal. Dioxane or DME solubilizes the organic reagents, while water helps to dissolve the inorganic base and facilitates the transmetalation step.[9] Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) is a critical, self-validating step to minimize catalyst deactivation.
-
-
Reaction Execution: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every 1-2 hours until the limiting reagent (aryl bromide) is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Sourcing and Procurement
Reliable sourcing of high-purity starting materials is fundamental to reproducible research. The following companies have been identified as suppliers of this compound. Researchers should always request a certificate of analysis (CoA) to verify purity and identity.
| Supplier | CAS Number | Purity/Specification | Notes |
| BLDpharm | 870777-28-9 | Not specified, requires inquiry | Offers cold-chain transportation.[1] |
| Amadis Chemical | 849062-39-1 | 97% | Provides detailed product information and test data (HNMR, CNMR, etc.).[10] |
| Angene | 849062-39-1 | 97-98% | Lists various pack sizes.[6] |
| 1PlusChem | 870777-26-7** | 95% | Note: This CAS corresponds to the 3-chlorobenzyl analog.[5][7] |
*Note: Some suppliers list CAS 849062-39-1, which corresponds to the 4-fluorobenzyl isomer. Diligence is required when ordering. **Note: This CAS corresponds to a different isomer and is listed for structural comparison.
Conclusion
This compound is a sophisticated and valuable building block for the synthesis of complex organic molecules. Its utility, primarily centered on the robust and reliable Suzuki-Miyaura cross-coupling reaction, provides medicinal chemists with a powerful tool for constructing novel biaryl structures. By understanding its fundamental properties, employing logical synthetic strategies, and adhering to validated protocols, researchers can effectively leverage this reagent to accelerate the discovery and development of next-generation therapeutics.
References
- Amadis Chemical. (n.d.). (3-Chloro-4-((4-fluorobenzyl)oxy)phenyl)boronic acid CAS NO.849062-39-1.
-
1PlusChem. (n.d.). 870777-26-7 | (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid. Retrieved from [Link]
-
Angene. (n.d.). (3-Chloro-4-((4-fluorobenzyl)oxy)phenyl)boronic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Dogan, J., et al. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. Retrieved from [Link]
- U.S. Patent No. US8822730B2. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
Sources
- 1. 870777-28-9|this compound|BLD Pharm [bldpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1pchem.com [1pchem.com]
- 6. Angene - (3-Chloro-4-((4-fluorobenzyl)oxy)phenyl)boronic acid | 849062-39-1 | MFCD06411358 | AG003J7P [japan.angenechemical.com]
- 7. 849062-26-6|(3-Chloro-4-((3-chlorobenzyl)oxy)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (3-Chloro-4-((4-fluorobenzyl)oxy)phenyl)boronic acid, CasNo.849062-39-1 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
Methodological & Application
Application Note: A Robust Protocol for the Suzuki-Miyaura Coupling of (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, particularly within drug discovery and development, for its remarkable ability to form carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction offers a powerful tool for constructing complex molecular architectures, such as biaryl and heteroaryl scaffolds, which are prevalent in many pharmaceutical agents.[4][5]
This application note provides a detailed, field-proven protocol for the coupling of a challenging, electron-rich aryl chloride: (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid. Aryl chlorides are often preferred substrates in industrial settings due to their lower cost and greater availability compared to the corresponding bromides and iodides.[6] However, their reduced reactivity, stemming from the strong C-Cl bond, necessitates the use of highly active catalyst systems.[2][7][8][9] This guide delves into the mechanistic rationale for overcoming this challenge, offering a step-by-step methodology designed for reproducibility and high yield.
Mechanistic Rationale & Key Considerations
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst.[1][2][3][10] Understanding this cycle is paramount to troubleshooting and optimizing the reaction for specific substrates.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the aryl chloride. This is often the rate-limiting step for unreactive chlorides.[2][4][10]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step requires activation of the boronic acid by a base.[2][3][11]
-
Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[2][3][10]
Challenge: Coupling Deactivated Aryl Chlorides
The substrate, this compound, presents a classic challenge. The C-Cl bond is deactivated by the electron-donating benzyloxy group, making oxidative addition difficult. To overcome this, a specific catalyst system is required.
-
Catalyst Selection: Traditional catalysts like Pd(PPh₃)₄ are often ineffective for aryl chlorides.[12] Modern systems employ bulky, electron-rich phosphine ligands that promote the crucial oxidative addition step.[4][7][9] Ligands such as SPhos (dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine) and XPhos are highly effective for this purpose.[4][13][14] These ligands stabilize the monoligated Pd(0) species, which is highly reactive in oxidative addition.[4]
-
Base Selection: The base plays a critical role in activating the boronic acid for transmetalation.[11] While common bases like K₂CO₃ can be effective, stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃ are often superior for challenging couplings, as they can facilitate the reaction without degrading sensitive substrates.[12][13]
-
Solvent System: A polar, aprotic solvent is typically used to facilitate the dissolution of all components. Anhydrous conditions using solvents like 1,4-dioxane or toluene, often with a small amount of water, are common.[1][13] The water can aid in dissolving the base and facilitating the transmetalation step.
Illustrative Protocol: Coupling with 4-Bromopyridine Hydrochloride
This protocol details the coupling of this compound with a representative heteroaryl halide, 4-bromopyridine hydrochloride, to form the corresponding biaryl product.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Suggested Purity |
| This compound | C₁₃H₁₁BClFO₃ | 279.50 | >95% |
| 4-Bromopyridine hydrochloride | C₅H₅BrClN | 194.46 | >98% |
| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | >98% |
| SPhos | C₂₆H₃₅O₂P | 410.53 | >98% |
| Potassium Phosphate, tribasic (K₃PO₄) | K₃PO₄ | 212.27 | >98%, anhydrous |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | Anhydrous |
| Deionized Water | H₂O | 18.02 | HPLC Grade |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Syringes and needles
-
Temperature-controlled heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Step-by-Step Experimental Procedure
Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.
1. Catalyst Pre-formation and Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), 4-bromopyridine hydrochloride (1.1 eq), and anhydrous K₃PO₄ (3.0 eq).
-
Scientist's Note: Using a slight excess of the coupling partner can help drive the reaction to completion. K₃PO₄ is used in excess to both neutralize the hydrochloride salt and act as the base for the catalytic cycle.
2. Catalyst Addition and Inerting:
-
In a separate vial, weigh out Pd(OAc)₂ (0.02 eq, 2 mol%) and SPhos (0.04 eq, 4 mol%).
-
Briefly purge the Schlenk flask with inert gas (Argon), then quickly add the catalyst and ligand solids.
-
Seal the flask and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.[12][15]
-
Scientist's Note: Maintaining an inert atmosphere is critical. Oxygen can oxidize the Pd(0) catalyst and phosphine ligand, leading to catalyst deactivation and the formation of homocoupling byproducts.[1][15] The 1:2 ratio of Pd to ligand is crucial for generating the active catalytic species.
3. Solvent Addition and Reaction Execution:
-
Using a syringe, add degassed 1,4-dioxane and deionized water (e.g., in a 10:1 ratio) to the flask to achieve a substrate concentration of approximately 0.1 M. The mixture should be vigorously stirred.
-
Scientist's Note: Solvents should be degassed by sparging with an inert gas for at least 30 minutes prior to use to remove dissolved oxygen.
-
Lower the flask into a preheated oil bath set to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 4-24 hours).
4. Workup and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[15]
5. Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd or ligand).2. Insufficiently anhydrous base or solvents.3. Reaction temperature too low. | 1. Ensure rigorous inert atmosphere techniques.2. Use freshly opened anhydrous solvents and finely ground, oven-dried K₃PO₄.3. Increase temperature to 100-110 °C. |
| Protodeboronation | Boronic acid is unstable under reaction conditions, reacting with trace water/protons instead of the catalyst. | 1. Use anhydrous K₃PO₄ and minimize water in the solvent system.2. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[1] |
| Dehalogenation of Substrate | A side reaction where the aryl chloride is reduced to an arene. | 1. Ensure the reaction is strictly anaerobic.2. Use a different solvent that is less prone to acting as a hydride source.[1][15] |
| Homocoupling of Boronic Acid | Caused by the presence of oxygen or Pd(II) species.[1][15] | 1. Improve degassing procedures for solvents and the reaction vessel.2. Use a Pd(0) precatalyst or ensure complete reduction of the Pd(II) source. |
Conclusion
The Suzuki-Miyaura coupling of deactivated aryl chlorides like this compound is a highly achievable transformation with the correct selection of an advanced catalyst system. The use of bulky, electron-rich phosphine ligands such as SPhos is critical for facilitating the challenging oxidative addition step. By following this robust protocol, which emphasizes rigorous inert atmosphere techniques and optimized reaction parameters, researchers can reliably synthesize complex biaryl structures, paving the way for further advancements in medicinal chemistry and materials science.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Barrios-Landeros, F., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1489–1500. [Link]
-
NROChemistry. (2024, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
-
Ito, K., Yoshitake, H., & Itoh, K. (2005). A Bowl-Shaped Phosphine as a Ligand in Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides: Effect of the Depth of the Bowl. Organic Letters, 7(9), 1801–1804. [Link]
-
Reddit user discussion. (2019). What's the role of the phosphine ligand in Suzuki couplings? r/chemistry. [Link]
-
Reddit user discussion. (2022). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
-
Nare, M., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(43), 26868-26877. [Link]
-
Xu, H., et al. (2018). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 16(1), 104-109. [Link]
-
Kar, A., et al. (2005). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry, 70(17), 6958–6961. [Link]
-
Kar, A., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Chemical Science, 12(31), 10499-10505. [Link]
-
Wikipedia. (n.d.). SPhos. [Link]
-
ResearchGate. (n.d.). Use of the SPhos Ligand to Suppress Racemization in Arylpinacolboronate Ester Suzuki Couplings. [Link]
-
Leadbeater, N. E., & Marco, M. (2003). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters, 5(21), 3919–3922. [Link]
-
Fleckenstein, C. A., & Plenio, H. (2017). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 19(24), 5857-5863. [Link]
-
ResearchGate. (2010). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]
-
Reddit user discussion. (2019). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. quora.com [quora.com]
- 13. reddit.com [reddit.com]
- 14. SPhos - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Palladium-Catalyzed Cross-Coupling of (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid: Principles and Protocols
An Application Guide for Researchers
Introduction: The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, is particularly vital in the pharmaceutical and materials science sectors for the construction of complex biaryl and heteroaryl scaffolds.
This guide provides a detailed examination of the Suzuki-Miyaura coupling specifically for (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid . This substrate presents a unique combination of electronic and steric features: an electron-donating, sterically bulky benzyloxy ether and an electron-withdrawing, deactivating chloro substituent. Understanding these characteristics is crucial for the rational selection of a catalyst system and reaction conditions to achieve high-yield, selective coupling. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters for optimization, and provide robust, step-by-step protocols for researchers in drug development and synthetic chemistry.
Mechanistic Framework: The Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction is rooted in a well-defined palladium-based catalytic cycle. The process is generally understood to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][4] The cycle begins with an active Pd(0) species, which is typically generated in situ from a more stable Pd(II) or Pd(0) precatalyst.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (Ar-X), forming a Pd(II) intermediate. This is often the rate-determining step, with reactivity decreasing in the order I > OTf > Br > Cl.[4]
-
Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate species.[5][6][7] This species then transfers its organic group to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.
Parameter Optimization: A Rationale-Driven Approach
Achieving a successful outcome with this compound requires careful consideration of each reaction component. The presence of an aryl chloride on the coupling partner, in particular, often necessitates more robust catalytic systems than those used for aryl bromides or iodides.
Palladium Precatalyst & Ligand System
The combination of the palladium source (precatalyst) and the ligand dictates the activity and stability of the true catalyst.
-
Palladium Precatalysts: Common choices include air-stable Pd(II) sources like Palladium(II) Acetate (Pd(OAc)₂) or Pd(0) sources like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[1] These are not the active catalysts but are reduced in situ to the active Pd(0) state.
-
Ligand Selection: The ligand is arguably the most critical variable. It stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle. For a substrate bearing a chloro-substituent, bulky and electron-rich phosphine ligands (Buchwald-type ligands) or N-Heterocyclic Carbenes (NHCs) are often required to promote the challenging oxidative addition step.[4][8][9]
The Role of the Base
The base is not a passive component; it is essential for activating the boronic acid.[7] In the transmetalation step, the boronic acid itself is not sufficiently reactive. The base reacts with the boronic acid to form a more nucleophilic boronate anion [R-B(OH)₃]⁻, which readily transfers its aryl group to the palladium center.[5][6]
-
Common Bases:
-
Potassium Carbonate (K₂CO₃): A versatile, commonly used base, often in an aqueous solution.
-
Potassium Phosphate (K₃PO₄): A stronger base, often used under anhydrous conditions or with sterically hindered substrates. It is particularly effective for coupling aryl chlorides.
-
Cesium Carbonate (Cs₂CO₃): A strong base whose high solubility in organic solvents can sometimes accelerate reactions.
-
Solvent System Selection
The solvent must solubilize the reactants, catalyst, and base to the extent necessary for the reaction to proceed efficiently. Biphasic systems are common, where an organic solvent dissolves the substrate and catalyst, and an aqueous phase dissolves the inorganic base.
-
Aprotic Solvents: Toluene, 1,4-Dioxane, and Tetrahydrofuran (THF) are standard choices. They are relatively non-polar and have sufficiently high boiling points for most coupling reactions.[9]
-
Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF) can be used, but their coordinating ability can sometimes influence the catalytic species.[10]
-
Aqueous Phase: The addition of water is often necessary to dissolve inorganic bases like K₂CO₃. The choice of solvent can significantly impact reaction rates and even selectivity.[11][12][13]
Experimental Protocols & Workflow
The following protocols provide a starting point for the cross-coupling of this compound. All manipulations should be performed using standard Schlenk techniques under an inert atmosphere (Nitrogen or Argon) unless otherwise noted.
Protocol 1: General Conditions for Aryl Bromide Coupling
This protocol is a robust starting point for coupling the title boronic acid with a generic aryl bromide.
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Deionized Water (1 mL)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide, the boronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask with a septum and thoroughly purge the system with an inert gas (Nitrogen or Argon) for 15 minutes.
-
Using syringes, add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.[14][15]
Protocol 2: Optimized Conditions for Aryl Chloride Coupling
This protocol employs a more active catalyst system, which is often necessary for less reactive aryl chlorides.
Materials:
-
This compound (1.5 mmol, 1.5 equiv)
-
Aryl Chloride (1.0 mmol, 1.0 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl chloride, the boronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Seal the tube and subject it to three cycles of evacuation and backfilling with an inert gas (Nitrogen or Argon).
-
Add degassed toluene (5 mL) via syringe.
-
Heat the reaction mixture to 110 °C in a preheated oil bath with vigorous stirring.
-
Monitor the reaction progress by LC-MS or Gas Chromatography (GC).
-
After completion, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite, rinsing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
Data & Troubleshooting
Table 1: Example Reagent Stoichiometry (Protocol 1)
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass (mg) | Equivalents |
| Aryl Bromide (e.g., 4-Bromoanisole) | 187.04 | 1.0 | 187 | 1.0 |
| This compound | 296.50 | 1.2 | 356 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 34.7 | 0.03 |
| K₂CO₃ | 138.21 | 2.0 | 276 | 2.0 |
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Reaction | Inactive catalyst (degraded precatalyst, insufficient ligand).Insufficiently degassed system (O₂ poisoning).Base is not strong enough. | Use a more active ligand (e.g., XPhos, SPhos).Ensure thorough degassing.Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃).Increase reaction temperature. |
| Protodeboronation | The boronic acid decomposes faster than it couples.Presence of excess water or protic sources. | Use a stronger base and anhydrous conditions (e.g., K₃PO₄ in toluene).Increase the equivalents of boronic acid (e.g., 1.5-2.0 equiv).Use a more active catalyst to accelerate coupling over decomposition. |
| Dehalogenation | A side reaction where the aryl halide is reduced instead of coupled.[1] | Use a different ligand/palladium source.Ensure the base is not overly aggressive or contaminated.Lower the reaction temperature if conversion is still efficient. |
| Homocoupling | Coupling of two boronic acid molecules. | Ensure the system is rigorously oxygen-free.Slowly add the boronic acid to the reaction mixture. |
Conclusion
The successful Suzuki-Miyaura cross-coupling of this compound is readily achievable with a systematic and informed approach. The key to success lies in selecting a catalyst system—particularly the ligand—that is well-suited to the reactivity of the aryl halide coupling partner. For simple aryl bromides, standard conditions with ligands like PPh₃ may suffice, but for more challenging aryl chlorides, the use of advanced Buchwald-type ligands and stronger bases like K₃PO₄ is highly recommended. By carefully controlling the reaction parameters and monitoring for potential side reactions, researchers can effectively utilize this powerful transformation to synthesize complex molecular architectures for drug discovery and beyond.
References
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). Kinetic Data for the Transmetalation Step in Suzuki−Miyaura Reactions. Journal of the American Chemical Society. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2012). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. [Link]
-
Leconte, N., & Fgaier, H. (2017). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Catalysis. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Herrmann, W. A., & Elison, M. (2015). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]
-
University of Leeds. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Foley, B. J., et al. (2020). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Catalysis. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2019). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Israel Journal of Chemistry. [Link]
-
Blackmond, D. G. (2018). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. UBC Library Open Collections. [Link]
-
Amatore, C., et al. (2006). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society. [Link]
-
Yoshifuji, M., et al. (2019). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]
-
University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
-
Wang, X., et al. (2020). Reaction scope and mechanistic insights of nickel-catalyzed migratory Suzuki–Miyaura cross-coupling. Nature Communications. [Link]
-
Skonieczny, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
-
Ciriminna, R., & Pagliaro, M. (2019). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Catalysts. [Link]
-
De Nanteuil, F., et al. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis. [Link]
-
Itami, K., et al. (2018). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [Link]
-
Chen, C., et al. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. Angewandte Chemie International Edition. [Link]
-
Wiesenfeldt, M. P., et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. [Link]
-
Eastgate, M. D., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]
-
Buchwald, S. L., & Fors, B. P. (2011). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
Guo, C.-C., & Tang, J.-S. (2012). Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. Synthesis. [Link]
-
Huang, J., & Nolan, S. P. (2011). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Organic Letters. [Link]
-
Özer, G., et al. (2017). A Palladium Catalyst System for the Efficient Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid: Synthesis and Biological Activity Evaluation. Molecules. [Link]
-
Özer, G., et al. (2017). A Palladium Catalyst System for the Efficient Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid: Synthesis and Biological Activity Evaluation. ResearchGate. [Link]
-
Köhler, K., et al. (2015). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Advanced Synthesis & Catalysis. [Link]
-
Badone, D., et al. (1996). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]
-
The Organic Chemistry Channel. (2020). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Zhang, Y., & Wang, J. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Letters. [Link]
-
Yamashita, M., et al. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Gök, Y., et al. (2020). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances. [Link]
-
Wang, Y., et al. (2007). Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. Journal of Chemical Research. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Chemical Reviews. [Link]
-
Fier, P. S., & Hartwig, J. F. (2013). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Tetrahedron. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 3. mt.com [mt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Palladium Catalyst System for the Efficient Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid: Synthesis and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. m.youtube.com [m.youtube.com]
Topic: Optimal Reaction Conditions for (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the application of (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. This particular arylboronic acid presents unique challenges and opportunities due to the electronic influence of its chloro-substituent and significant steric hindrance from the 2-fluorobenzyl ether group. This document moves beyond standard protocols to explain the causal relationships between reaction components and outcomes, enabling researchers to rationally design, optimize, and troubleshoot their synthetic routes. Detailed, field-tested protocols for both standard and challenging couplings are provided, supported by mechanistic visualizations and a troubleshooting matrix.
Introduction: A Structurally Demanding Building Block
This compound is a sophisticated building block for the synthesis of complex biaryl structures, which are prevalent in pharmaceuticals and advanced materials. Its utility is anchored in the Suzuki-Miyaura reaction, a Nobel Prize-winning methodology for forging carbon-carbon bonds with exceptional functional group tolerance.[1]
The successful implementation of this reagent, however, is not trivial. Its reactivity is dictated by a confluence of electronic and steric factors:
-
Boronic Acid Moiety [-B(OH)₂]: The functional group at the heart of the reaction. It must be activated by a base to form a more nucleophilic boronate species to participate in the catalytic cycle.[2][3] It is also prone to dehydration, forming an anhydride trimer (a boroxine), which can affect solubility and reactivity; recrystallization from water can often mitigate this issue.[4]
-
Steric Hindrance: The 4-((2-fluorobenzyl)oxy) group imparts significant steric bulk in proximity to the reactive C-B bond. This bulk can impede the approach of the palladium complex, slowing the crucial transmetalation step and making catalyst selection paramount for achieving efficient coupling.[5][6][7]
-
Electronic Effects: The chloro group at the 3-position is electron-withdrawing, which can influence the electron density of the aromatic ring. While electron-withdrawing groups on the organoboron partner generally increase its Lewis acidity, they can sometimes slow the rate of transmetalation.[8]
Understanding these intrinsic properties is the foundation for rationally selecting catalysts, bases, and solvents to overcome these challenges and achieve high-yield outcomes.
Core Principles for Reaction Optimization: A Mechanistic Approach
A successful Suzuki-Miyaura coupling is a finely tuned system. The following principles guide the selection of each component to construct a robust and efficient reaction environment for this sterically demanding substrate.
The Catalyst System: Overcoming Steric Repulsion
The choice of palladium precatalyst and, more importantly, its associated ligand, is the most critical decision for coupling sterically hindered partners. The ligand's primary roles are to stabilize the active Pd(0) species and to modulate its electronic and steric environment to facilitate the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
-
Rationale for Advanced Ligands: For substrates like this compound, simple phosphine ligands such as triphenylphosphine (PPh₃) are often insufficient. The steric clash between the bulky boronic acid, the aryl halide coupling partner, and the ligand sphere around the palladium can prevent the reaction from proceeding efficiently.
-
Recommended Ligand Classes:
-
Bulky, Electron-Rich Dialkylbiarylphosphines (Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos are the gold standard for challenging couplings.[9][10] Their steric bulk promotes the final, product-releasing reductive elimination step, which is often the rate-limiting step for hindered biaryl synthesis. Their electron-rich nature accelerates the initial oxidative addition of the aryl halide to the Pd(0) center.[11]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and are often more thermally stable than phosphine ligands. They have proven highly effective in coupling hindered substrates and unreactive aryl chlorides.[6][12]
-
The Base: The Engine of Transmetalation
The base is not a passive component; it is an essential activator in the catalytic cycle. Its primary role is to react with the boronic acid to form a more nucleophilic tetracoordinate boronate anion ([ArB(OH)₃]⁻), which is the active species in the transmetalation step.[2][3]
-
Choosing the Right Strength and Solubility:
-
Weak Bases (e.g., Na₂CO₃, K₂CO₃): Often sufficient for simple couplings. They are typically used in aqueous/organic solvent mixtures to ensure some level of solubility.
-
Stronger, Non-Nucleophilic Bases (e.g., K₃PO₄, Cs₂CO₃): Potassium phosphate and cesium carbonate are frequently superior choices for challenging couplings.[8][13] Their greater basicity and, in the case of Cs₂CO₃, higher solubility in organic solvents, can accelerate the formation of the active boronate species, driving the reaction forward even with sterically or electronically challenging substrates.
-
Bases to Avoid: Strong, nucleophilic bases like NaOH or KOH should be used with caution as they can promote undesired side reactions, including protodeboronation (cleavage of the C-B bond).[2]
-
The Solvent System: A Harmonizing Medium
The solvent must solubilize all components of the reaction and can significantly influence reaction rates and even selectivity.[14]
-
Apolar Aprotic Solvents: Toluene and 1,4-dioxane are excellent choices. Dioxane, in particular, is a versatile solvent that works well with a wide range of modern catalyst systems.[6][15]
-
The Role of Water: Often, a mixture of an organic solvent with water (e.g., Toluene/H₂O 10:1, Dioxane/H₂O 10:1) is beneficial. Water can help dissolve inorganic bases like K₃PO₄ and K₂CO₃ and has been shown to accelerate the transmetalation step.[10][16] However, an excess of water can promote protodeboronation.
-
Polar Aprotic Solvents: Solvents like DMF or NMP can be effective but may lead to catalyst decomposition at higher temperatures.
Experimental Protocols & Workflows
Mandatory Precaution: Inert Atmosphere
All Suzuki-Miyaura reactions must be performed under an inert atmosphere (e.g., Argon or Nitrogen). The active Pd(0) catalyst is readily oxidized by atmospheric oxygen, which will irreversibly poison the catalyst and halt the reaction. This is best achieved using Schlenk line techniques or by working in a glovebox.
Protocol 1: Standard Conditions (Baseline Experiment)
This protocol serves as a starting point for coupling with reactive aryl halides (iodides and bromides) and establishes a baseline for optimization.
Materials:
-
This compound (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene/Water (5:1 mixture)
Procedure:
-
Add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and K₂CO₃ (2.0 mmol) to a dry Schlenk flask containing a magnetic stir bar.
-
Add Pd(PPh₃)₄ (0.03 mmol).
-
Seal the flask, then evacuate and backfill with argon three times.
-
Using a syringe, add degassed toluene (5 mL) and degassed water (1 mL).
-
Heat the mixture to 90 °C with vigorous stirring.
-
Monitor reaction progress by TLC or LC-MS every 2-4 hours. Expect longer reaction times (12-24 h) or incomplete conversion due to steric hindrance.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Optimized Conditions for Hindered & Unreactive Partners
This protocol is specifically designed to address the steric challenge of the title compound and is effective for less reactive aryl chlorides.
Materials:
-
This compound (1.5 equiv)
-
Aryl Halide (Chloride, Bromide, or Triflate) (1.0 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1.5 mol% Pd)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (3.5 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane/Water (10:1 mixture)
Procedure:
-
To a Schlenk tube, add the aryl halide (1.0 mmol), this compound (1.5 mmol), and finely ground K₃PO₄ (3.0 mmol).
-
In a separate vial, briefly mix Pd₂(dba)₃ (0.015 mmol) and SPhos (0.035 mmol) in a small amount of the reaction solvent. Add this catalyst/ligand mixture to the Schlenk tube.
-
Seal the tube, then evacuate and backfill with argon three times.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL).
-
Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitor reaction progress. The reaction is often complete within 2-8 hours.
-
Follow the workup and purification steps as described in Protocol 1.
Visualization & Data Summary
Comparative Table of Reaction Conditions
| Parameter | Protocol 1 (Standard) | Protocol 2 (Optimized) | Rationale for Optimization |
| Catalyst/Ligand | Pd(PPh₃)₄ | Pd₂(dba)₃ / SPhos | SPhos is a bulky, electron-rich ligand essential for coupling sterically hindered substrates.[9][11] |
| Base | K₂CO₃ (weaker) | K₃PO₄ (stronger) | A stronger base more effectively generates the active boronate species, accelerating transmetalation.[8] |
| Solvent | Toluene / Water | 1,4-Dioxane / Water | Dioxane is often a superior solvent for modern, bulky phosphine ligands and their catalyst complexes. |
| Temperature | 90 °C | 100-110 °C | Higher temperature provides the necessary energy to overcome the activation barrier for hindered substrates. |
| Boronic Acid Equiv. | 1.2 | 1.5 | A greater excess helps drive the equilibrium towards the product, compensating for potential side reactions. |
Suzuki-Miyaura Catalytic Cycle Workflow
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
- 12. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid
Introduction: The Architectural Elegance of Biaryls in Modern Chemistry
Biaryl scaffolds are fundamental structural motifs prevalent in a vast array of functional molecules, from life-saving pharmaceuticals and high-performance agrochemicals to advanced organic materials.[1] Their unique three-dimensional structure, arising from rotationally restricted single bonds, provides a rigid and tunable framework essential for molecular recognition and biological activity. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for constructing these vital carbon-carbon bonds, celebrated for its mild conditions, broad functional group tolerance, and the low toxicity of its organoboron reagents.[2][3]
This guide provides an in-depth exploration of the synthesis and application of a specialized building block, (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid , in the construction of complex biaryl compounds. This reagent is of particular interest to researchers in drug discovery and medicinal chemistry due to its unique substitution pattern. The presence of a chloro group, a benzyloxy moiety, and a fluorinated benzyl group offers a combination of electronic and steric properties that can be leveraged to fine-tune the physicochemical and pharmacological profiles of the target biaryl compounds.
We will first detail a robust, field-proven protocol for the synthesis of this key boronic acid intermediate, followed by comprehensive application notes for its use in Suzuki-Miyaura cross-coupling reactions, including catalyst selection, reaction optimization, and troubleshooting.
Part 1: Synthesis of this compound
The synthesis of the title boronic acid is best approached through a multi-step sequence, beginning with a commercially available substituted phenol. The strategy involves the protection of the phenolic hydroxyl group, followed by the introduction of the boronic acid functionality via a lithiation-borylation sequence. This method provides excellent control over the regiochemistry and is amenable to scale-up.[4]
Workflow for the Synthesis of the Boronic Acid Intermediate
Caption: Synthetic workflow for the target boronic acid.
Protocol 1.1: Benzyl Ether Protection of 4-Bromo-2-chlorophenol
This step utilizes a standard Williamson ether synthesis to protect the acidic phenolic proton, preventing interference in the subsequent lithiation step.[5]
Materials:
-
4-Bromo-2-chlorophenol
-
2-Fluorobenzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Round-bottom flask with magnetic stir bar
-
Reflux condenser
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 4-bromo-2-chlorophenol (1.0 equiv), anhydrous potassium carbonate (1.5 equiv), and anhydrous acetone to make a 0.5 M solution.
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add 2-fluorobenzyl bromide (1.1 equiv) dropwise to the stirring suspension.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 56 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature and filter off the potassium salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product, 1-bromo-3-chloro-4-((2-fluorobenzyl)oxy)benzene, by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield a pure solid.
Protocol 1.2: Lithiation-Borylation to Form the Boronic Acid
This critical step involves a halogen-metal exchange followed by quenching with a boron electrophile to generate the desired boronic acid.[4][6] This method is often preferred over Miyaura borylation for certain substrates where catalyst compatibility is an issue.[4]
Materials:
-
1-Bromo-3-chloro-4-((2-fluorobenzyl)oxy)benzene (from Protocol 1.1)
-
n-Butyllithium (n-BuLi), solution in hexanes
-
Triisopropyl borate
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Schlenk flask with magnetic stir bar
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide from the previous step (1.0 equiv) and dissolve it in anhydrous THF (to ~0.2 M).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation.
-
In a separate, dry flask, prepare a solution of triisopropyl borate (1.5 equiv) in anhydrous THF.
-
Add the triisopropyl borate solution dropwise to the lithiated aryl species at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction to 0 °C and quench by the slow addition of 1 M HCl.
-
Stir the biphasic mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude solid, this compound, can often be used without further purification. If necessary, it can be purified by recrystallization or trituration with a suitable solvent system (e.g., hexanes/diethyl ether).
Part 2: Application in Suzuki-Miyaura Cross-Coupling
The synthesized this compound is a versatile nucleophilic partner in Suzuki-Miyaura reactions. Its electronic properties—a combination of the electron-donating benzyloxy group and the electron-withdrawing chloro substituent—influence its reactivity and necessitate careful selection of reaction parameters for optimal results.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][7]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. This step is often rate-limiting, especially for less reactive aryl chlorides.[7]
-
Transmetalation: The organic group from the boronic acid (Ar'-B(OH)₂) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8] The electronic nature of the boronic acid is crucial here; electron-donating groups (like the benzyloxy group) enhance reactivity.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product (Ar-Ar') and regenerating the catalytically active Pd(0) species.[1]
Optimizing Reaction Parameters
The success of the coupling reaction hinges on the judicious selection of the catalyst, ligand, base, and solvent system.
| Parameter | Recommended Options & Rationale |
| Palladium Catalyst | Pd(PPh₃)₄: A robust, general-purpose catalyst suitable for many couplings with aryl bromides and iodides. Pd(OAc)₂ / Pd₂(dba)₃ + Ligand: Often used in combination with phosphine ligands for more challenging couplings, such as those involving aryl chlorides or sterically hindered substrates.[2] |
| Phosphine Ligand | Triphenylphosphine (PPh₃): A standard, cost-effective ligand. Buchwald Ligands (e.g., SPhos, XPhos): Bulky, electron-rich phosphines that are highly effective for activating less reactive aryl chlorides and promoting reductive elimination.[3] These are recommended when coupling with challenging electrophiles. |
| Base | K₂CO₃ or Na₂CO₃: Common, effective inorganic bases, often used in aqueous solvent mixtures. K₃PO₄: A slightly stronger base that can be effective in anhydrous conditions. Cs₂CO₃: A strong base often used for difficult couplings or with boronate esters. |
| Solvent System | Toluene/Water or Dioxane/Water: Biphasic systems are very common and highly effective. Water plays a key role in dissolving the inorganic base and facilitating the formation of the active boronate species.[1] DMF or THF: Polar aprotic solvents can also be used, sometimes without water. |
Protocol 2.1: General Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol provides a reliable starting point for coupling this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent System (e.g., Dioxane and Water, 4:1 v/v)
-
Schlenk flask or reaction vial with magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, combine the aryl bromide (1.0 equiv), this compound (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent system (e.g., 4:1 Dioxane/Water, to ~0.1 M) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude biaryl product by column chromatography on silica gel.
Part 3: Troubleshooting and Field-Proven Insights
Even with robust protocols, challenges can arise. Below is a guide to address common issues encountered in Suzuki-Miyaura couplings.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: Pd(0) oxidized to inactive Pd-black. 2. Insufficiently Active Catalyst System: Particularly for aryl chlorides. 3. Poorly Soluble Reagents. | 1. Ensure rigorous degassing of solvents and maintain a strict inert atmosphere. Use fresh catalyst. 2. Switch to a more active catalyst system, such as Pd(OAc)₂ with a Buchwald ligand (e.g., SPhos). Increase reaction temperature. 3. Try a different solvent system (e.g., DMF, Toluene/Ethanol/Water). |
| Protodeborylation | Boronic acid is unstable under reaction conditions and is replaced by a proton. This is more common with heteroaryl or electron-deficient boronic acids. | Use milder bases (e.g., K₃PO₄). Use anhydrous conditions if possible. Use the boronic acid as its more stable pinacol ester derivative. |
| Homocoupling | Coupling of two boronic acid molecules. Often caused by the presence of oxygen or Pd(II) species. | Rigorously degas the reaction mixture. Use a direct Pd(0) source like Pd(PPh₃)₄. |
| Hydrolysis of Functional Groups | Ester or amide groups on either coupling partner are cleaved by the base. | Use a milder, non-nucleophilic base like powdered KF or CsF, often in an anhydrous solvent like THF or Dioxane.[8] |
Experimental Workflow and Decision Making
Caption: A stepwise workflow for troubleshooting Suzuki reactions.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of functionalized biaryl compounds. Its preparation, while requiring a multi-step approach, is achievable through well-established synthetic transformations. When employed in Suzuki-Miyaura cross-coupling, a systematic approach to optimizing the catalyst, base, and solvent system will enable researchers to efficiently construct a diverse range of complex biaryl scaffolds, paving the way for new discoveries in medicinal chemistry and materials science.
References
-
Kuwano, R., & Kusano, H. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Letters, 10(9), 1795–1798. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
-
Che, A. (2023). Two Scale-up Examples of One-Pot Lithiation Borylation/Suzuki Coupling in Drug Synthesis. Medium. [Link]
-
SynArchive. (2024). Protection of Phenol by Ether. Retrieved from [Link]
-
Carson, N. (2014). The Lithiation-Borylation Strategy: Methods for Stereospecific sp3-sp3 Homologation. University of Illinois Chemistry. [Link]
-
Aggarwal, V. K., et al. (n.d.). Lithiation-Borylation in Synthesis. University of Bristol. [Link]
-
Sato, K., et al. (2016). Trichloroboron-promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as a Cation Scavenger. Organic Syntheses, 93, 63-74. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Aggarwal, V. K., et al. (2018). Investigation of the Deprotonative Generation and Borylation of Diamine-Ligated α-Lithiated Carbamates and Benzoates by in Situ IR spectroscopy. Journal of the American Chemical Society, 140(40), 12970–12979. [Link]
-
Aggarwal, V. K., et al. (2017). Standard Lithiation–Borylation A user's guide. University of Bristol. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Kappe, C. O., et al. (2004). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters, 6(21), 3699–3702. [Link]
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of organic chemistry, 71(26), 9681–9686. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical reviews, 95(7), 2457–2483. [Link]
-
PubChem. (n.d.). 3-chloro-4-hydroxyphenylboronic acid. Retrieved from [Link]
-
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Retrieved from [Link]
-
MH Chem. (2022). Suzuki Coupling Mechanism. YouTube. [Link]
- Google Patents. (n.d.). CN111072698A - Preparation method of hydroxyphenylboronic acid.
- Google Patents. (n.d.). US6218564B1 - Process for the preparation of substituted aromatic compounds.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Google Patents. (n.d.). WO2014056465A1 - A method of synthesis of elvitegravir.
- Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
-
ResearchGate. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Retrieved from [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medium.com [medium.com]
- 5. synarchive.com [synarchive.com]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. pure.hw.ac.uk [pure.hw.ac.uk]
- 8. uwindsor.ca [uwindsor.ca]
Application Notes & Protocols: The Strategic Use of (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid in Modern Medicinal Chemistry
Introduction: The Pivotal Role of Substituted Phenylboronic Acids in Drug Discovery
In the landscape of modern drug discovery, the ability to efficiently construct complex molecular architectures is paramount. Among the vast arsenal of synthetic tools available to medicinal chemists, boronic acids have emerged as indispensable building blocks.[1][2] Their prominence is largely due to their utility in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures which are common motifs in active pharmaceutical ingredients (APIs).[2][3][4]
This guide focuses on a highly functionalized and strategically important reagent: (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid . This molecule is not merely a synthetic intermediate; it is a carefully designed scaffold. Its distinct substitution pattern—a chloro group, a flexible fluorobenzyl ether linkage, and the reactive boronic acid moiety—provides a trifecta of features that are highly valuable for developing potent and selective modulators of biological targets. A key area of application for this and structurally related boronic acids is in the synthesis of inhibitors for enzymes such as Fatty Acid Amide Hydrolase (FAAH).[5][6][7] Inhibition of FAAH elevates the levels of endogenous cannabinoids, offering a promising therapeutic strategy for managing pain, anxiety, and inflammatory disorders.[8][9]
These notes will provide researchers, scientists, and drug development professionals with a comprehensive overview of this reagent's properties, detailed protocols for its application in Suzuki-Miyaura coupling, and insights into its strategic use in structure-activity relationship (SAR) studies.
Compound Profile and Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is the foundation of reproducible and successful experimentation. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 870777-28-9 | [10] |
| Molecular Formula | C₁₃H₁₁BClFO₃ | [10] |
| Molecular Weight | 280.49 g/mol | [10] |
| Appearance | White to off-white powder | N/A |
| Purity | Typically ≥97% | [11] |
| Storage | Store in an inert atmosphere, 2-8°C | [10] |
| Solubility | Soluble in organic solvents like DMSO, DMF, Methanol | General Knowledge |
Note: Always refer to the supplier's specific Certificate of Analysis (CoA) for lot-specific data.
Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The primary utility of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a C(sp²)-C(sp²) bond between this boronic acid and an aryl or heteroaryl halide (or triflate), yielding complex biaryl structures.
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide), forming a Pd(II) complex.[4]
-
Transmetalation: A base activates the boronic acid to form a more nucleophilic borate species.[4][12] This complex then transfers its organic group to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the final biaryl product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[4]
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.
Materials & Reagents:
-
This compound (1.2 eq)
-
Aryl Bromide (Ar-Br) (1.0 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq), finely ground
-
1,4-Dioxane and Water (4:1 v/v), degassed
Protocol:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the Aryl Bromide (1.0 eq), this compound (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₂CO₃ (3.0 eq).
-
Expert Insight: Using a slight excess (1.1-1.5 eq) of the boronic acid drives the reaction to completion and compensates for potential homocoupling or protodeboronation side reactions. The SPhos ligand is highly effective for coupling with challenging substrates, including aryl chlorides, due to its electron-rich and bulky nature.[3]
-
-
Atmosphere Inerting: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, which forms in situ.
-
Solvent Addition: Add the degassed 4:1 Dioxane/Water solvent mixture via syringe. The total volume should be sufficient to achieve a concentration of ~0.1 M with respect to the limiting aryl bromide.
-
Expert Insight: Degassing the solvent (e.g., by sparging with argon for 20-30 minutes or via freeze-pump-thaw cycles) is a non-negotiable step for achieving consistent and high yields. Water is essential for dissolving the inorganic base and facilitating the formation of the active borate species.
-
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously for 4-16 hours.
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots. The disappearance of the limiting aryl bromide indicates reaction completion.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification & Characterization: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Specific Application: Synthesis of a Core Structure for FAAH Inhibitors
The endocannabinoid system is a crucial regulator of numerous physiological processes, and its modulation is a key therapeutic strategy.[6] Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide.[8][9] Inhibiting FAAH increases anandamide levels, producing analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects of direct cannabinoid receptor agonists.[5] Many potent FAAH inhibitors, such as URB597, feature a biphenyl carbamate core.[13][14] Our target boronic acid is an excellent precursor for synthesizing analogues of this core structure.
Caption: Synthesis of a biaryl phenol, a key intermediate for FAAH inhibitors.
Protocol: Synthesis of 3'-Chloro-4'-((2-fluorobenzyl)oxy)-5-hydroxy-[1,1'-biphenyl]-3-carbonitrile
This protocol details the synthesis of a key biaryl phenol intermediate, which can be further functionalized (e.g., via carbamoylation of the phenol) to produce a library of potential FAAH inhibitors.
Materials & Reagents:
-
3-Bromo-5-hydroxybenzonitrile (1.0 eq, 198 mg, 1.0 mmol)
-
This compound (1.2 eq, 337 mg, 1.2 mmol)
-
Pd(OAc)₂ (0.02 eq, 4.5 mg, 0.02 mmol)
-
SPhos (0.04 eq, 16.4 mg, 0.04 mmol)
-
K₂CO₃ (3.0 eq, 415 mg, 3.0 mmol)
-
1,4-Dioxane (8 mL), degassed
-
Water (2 mL), degassed
Protocol:
-
Combine 3-bromo-5-hydroxybenzonitrile, the boronic acid, Pd(OAc)₂, SPhos, and K₂CO₃ in a 20 mL microwave vial with a stir bar.
-
Seal the vial and purge with argon for 5 minutes.
-
Add the degassed dioxane and water via syringe.
-
Heat the mixture to 90 °C with vigorous stirring for 6 hours.
-
Monitor the reaction by LC-MS for the consumption of the bromonitrile starting material.
-
Upon completion, cool the reaction to ambient temperature and dilute with 50 mL of ethyl acetate.
-
Wash the organic mixture with water (2 x 20 mL) and saturated brine (1 x 20 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil via flash column chromatography (silica gel, 20-40% ethyl acetate in hexanes gradient) to yield the title compound as a solid. The resulting phenol is a versatile handle for subsequent derivatization.
Strategic Value in Structure-Activity Relationship (SAR) Studies
The true power of this compound lies in the SAR insights that can be gained from the molecules it helps create.[2] Each substituent has been chosen—or can be interpreted—for its specific contribution to the molecular properties that govern biological activity.
| Structural Feature | Potential Medicinal Chemistry Impact |
| 3-Chloro Group | Modulation of Electronics & Metabolism: As an electron-withdrawing group, it can influence the pKa of adjacent functionalities and alter the molecule's overall electronic profile. It can also block a potential site of metabolic oxidation, thereby increasing the compound's half-life. |
| 4-((2-fluorobenzyl)oxy) Group | Probing Binding Pockets & Enhancing Properties: This large, flexible ether linkage allows the terminal fluorophenyl ring to explore and occupy deeper, often hydrophobic, regions of a target's binding site. The ether oxygen can act as a hydrogen bond acceptor. |
| ortho-Fluorine on Benzyl Ring | Fine-Tuning Lipophilicity & Binding: A single fluorine atom can significantly alter local electronics and lipophilicity.[15] It can improve metabolic stability and may participate in favorable orthogonal multipolar interactions with protein backbones, enhancing binding affinity. |
| Boronic Acid Position | Vector for Synthesis: The position of the boronic acid dictates the final connectivity of the biaryl system, providing a fixed vector from which the other functional groups are displayed in three-dimensional space. |
By using this building block, chemists can rapidly generate analogues where the other half of the molecule is varied, allowing for a systematic exploration of the SAR. The inherent features of the boronic acid provide a well-characterized "anchor" fragment whose contributions to potency, selectivity, and pharmacokinetic properties can be rationally assessed.
Conclusion
This compound is a sophisticated and highly valuable tool in medicinal chemistry. Its utility extends far beyond that of a simple linker; it is a pre-validated scaffold that provides access to novel chemical matter in therapeutically relevant areas, such as FAAH inhibition. The protocols and insights provided herein are intended to empower researchers to confidently and strategically employ this reagent in their drug discovery programs, accelerating the journey from initial hit to optimized lead candidate.
References
-
Chem-Impex. (n.d.). 3-Chlorophenylboronic acid. Retrieved January 18, 2026, from [Link]
- Oz, M., Erturk, O., & Erdem, T. (2024). Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sci. Prensip Journals.
- Oz, M., Erturk, O., & Erdem, T. (2025). Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sciences.
-
Boron Molecular. (2026). The Role of Boronic Acids in Advanced Pharmaceutical Intermediates. Retrieved January 18, 2026, from [Link]
- Google Patents. (n.d.). CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.
-
Gomes, P. A. C., & Soares, M. A. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(21), 5003. [Link]
-
Bahr, B. A., et al. (2012). A New Generation Fatty Acid Amide Hydrolase Inhibitor Protects Against Kainate-Induced Excitotoxicity. Neurotoxicity research, 21(3), 239–251. [Link]
- Piomelli, D., et al. (2006). Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597). CNS Drug Reviews, 12(1), 21-38.
-
Ertl, P., & Rodrigues, T. (2022). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 18, 2026, from [Link]
-
van der Aart, J., et al. (2018). Fatty Acid Amide Hydrolase Inhibition by JNJ-42165279: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers. Clinical Pharmacology & Therapeutics, 104(4), 729-739. [Link]
-
RSC Publishing. (n.d.). Suzuki–Miyaura coupling of arylboronic acids to gold(iii). Retrieved January 18, 2026, from [Link]
-
Silvestro, S., et al. (2021). Inhibition of Fatty Acid Amide Hydrolase (FAAH) Regulates NF-kb Pathways Reducing Bleomycin-Induced Chronic Lung Inflammation and Pulmonary Fibrosis. International Journal of Molecular Sciences, 22(21), 11843. [Link]
-
ResearchGate. (n.d.). Structure of URB597 and its close analogs as potent and selective FAAH inhibitors. Retrieved January 18, 2026, from [Link]
-
ACS Publications. (n.d.). The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery. Retrieved January 18, 2026, from [Link]
-
ACS Publications. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. Retrieved January 18, 2026, from [Link]
-
MDPI. (n.d.). Effect of Fatty Acid Amide Hydrolase Inhibitor URB597 on Orofacial Pain Perception in Rats. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of aryl boronic acids with 1a. Retrieved January 18, 2026, from [Link]
-
Singh, A., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(16), 4998. [Link]
-
Sarnelli, G., et al. (2022). Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury. Biomolecules, 12(3), 406. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 18, 2026, from [Link]
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. A New Generation Fatty Acid Amide Hydrolase Inhibitor Protects Against Kainate-Induced Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Fatty Acid Amide Hydrolase (FAAH) Regulates NF-kb Pathways Reducing Bleomycin-Induced Chronic Lung Inflammation and Pulmonary Fibrosis [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 870777-28-9|this compound|BLD Pharm [bldpharm.com]
- 11. (3-Chloro-4-((4-fluorobenzyl)oxy)phenyl)boronic acid, CasNo.849062-39-1 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. apexbt.com [apexbt.com]
- 14. scispace.com [scispace.com]
- 15. nbinno.com [nbinno.com]
Application Notes & Protocols: (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid
A Critical Intermediate in the Convergent Synthesis of Lapatinib
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the synthesis, characterization, and application of (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid. This key intermediate is integral to the efficient, large-scale synthesis of Lapatinib, a potent dual tyrosine kinase inhibitor used in oncology. We present detailed, field-proven protocols for the preparation of the boronic acid and its subsequent use in the pivotal Suzuki-Miyaura cross-coupling reaction to form the core structure of Lapatinib. The protocols are designed for reproducibility and scalability, with an emphasis on the underlying chemical principles, safety considerations, and robust quality control measures necessary for pharmaceutical development.
Introduction: The Strategic Importance of the Boronic Acid Intermediate
Lapatinib is a cornerstone therapy for HER2-positive breast cancer. Its chemical structure, N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-((2-(methylsulfonyl)ethylamino)methyl)furan-2-yl)quinazolin-4-amine, is assembled through a convergent synthesis strategy. This approach relies on the creation of complex molecular fragments that are later joined together, a method that enhances overall yield and simplifies purification.
Within this strategy, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the lynchpin for constructing the central bi-aryl framework of Lapatinib. This compound serves as one of the two critical coupling partners. Its precise structure provides the substituted aniline moiety required for the final drug substance. The efficiency of the entire Lapatinib synthesis is therefore highly dependent on the quality, purity, and reactivity of this boronic acid intermediate. Alternative synthetic routes have been explored to improve sustainability and reduce atom economy issues associated with boronic acid synthesis, but the Suzuki coupling remains a prevalent and robust method in many manufacturing processes[1].
Physicochemical & Safety Profile
Proper handling and storage are paramount for maintaining the integrity of the boronic acid, as boronic acids can be susceptible to dehydration to form boroxines or degradation under improper conditions.
| Property | Value | Source |
| CAS Number | 870777-28-9 | BLDpharm[2] |
| Molecular Formula | C₁₃H₁₁BClFO₃ | BLDpharm[2] |
| Molecular Weight | 280.49 g/mol | BLDpharm[2] |
| Appearance | White to off-white powder or solid | Generic Supplier Data |
| Storage | Store under an inert atmosphere at 2-8°C | BLDpharm[2] |
| Purity (Typical) | ≥97% (HPLC) | Amadis Chemical[3] |
Safety & Handling: The compound is classified with the following hazards and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2].
-
Precautionary Statements: P261, P280, P301+P312, P302+P352, P305+P351+P338[2].
Synthesis Protocol: this compound
The synthesis of arylboronic acids is most commonly achieved via the reaction of an organolithium or Grignard reagent with a trialkyl borate ester, followed by acidic hydrolysis. The following protocol is a representative procedure based on established organometallic principles for this class of compounds[4]. The starting material, 1-bromo-3-chloro-4-((2-fluorobenzyl)oxy)benzene, can be prepared via standard Williamson ether synthesis from 4-bromo-2-chlorophenol and 2-fluorobenzyl bromide.
Workflow for Boronic Acid Synthesis
Sources
- 1. researchgate.net [researchgate.net]
- 2. 870777-28-9|this compound|BLD Pharm [bldpharm.com]
- 3. (3-Chloro-4-((4-fluorobenzyl)oxy)phenyl)boronic acid, CasNo.849062-39-1 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 4. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
Application Note: A Scalable and Robust Synthesis of (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid for Pharmaceutical and Fine Chemical Applications
Abstract: This document provides a comprehensive guide for the scale-up synthesis of (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid, a key building block in the development of advanced pharmaceutical intermediates and fine chemicals. The protocol herein details a robust and scalable process, emphasizing safety, efficiency, and product purity. This guide is intended for researchers, scientists, and drug development professionals engaged in process chemistry and active pharmaceutical ingredient (API) manufacturing.
Introduction: The Significance of Arylboronic Acids
Arylboronic acids and their derivatives are foundational reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This carbon-carbon bond-forming reaction is a cornerstone of medicinal chemistry and industrial synthesis due to its broad functional group tolerance and mild reaction conditions.[3][4] The specific molecule of interest, this compound, is a valuable intermediate due to its unique substitution pattern, which can be strategically employed to modulate the physicochemical and pharmacological properties of target molecules.
The synthesis of arylboronic acids on an industrial scale often involves the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate.[5][6] While effective, these methods present significant challenges when scaling up, including the handling of highly reactive and pyrophoric reagents, and the management of exothermic reactions.[7][8] This application note addresses these challenges by providing a detailed, safety-conscious protocol for the multi-kilogram scale synthesis of this compound.
Strategic Overview of the Synthesis
The overall synthetic strategy is a two-step process commencing from commercially available 2-chloro-4-nitrophenol. The first step involves a Williamson ether synthesis to introduce the 2-fluorobenzyl ether moiety, followed by a reduction of the nitro group and subsequent conversion to the boronic acid. A more direct and scalable approach, which will be the focus of this protocol, starts from the corresponding aryl halide, 1-chloro-2-((2-fluorobenzyl)oxy)-4-iodobenzene. This intermediate is then converted to the target boronic acid via a lithium-halogen exchange followed by borylation.
Caption: High-level workflow for the synthesis of the target boronic acid.
Safety First: Hazard Analysis and Mitigation
Scaling up chemical reactions introduces significant safety risks that must be rigorously evaluated and controlled.[8] The primary hazards in this synthesis are associated with the use of n-butyllithium (n-BuLi), a pyrophoric reagent, and the management of a highly exothermic lithium-halogen exchange reaction.
Key Hazards and Mitigation Strategies:
| Hazard | Consequence | Mitigation Strategy |
| n-Butyllithium (n-BuLi) | Pyrophoric, reacts violently with water and protic solvents. | Handle under an inert atmosphere (Nitrogen or Argon). Use dedicated, dry glassware and syringes. Ensure appropriate fire extinguishing media (e.g., dry powder) is readily available. |
| Exothermic Reaction | Thermal runaway, leading to pressure buildup and potential explosion. | Slow, controlled addition of n-BuLi at low temperature (-78 °C). Continuous monitoring of internal reaction temperature. Use of a properly sized cooling bath and ensure efficient stirring. |
| Cryogenic Temperatures | Frostbite, embrittlement of materials. | Use appropriate personal protective equipment (PPE), including cryogenic gloves and face shield. Ensure glassware is rated for low-temperature work. |
| Flammable Solvents (THF) | Fire and explosion hazard. | Work in a well-ventilated area (fume hood or walk-in hood). Ground all equipment to prevent static discharge. Avoid sources of ignition. |
A thorough risk assessment should be conducted before commencing any scale-up activities.[8] It is crucial to have a clear understanding of the reaction's thermal profile, which can be determined using reaction calorimetry on a smaller scale.[7][9]
Detailed Scale-Up Protocol
This protocol is designed for the synthesis of approximately 1 kg of this compound. All operations should be performed in a suitable reaction vessel equipped with mechanical stirring, a temperature probe, a nitrogen inlet, and an addition funnel.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 1-Chloro-2-((2-fluorobenzyl)oxy)-4-iodobenzene | 392.51 | 1.5 kg | 3.82 | 1.0 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 1.68 L | 4.20 | 1.1 |
| Triisopropyl borate | 188.08 | 850 g | 4.52 | 1.18 |
| Tetrahydrofuran (THF), anhydrous | - | 15 L | - | - |
| Hydrochloric acid (2 M aqueous) | - | 5 L | - | - |
| Toluene | - | 10 L | - | - |
| Heptane | - | 10 L | - | - |
Step-by-Step Procedure:
-
Vessel Preparation: Ensure the reaction vessel is clean, dry, and has been purged with nitrogen.
-
Initial Charge: Charge the reactor with 1-Chloro-2-((2-fluorobenzyl)oxy)-4-iodobenzene (1.5 kg, 3.82 mol) and anhydrous tetrahydrofuran (15 L).
-
Cooling: Cool the stirred solution to an internal temperature of -78 °C using a dry ice/acetone bath.
-
Lithium-Halogen Exchange: Slowly add n-butyllithium (1.68 L, 4.20 mol, 1.1 equiv) dropwise via an addition funnel over a period of 2-3 hours, ensuring the internal temperature does not exceed -70 °C.
-
Stirring: After the addition is complete, stir the reaction mixture at -78 °C for an additional 1 hour.
-
Borylation: Slowly add triisopropyl borate (850 g, 4.52 mol, 1.18 equiv) to the reaction mixture, again maintaining the internal temperature below -70 °C.
-
Warming: Once the addition of the borate is complete, allow the reaction mixture to slowly warm to 0 °C over 2-3 hours.
-
Quenching: Carefully quench the reaction by slowly adding 2 M hydrochloric acid (5 L) while maintaining the internal temperature below 10 °C.
-
Phase Separation: Allow the mixture to warm to room temperature and stir for 30 minutes. Stop the stirring and allow the layers to separate.
-
Extraction: Separate the aqueous layer and extract it with toluene (2 x 5 L).
-
Combine and Wash: Combine the organic layers and wash with brine (5 L).
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
Purification and Isolation
Purification of arylboronic acids can be challenging due to their tendency to form boroxines (cyclic trimers) upon dehydration and their amphiphilic nature.[10][11] Recrystallization is often the most effective method for obtaining high-purity material on a large scale.
Purification Protocol:
-
Dissolution: Dissolve the crude product in hot toluene (approximately 5-7 L).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
-
Crystallization: Slowly add heptane (10 L) to the hot toluene solution to induce crystallization.
-
Cooling: Allow the mixture to cool slowly to room temperature, then cool further to 0-5 °C in an ice bath and hold for at least 2 hours.
-
Isolation: Collect the crystalline solid by filtration.
-
Washing: Wash the filter cake with cold heptane (2 x 2 L).
-
Drying: Dry the product under vacuum at 40-50 °C to a constant weight.
Alternative Purification: For challenging purifications, forming a salt of the boronic acid can be an effective strategy.[12] This involves treating the crude material with a base to form the boronate salt, which can then be isolated and re-acidified to yield the purified boronic acid.
Analytical Characterization
To ensure the quality and purity of the final product, the following analytical techniques are recommended:
-
¹H and ¹⁹F NMR Spectroscopy: To confirm the chemical structure and identify any residual solvents or impurities.
-
HPLC/UPLC: To determine the purity of the final product. A typical purity specification for pharmaceutical intermediates is >98%.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
Karl Fischer Titration: To determine the water content.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete lithium-halogen exchange; reaction with residual water. | Ensure all reagents and solvents are anhydrous. Check the titer of the n-BuLi solution. |
| Incomplete Borylation | Insufficient triisopropyl borate. | Use a slight excess of the borylating agent. |
| Formation of Side Products | Reaction temperature too high during n-BuLi addition. | Maintain strict temperature control during the addition of n-BuLi. |
| Difficulty in Crystallization | Presence of impurities that inhibit crystal formation. | Consider a solvent/anti-solvent system other than toluene/heptane. An alternative is purification via salt formation.[12] |
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound. By adhering to the safety precautions and procedural details outlined, researchers and process chemists can confidently produce this valuable intermediate in high yield and purity. The successful scale-up of this process will facilitate the development and manufacturing of novel pharmaceuticals and fine chemicals.
References
-
Suzuki–Miyaura Coupling Using Monolithic Pd Reactors and Scaling-Up by Series Connection of the Reactors. MDPI. Available at: [Link]
-
Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ACS Publications. Available at: [Link]
-
Scale-Up of a Rh-Catalyzed Asymmetric sp3–sp2 Suzuki–Miyaura-Type Reaction. ACS Publications. Available at: [Link]
-
Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. American Chemical Society. Available at: [Link]
-
Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. American Pharmaceutical Review. Available at: [Link]
-
Organic Boronic Acids and Boronic Acid Esters in Industrial Synthesis. ResearchGate. Available at: [Link]
-
Scale-Up of a Rh-Catalyzed Asymmetric sp3–sp2 Suzuki–Miyaura-Type Reaction. PMC. Available at: [Link]
- Process for purification of boronic acid and its derivatives.Google Patents.
-
Safe Handling of Boranes at Scale. Organic Process Research & Development. Available at: [Link]
-
Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. ACS Publications. Available at: [Link]
-
How to purify boronic acids/boronate esters? ResearchGate. Available at: [Link]
-
Purification of boronic acids? Reddit. Available at: [Link]
-
Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. Available at: [Link]
-
Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry. Available at: [Link]
-
Efficiently self-healing boronic ester crystals. RSC Publishing. Available at: [Link]
-
One-Pot Homologation of Boronic Acids: A Platform for Diversity-Oriented Synthesis. ACS Publications. Available at: [Link]
-
Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes. ResearchGate. Available at: [Link]
- Synthesis of boronic esters and boronic acids using grignard reagents.Google Patents.
-
Integrating Process Development and Safety Analysis for Scale-Up of a Diborane-Generating Reduction Reaction. ACS Publications. Available at: [Link]
-
Scale Up Safety. Stanford Environmental Health & Safety. Available at: [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.Google Patents.
-
Improvement on synthesis of different alkyl-phenylboronic acid. PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Scale-Up of a Rh-Catalyzed Asymmetric sp3–sp2 Suzuki–Miyaura-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ehs.stanford.edu [ehs.stanford.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
Topic: Purification of Suzuki Coupling Products from (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient construction of biaryl scaffolds prevalent in pharmaceuticals and advanced materials.[1] This application note provides a detailed guide to the purification of Suzuki coupling products derived from the versatile, yet structurally complex, building block: (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid. We delve into the common impurity profiles associated with this substrate and present a series of robust, validated protocols for isolation and purification, ranging from routine work-up to high-purity polishing. The methodologies are designed to be logical and adaptable, empowering researchers to achieve high purity and yield for their target molecules.
Introduction: The Challenge of Purity
The synthesis of novel biaryl compounds often begins with the strategic selection of boronic acids. The subject of this note, this compound, offers a unique combination of functionalities: a chloro-substituent for potential secondary modification, a fluoro-benzyl ether group that modulates lipophilicity and metabolic stability, and the reactive boronic acid handle. While the Suzuki coupling itself is remarkably robust, the journey from crude reaction mixture to analytically pure product is non-trivial.[2] The structural features of this specific boronic acid can lead to a predictable yet challenging set of impurities that, if not properly addressed, can compromise biological data and hinder downstream applications.
This guide moves beyond simple procedural lists to explain the causality behind each purification step, ensuring a deep understanding of the process.
Understanding the Impurity Profile
A successful purification strategy begins with anticipating the potential byproducts. For Suzuki reactions involving this compound, the crude product is typically contaminated with several key impurities.
Figure 1: Key species in the crude reaction mixture.
-
Homocoupled Dimer: Perhaps the most common organic byproduct is the symmetrical biaryl formed from the dimerization of two molecules of the boronic acid. This is often mediated by Pd(II) species or the presence of oxygen and is more prevalent with electron-deficient boronic acids.[2][3][4][5] Its polarity is often very close to that of the desired product, making it a primary challenge for chromatographic separation.
-
Protodeboronation Product: Hydrolysis of the boronic acid C-B bond back to a C-H bond results in the formation of 2-((2-chloro-4-iodophenoxy)methyl)-1-fluorobenzene. This side reaction consumes the starting material and introduces another difficult-to-remove impurity.[2][6]
-
Unreacted Starting Materials: Incomplete reactions will leave residual boronic acid and the aryl halide coupling partner.
-
Residual Palladium: The palladium catalyst can precipitate as palladium black or remain as soluble complexes. Its removal is critical, especially for pharmaceutical intermediates, as palladium is a regulated heavy metal.[7][8]
-
Inorganic Salts: The base (e.g., K₂CO₃, K₃PO₄) and its byproducts are typically removed during the initial aqueous work-up.[9]
A Validated Purification Workflow
We propose a multi-stage purification workflow designed to systematically remove impurities. This workflow is structured to first eliminate bulk, easily separable contaminants before moving to more refined techniques for closely related organic impurities.
Figure 2: A systematic workflow for product purification.
Detailed Experimental Protocols
Protocol 1: Standard Aqueous Work-up & Palladium Scavenging
Causality: The objective of this initial step is to partition the reaction components based on solubility. The desired organic product and byproducts are extracted into an organic solvent, while water-soluble inorganic salts (from the base) are removed in the aqueous phase. A subsequent filtration through Celite is a critical, field-proven technique to adsorb finely dispersed palladium black that would otherwise contaminate the product.[7][8]
Methodology:
-
Cool the reaction vessel to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10 volumes relative to the limiting reagent).
-
Transfer the mixture to a separatory funnel. Wash sequentially with water (2x) and saturated aqueous sodium chloride (brine) (1x).[10][11]
-
Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Prepare a short plug of Celite (approx. 2-3 cm deep) in a Büchner or fritted glass funnel.
-
Filter the dried organic solution through the Celite plug, washing the plug with a small amount of fresh organic solvent to ensure complete product recovery.[7]
-
Concentrate the filtrate under reduced pressure to yield the crude solid or oil.
Protocol 2: Purification by Flash Column Chromatography
Causality: This is the workhorse technique for separating organic compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in the mobile phase (eluent). By gradually increasing the eluent polarity, compounds are eluted in order of increasing polarity, allowing for the separation of the desired product from less polar (e.g., dehalogenated starting material) and more polar (e.g., residual boronic acid) impurities.
Methodology:
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., Hexanes, Cyclohexane) and a polar solvent (e.g., Ethyl Acetate, DCM). The ideal system gives the product a retention factor (Rƒ) of ~0.25-0.35 and shows good separation from major impurities.
-
Column Packing: Pack a glass column with silica gel slurried in the initial, non-polar eluent.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel (~2-3 times the mass of the crude product). This "dry loading" method typically provides superior separation compared to direct liquid injection.
-
Elution: Begin elution with the low-polarity solvent system determined by TLC. Gradually increase the percentage of the polar solvent to elute the compounds from the column.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the pure fractions and concentrate under reduced pressure to afford the purified product.
| Impurity Type | Typical Elution Profile (Normal Phase) | Suggested Starting Solvent System (TLC) |
| Dehalogenated Aryl Halide | Elutes before the product | 10-20% Ethyl Acetate in Hexanes |
| Desired Product | Target Rƒ ~0.3 | 20-40% Ethyl Acetate in Hexanes |
| Homocoupled Dimer | Often elutes very close to the product | 20-40% Ethyl Acetate in Hexanes (may require gradient optimization) |
| Unreacted Boronic Acid | Elutes after the product or streaks | 50-100% Ethyl Acetate in Hexanes |
Table 1: Eluent selection guide for flash chromatography.
Protocol 3: Purification by Recrystallization
Causality: Recrystallization is a powerful technique that relies on differences in solubility to separate a product from its impurities. An ideal solvent will dissolve the product completely at an elevated temperature but poorly at room or lower temperatures. As the solution cools slowly, the product molecules self-assemble into a highly ordered, pure crystal lattice, excluding impurities which remain in the solution (mother liquor).[12][13][14]
Methodology:
-
Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, toluene, or mixed systems like Hexanes/EtOAc, EtOH/water). A suitable solvent will dissolve the material when hot but yield solid upon cooling.
-
Dissolution: Place the crude material in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored due to persistent palladium or other colored impurities, a small amount of activated charcoal can be added. The solution must then be hot-filtered through Celite to remove the charcoal.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 4: High-Purity Polishing via Preparative HPLC
Causality: For applications demanding the highest level of purity, such as for lead compounds in drug development, preparative High-Performance Liquid Chromatography (HPLC) is the ultimate solution. It offers significantly higher resolving power than flash chromatography, enabling the separation of impurities with very similar structures, such as the homocoupled dimer from the desired product.[15][16][17]
Methodology:
-
Analytical Method Development: Develop a separation method on an analytical HPLC system, typically using a C18 reversed-phase column. Screen mobile phases such as Acetonitrile/Water and Methanol/Water, often with 0.1% trifluoroacetic acid (TFA) or formic acid as a modifier to improve peak shape.
-
Scale-Up: Once a good analytical separation is achieved, scale the method to a preparative column. This involves adjusting the flow rate and injection volume proportionally to the column dimensions.[18]
-
Purification Run: Dissolve the semi-pure material in a suitable solvent (e.g., DMSO, DMF, or the mobile phase) and inject it onto the preparative HPLC system.
-
Fraction Collection: Use a fraction collector triggered by UV detection or mass spectrometry to isolate the peak corresponding to the desired product.
-
Product Isolation: Combine the pure fractions. If the mobile phase is volatile (e.g., Acetonitrile/Water/Formic Acid), it can be removed by rotary evaporation or lyophilization (freeze-drying) to yield the final, highly pure compound.
Troubleshooting Common Purification Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product and homocoupled dimer co-elute | Similar polarity. | - Optimize the chromatography gradient (make it shallower).- Switch to a different solvent system (e.g., Toluene/EtOAc or DCM/Methanol).- Attempt recrystallization; the different crystal packing abilities may allow for separation.- Use preparative HPLC as a final step. |
| Final product is a persistent oil/gum | - Residual solvent.- Product is amorphous or has a low melting point. | - Dry under high vacuum for an extended period.- Re-purify by chromatography.- Attempt trituration: stir the oil with a solvent in which it is insoluble (e.g., pentane or hexanes) to induce solidification. |
| Product is still colored (yellow/grey/black) | Residual palladium catalyst. | - Repeat filtration through a fresh Celite plug.- During recrystallization, perform a hot filtration after adding activated charcoal.- Use a commercial palladium scavenger resin (e.g., thiol-functionalized silica).[8] |
| Low recovery after chromatography | - Product is highly retained on the silica column.- Product is streaking down the column. | - Add a small amount of a polar modifier (e.g., 1% triethylamine for basic compounds, 1% acetic acid for acidic compounds) to the eluent.- Ensure the crude material is fully dissolved before dry loading. |
Table 2: A guide to troubleshooting common purification challenges.
References
-
Le, Z. G., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Available at: [Link]
-
San Diego Mesa College. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available at: [Link]
-
Garg, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Thieme Connect. Available at: [Link]
-
Garg, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
ResearchGate. How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. Available at: [Link]
-
Liu, J., et al. (2018). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development. Available at: [Link]
-
ResearchGate. How to remove palladium catalyst from reaction mixture?. Available at: [Link]
-
ResearchGate. Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Available at: [Link]
- Google Patents. Recovery and/or reuse of palladium catalyst after a suzuki coupling.
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
-
Doucet, H. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education. Available at: [Link]
-
Agilent. Application Compendium Solutions for Preparative HPLC. Available at: [Link]
-
Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]
-
Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?. Available at: [Link]
-
R Discovery. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Available at: [Link]
-
Liu, J., et al. (2018). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development. Available at: [Link]
-
Cammidge, A. N., et al. (2000). A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds. Journal of the American Chemical Society. Available at: [Link]
-
Phenomenex. High-Performance Preparative LC Techniques. Available at: [Link]
-
Labcompare. LABTips: Preparative HPLC for Purification Workflows. Available at: [Link]
-
GL Sciences. Preparative HPLC Columns. Available at: [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. lcms.cz [lcms.cz]
- 16. High-Performance Preparative LC Techniques | Phenomenex [phenomenex.com]
- 17. labcompare.com [labcompare.com]
- 18. glsciencesinc.com [glsciencesinc.com]
Application Notes and Protocols: Microwave-Assisted Suzuki Coupling of (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of microwave-assisted Suzuki-Miyaura cross-coupling using (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid. This protocol is designed to facilitate the efficient synthesis of biaryl and heteroaryl compounds, which are pivotal structural motifs in medicinal chemistry and materials science.[1][2][3] By leveraging the advantages of microwave irradiation, this method offers significantly reduced reaction times, improved yields, and enhanced reaction consistency compared to conventional heating methods.[4][5][6] This guide will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental protocol, and offer insights into reaction optimization and troubleshooting.
Introduction: The Strategic Importance of Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms.[7] This palladium-catalyzed reaction is widely employed for the synthesis of biaryls, a structural moiety prevalent in numerous pharmaceuticals, agrochemicals, and advanced materials.[2][3] The reaction's appeal lies in its mild conditions, tolerance of a wide array of functional groups, and the use of generally stable and less toxic organoboron reagents.[8][9]
The subject of this guide, this compound, is a versatile building block. The presence of the chloro and fluoro substituents provides handles for further functionalization and can significantly influence the pharmacokinetic and physicochemical properties of the final compounds, making it a valuable reagent in drug discovery programs.[1]
The Advantage of Microwave-Assisted Synthesis
Conventional heating methods in organic synthesis often suffer from long reaction times and uneven heat distribution. Microwave irradiation, in contrast, offers a rapid and efficient alternative by directly heating the reaction mixture through dielectric heating.[6] This leads to a number of advantages in the context of Suzuki coupling:
-
Accelerated Reaction Rates: Microwave heating can dramatically reduce reaction times from hours to minutes.[4][6]
-
Improved Yields: The rapid heating and precise temperature control often lead to higher product yields and fewer side products.[4][6]
-
Enhanced Reproducibility: Microwave reactors provide consistent and reproducible reaction conditions.[10][11]
-
Greener Chemistry: Shorter reaction times and increased efficiency contribute to a more environmentally friendly process with reduced energy consumption.[6]
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism of the Suzuki-Miyaura coupling is crucial for troubleshooting and optimizing the reaction. The catalytic cycle, illustrated below, involves a series of steps centered around a palladium catalyst.[12]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps in the cycle are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.[12] This is often the rate-determining step.[12]
-
Transmetalation: The organic group from the activated boronic acid (in the form of a boronate complex) is transferred to the palladium center.[12] The base plays a crucial role in activating the boronic acid to facilitate this step.[13][14]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[12]
Experimental Protocol: Microwave-Assisted Suzuki Coupling
This protocol provides a general procedure for the microwave-assisted Suzuki coupling of this compound with a generic aryl bromide. Optimization of the reaction conditions may be necessary for different coupling partners.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Supplier |
| This compound | 870777-28-9 | 280.49 | Sigma-Aldrich |
| Aryl Bromide (e.g., 4-Bromoanisole) | 104-92-7 | 187.04 | Commercially available |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 14221-01-3 | 1155.56 | Commercially available |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Commercially available |
| 1,4-Dioxane (Anhydrous) | 123-91-1 | 88.11 | Commercially available |
| Water (Deionized) | 7732-18-5 | 18.02 | N/A |
Equipment
-
Microwave synthesis reactor
-
Microwave reaction vials (10 mL) with caps
-
Magnetic stir bars
-
Analytical balance
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates
-
Flash chromatography system
Step-by-Step Procedure
Figure 2: General workflow for microwave-assisted Suzuki coupling.
-
Reaction Setup: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (0.6 mmol, 1.2 equiv.), the aryl bromide (0.5 mmol, 1.0 equiv.), tetrakis(triphenylphosphine)palladium(0) (0.015 mmol, 3 mol%), and potassium carbonate (1.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add 4 mL of a 3:1 mixture of 1,4-dioxane and deionized water to the vial.
-
Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Irradiate the reaction mixture at 120°C for 15 minutes.
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Optimization and Key Considerations
The success of a Suzuki coupling reaction is highly dependent on the careful selection of the catalyst, base, and solvent system.
Catalyst Selection
While Pd(PPh₃)₄ is a robust and commonly used catalyst, other palladium sources and ligands can offer improved performance, especially for less reactive aryl chlorides.[8][15] Consider screening other catalysts such as Pd(OAc)₂, PdCl₂(dppf), or palladacycle-based catalysts for challenging substrates.[8][16]
Choice of Base
The base is critical for the activation of the boronic acid.[13] Inorganic bases are generally preferred.[7]
| Base | Strength | Solubility | Common Applications |
| K₂CO₃ / Na₂CO₃ | Moderate | Good in aqueous mixtures | Standard, general-purpose bases.[17] |
| K₃PO₄ | Strong | Good in aqueous mixtures | Often effective for less reactive substrates.[17] |
| Cs₂CO₃ | Strong | Soluble in organic solvents | Useful for challenging couplings.[17] |
| KF | Weak | Moderate | Can be used for base-sensitive substrates.[13] |
Solvent System
A variety of solvents can be employed for Suzuki couplings. A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.[18][19]
-
Dioxane/Water: A very common and effective solvent system.
-
Toluene/Water: Another widely used biphasic system.
-
Ethanol/Water: A greener solvent alternative that can be effective for many couplings.[20]
-
2-MeTHF: A more environmentally friendly alternative to THF and dioxane.[7]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient base, low reaction temperature or time. | Use a fresh batch of catalyst, screen different bases, increase microwave temperature and/or reaction time. |
| Protodeborylation | Decomposition of the boronic acid. | Use a stronger base, anhydrous conditions, or switch to a more stable boronic ester (e.g., a pinacol ester).[18] |
| Homocoupling of Aryl Halide | Presence of oxygen, catalyst decomposition. | Degas the solvent and reaction mixture thoroughly, use a more stable catalyst/ligand system. |
| Formation of Side Products | Reaction temperature too high, incorrect stoichiometry. | Lower the reaction temperature, carefully control the stoichiometry of the reactants. |
Conclusion
The microwave-assisted Suzuki-Miyaura coupling of this compound offers a rapid, efficient, and reliable method for the synthesis of a diverse range of biaryl compounds. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can leverage this powerful tool to accelerate their research and development efforts in medicinal chemistry and materials science. The protocol and guidelines presented herein provide a solid foundation for the successful implementation of this valuable synthetic transformation.
References
- Exploring Catalyst Options: Suzuki Coupling with Palladium. (n.d.).
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. (n.d.). Benchchem.
- Biffis, A., et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
- Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (n.d.).
- Suzuki-Miyaura. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. (2018). MDPI.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Suzuki reaction. (n.d.). In Wikipedia.
- Al-Masri, H. A. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (2014). National Institutes of Health.
- Microwave-assisted Carbon-carbon and Carbon-heteroatom Cross-coupling Reactions in Organic Synthesis. (2020). R Discovery.
- Blettner, C. G., et al. (1999). Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions. The Journal of Organic Chemistry.
- Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Baxendale Group.
- Microwave Assisted Organic Synthesis: Cross Coupling and Multicomponent Reactions. (2021). ResearchGate.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... (n.d.). ResearchGate.
- Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. (2007). ResearchGate.
- Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. (n.d.).
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.).
- A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids. (2003). Organic Letters.
- Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. (n.d.). Benchchem.
- (3-Chloro-4-((4-fluorobenzyl)oxy)phenyl)boronic acid CAS NO.849062-39-1. (n.d.).
- This compound. (n.d.). Sigma-Aldrich.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). PubMed Central.
- Organic Syntheses Procedure. (n.d.).
- 870777-28-9|this compound. (n.d.). BLDpharm.
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
- Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B.
- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 7. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. nbinno.com [nbinno.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Yoneda Labs [yonedalabs.com]
- 19. researchgate.net [researchgate.net]
- 20. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Side reactions of (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid in Suzuki coupling
Topic: Side Reactions of (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid in Suzuki Coupling For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting advice and practical solutions for common side reactions encountered when using this compound in Suzuki-Miyaura cross-coupling reactions. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the reaction mechanisms to empower you to solve challenges in your own research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I am observing a significant amount of 1-chloro-2-((2-fluorobenzyl)oxy)benzene in my reaction mixture. What is this byproduct and how can I prevent its formation?
Answer:
This byproduct is the result of protodeboronation , a common side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source in the reaction medium.[1][2] This process competes directly with the desired cross-coupling, consuming your starting material and reducing the yield of your target biaryl.
Protodeboronation of arylboronic acids can be catalyzed by acid or base, but it is particularly prevalent under the basic conditions typical of Suzuki-Miyaura couplings.[3][4] The reaction rate is highly pH-dependent and often increases at high pH due to the formation of the more reactive arylboronate anion.[4][5] For electron-deficient arylboronic acids, this process can be surprisingly rapid.[5] The presence of water in the reaction mixture is a key contributor, acting as the proton source.
The general mechanism under basic conditions is as follows:
-
The boronic acid reacts with a base (e.g., hydroxide) to form a more nucleophilic boronate species.
-
This intermediate can then be protonated at the ipso-carbon (the carbon attached to boron), cleaving the C-B bond and forming the arene byproduct.
If you are facing issues with protodeboronation, a systematic approach to optimizing your reaction conditions is necessary.
Step-by-Step Experimental Protocol to Mitigate Protodeboronation:
-
Reagent Preparation:
-
Use anhydrous solvents. While some water is often necessary for the Suzuki coupling mechanism, excess water will promote protodeboronation. Consider using solvents like dioxane or toluene, dried over molecular sieves.
-
Use fresh, high-purity this compound. Boronic acids can degrade over time.[6]
-
Consider converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester. These esters are generally more resistant to protodeboronation and release the boronic acid slowly under the reaction conditions.[4][7]
-
-
Reaction Setup:
-
Assemble your reaction under an inert atmosphere (Nitrogen or Argon) to prevent other side reactions like homocoupling.
-
Add the reagents in a specific order: aryl halide, boronic acid, base, and solvent. Add the palladium catalyst last, just before heating.
-
-
Condition Optimization:
-
Base Selection: The choice of base is critical. Strong, aqueous bases can accelerate protodeboronation.[5] Try switching to a milder, non-aqueous base.
-
Solvent System: Minimize the amount of water or switch to a rigorously anhydrous solvent system if possible. Some modern Suzuki protocols are designed to run under anhydrous conditions.[8]
-
Temperature: Lowering the reaction temperature can sometimes disfavor the protodeboronation pathway relative to the desired coupling. Monitor the reaction progress carefully.
-
Table 1: Recommended Conditions to Minimize Protodeboronation
| Parameter | Standard Conditions (Prone to Protodeboronation) | Recommended Modification | Rationale |
| Base | Strong aqueous bases (e.g., 2M aq. Na₂CO₃, K₂CO₃) | Weaker, non-nucleophilic bases (e.g., K₃PO₄, CsF, KF)[9] | Reduces the rate of boronate formation and subsequent protonolysis. |
| Solvent | Toluene/Water, Dioxane/Water (e.g., 4:1) | Anhydrous Toluene, Dioxane, or THF | Minimizes the primary proton source for the side reaction. |
| Boron Source | Boronic Acid | Pinacol boronate ester, MIDA boronate ester | More stable than the corresponding boronic acid, slow release can suppress side reactions.[7] |
| Temperature | High (e.g., 100-110 °C) | Lower (e.g., 70-80 °C) | May provide better selectivity for the cross-coupling pathway. |
Caption: A logical workflow for diagnosing and solving Suzuki coupling issues.
Question 3: How do the specific substituents on this compound influence its reactivity?
Answer:
The electronic and steric properties of your specific boronic acid play a significant role in its reactivity and propensity for side reactions.
-
3-Chloro Group (Electron-Withdrawing):
-
Effect: The chloro group is electron-withdrawing by induction, which makes the attached aryl ring more electron-deficient.
-
Implications:
-
Protodeboronation: Electron-deficient arylboronic acids can be more susceptible to protodeboronation under basic conditions. [5][7]This is a key consideration for your molecule.
-
Transmetalation: The electron-withdrawing nature can sometimes slow down the transmetalation step, which is often the rate-limiting step in the Suzuki cycle. [10]
-
-
-
4-((2-fluorobenzyl)oxy) Group (Electron-Donating and Sterically Bulky):
-
Effect: The benzyloxy group is electron-donating through resonance, which counteracts the effect of the chloro group to some extent. The ortho-fluoro substituent on the benzyl ring is weakly electron-withdrawing. The overall group is quite large.
-
Implications:
-
Steric Hindrance: The bulky nature of this substituent may sterically hinder the approach to the boron atom, potentially slowing the transmetalation step. Using a ligand that is also bulky (e.g., SPhos) can sometimes be beneficial in these cases by promoting the reductive elimination step. [11] * Chelation: In some cases, an ortho-substituent with a heteroatom (like the oxygen in the benzyloxy group or the fluorine) could potentially coordinate to the palladium center during the catalytic cycle, influencing the reaction's regioselectivity and rate, although this is less likely here than with a directly attached methoxy group. [12] Overall Profile and Recommendations:
-
-
Your boronic acid has a mixed electronic profile. The chloro group makes it prone to protodeboronation, while the bulky benzyloxy group may slow the desired coupling.
-
Recommendation: Start with conditions known to be robust for challenging couplings. A combination of a modern, bulky phosphine ligand (e.g., SPhos, XPhos, or RuPhos), a suitable Pd precatalyst, and a non-aqueous base like K₃PO₄ in an anhydrous solvent (e.g., dioxane or 2-MeTHF) would be a strong starting point to maximize the rate of the desired reaction while suppressing protodeboronation. [13]
References
-
Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society. Available at: [Link]
-
Cammidge, A. N., et al. (2006). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. Available at: [Link]
-
Cox, P. A., et al. (2017). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
Biscoe, M. R., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]
-
Reid, M., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]
-
Denmark, S. E., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH National Library of Medicine. Available at: [Link]
-
Zhang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]
-
Skrydstrup, T., et al. (2016). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. NIH National Library of Medicine. Available at: [Link]
-
Anderson, N. G., et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. Available at: [Link]
-
Various Authors. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. Available at: [Link]
-
Adamo, C., et al. (2006). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Rzaczynska, Z., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Available at: [Link]
-
Welch, D. S., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH National Library of Medicine. Available at: [Link]
-
Bickelhaupt, F. M., et al. (2002). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]
-
de Lera, A. R., & Alcamí, M. (2011). Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Physical Chemistry Letters. Available at: [Link]
-
Various Authors. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit. Available at: [Link]
-
Various Authors. (2024). How to approach choosing reaction conditions for Suzuki?. Reddit. Available at: [Link]
-
ResearchGate. (n.d.). Results for the Suzuki-Miyaura reactions of ortho-, meta-or para-dibromobenzene with phenylboronic acid (effect of number of leaving groups). ResearchGate. Available at: [Link]
-
Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. Available at: [Link]
-
ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. Available at: [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]
-
The Organic Chemistry Tutor. (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]
-
ACS Publications. (n.d.). ACS Catalysis Journal. ACS Publications. Available at: [Link]
-
Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). NIH National Library of Medicine. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organic-chemistry.org [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 13. reddit.com [reddit.com]
Technical Support Center: Homocoupling of (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the undesired homocoupling of (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid. Our goal is to equip you with the scientific understanding and practical solutions to mitigate this common side reaction in your synthetic workflows, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling, and why is it a problem with this compound?
A1: Homocoupling is an undesired side reaction where two molecules of the same boronic acid react to form a symmetrical biaryl. In the context of your molecule, this results in the formation of 2,2'-dichloro-3,3'-bis(((2-fluorobenzyl)oxy))biphenyl. This byproduct can be difficult to separate from the desired cross-coupling product, leading to lower yields and purification challenges. The homocoupling of arylboronic acids is a well-documented phenomenon, often competing with the intended Suzuki-Miyaura cross-coupling.[1][2]
Q2: What is the primary cause of homocoupling in my palladium-catalyzed reaction?
A2: The most common culprit for the homocoupling of arylboronic acids is the presence of molecular oxygen in your reaction system.[3][4] The generally accepted mechanism involves the formation of a palladium-peroxo complex from the reaction of the Pd(0) catalyst with O₂.[5][6][7][8][9] This peroxo species can then react with two molecules of the boronic acid to generate the homocoupled product, as detailed in the mechanistic diagram below.
Caption: Palladium-catalyzed homocoupling mechanism initiated by oxygen.
Q3: Can other factors besides oxygen contribute to homocoupling?
A3: Yes. While oxygen is the primary driver, other factors can influence the extent of homocoupling:
-
Presence of Pd(II) species: If your reaction begins with a Pd(II) precatalyst, its reduction to the active Pd(0) can be accompanied by a stoichiometric homocoupling of the boronic acid.[10]
-
Base: The choice and strength of the base can play a role. While necessary for the activation of the boronic acid in the desired cross-coupling, certain bases might also promote side reactions.[11]
-
Solvent: The solvent system can influence the solubility of oxygen and the stability of intermediates in the catalytic cycle. Some studies have explored aqueous solvent systems for homocoupling reactions.[12]
Q4: Are there any intrinsic properties of this compound that make it more susceptible to homocoupling?
A4: The electronic properties of your boronic acid can influence its reactivity. Arylboronic acids with electron-donating groups tend to undergo homocoupling more readily than those with electron-withdrawing groups.[13] In your molecule, the benzyloxy group is electron-donating, which could increase its propensity for homocoupling. Conversely, the chloro substituent is electron-withdrawing. The overall effect will be a balance of these electronic influences.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of homocoupled byproduct observed by LC-MS or NMR. | Presence of dissolved oxygen in the reaction mixture. | Rigorously degas all solvents and the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period (e.g., 30-60 minutes).[3][14] |
| Use of an air-sensitive Pd(0) catalyst that has been partially oxidized. | Handle the Pd(0) catalyst under an inert atmosphere (glovebox or Schlenk line). Consider using a more air-stable Pd(II) precatalyst in conjunction with a reducing agent, though be mindful of initial homocoupling during reduction. | |
| Inconsistent results; sometimes high homocoupling, other times low. | Inconsistent degassing procedures. | Standardize your degassing protocol. Ensure all reagents are added under a positive pressure of inert gas. |
| Introduction of air during reagent addition. | Use proper air-sensitive techniques, such as adding reagents via syringe through a septum. | |
| Homocoupling still observed despite degassing. | Slow initiation of the desired Suzuki-Miyaura cross-coupling, allowing the homocoupling pathway to compete. | Consider pre-heating the mixture of the palladium catalyst, base, and aryl halide coupling partner for a short period before adding the boronic acid.[3] This can facilitate the formation of the active catalytic species for the cross-coupling reaction. |
| The chosen palladium catalyst/ligand system is not optimal for the desired transformation. | Screen different palladium catalysts and ligands. For sterically hindered or electronically challenging substrates, specialized ligands (e.g., Buchwald-type ligands) may be necessary to promote the desired cross-coupling over homocoupling. | |
| Besides homocoupling, I am also seeing protodeboronation of my starting material. | Presence of water and/or acidic or basic conditions. | Protodeboronation (replacement of the -B(OH)₂ group with a hydrogen) is another common decomposition pathway for arylboronic acids, especially under aqueous and/or strongly acidic or basic conditions.[15][16][17][18] Ensure your reaction is not overly aqueous and that the pH is controlled. Using anhydrous solvents and bases can sometimes mitigate this issue. |
Experimental Protocols
Protocol 1: Rigorous Degassing for Suppression of Homocoupling
This protocol outlines a standard procedure for setting up a Suzuki-Miyaura reaction with this compound, emphasizing the exclusion of oxygen.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or DME)
-
Degassed water (if required for the reaction)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar and septum
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: Place the magnetic stir bar in the Schlenk flask and flame-dry under vacuum. Allow to cool to room temperature under a positive pressure of inert gas.
-
Reagent Addition: To the cooled flask, add the aryl halide, this compound, palladium catalyst, and base under a positive flow of inert gas.
-
Solvent Addition: Add the degassed solvent(s) via cannula or syringe.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles.
-
Freeze the mixture using a liquid nitrogen bath.
-
Apply a high vacuum for several minutes.
-
Close the vacuum line and thaw the mixture, allowing dissolved gases to bubble out.
-
Backfill with inert gas. Repeat this cycle two more times.
-
-
Reaction: Heat the reaction mixture to the desired temperature under a positive pressure of inert gas and monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Work-up and Analysis: Upon completion, cool the reaction to room temperature. Perform a standard aqueous work-up and extract the product with an appropriate organic solvent. Analyze the crude product to determine the ratio of the desired product to the homocoupled byproduct.
Protocol 2: Analytical Identification of Homocoupling Byproduct
This protocol provides a general approach for identifying the homocoupled byproduct using common analytical techniques.
1. Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Objective: To identify the mass of the homocoupled product.
-
Expected Mass: The homocoupled product, 2,2'-dichloro-3,3'-bis(((2-fluorobenzyl)oxy))biphenyl, will have a distinct molecular weight that can be readily identified. Calculate the expected m/z for the molecular ion [M]+ or adducts like [M+H]+ or [M+Na]+.
-
Method: Use a reverse-phase C18 column with a gradient of water and acetonitrile (both typically containing 0.1% formic acid) as the mobile phase. The homocoupled product is expected to be more nonpolar and thus have a longer retention time than the starting boronic acid.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the structure of the homocoupled byproduct.
-
¹H NMR: Look for the disappearance of the boronic acid protons and the appearance of a more complex aromatic region consistent with a biphenyl structure. The integration of the aromatic protons relative to the benzylic CH₂ protons can help confirm the dimeric structure.
-
¹³C NMR: Expect an increased number of aromatic carbon signals compared to the starting material, consistent with the C₂ symmetry of the homocoupled product.
A comparative guide to analytical techniques for byproduct identification can be a valuable resource.[19]
Caption: A workflow for troubleshooting the homocoupling of boronic acids.
References
-
Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829–6836. [Link]
-
Amatore, C., et al. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. PubMed. [Link]
-
Ciofini, I., et al. (2008). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, 112(22), 4940-4946. [Link]
-
Jasti, R., et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. PubMed. [Link]
-
Jasti, R., et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society, 139(7), 2694–2697. [Link]
-
Ghorbani-Vaghei, R., et al. (2014). Pd-Catalyzed Oxidative Homocoupling of Arylboronic Acids in Aqueous Ethanol at Room Temperature. Polycyclic Aromatic Compounds, 34(5), 449-460. [Link]
-
Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. ResearchGate. [Link]
-
Jasti, R., et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society. [Link]
-
Jasti, R., et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. ResearchGate. [Link]
-
Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Sci-Hub. [Link]
-
Aggarwal, V. K., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1215–1229. [Link]
-
Jutand, A., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7558. [Link]
-
Aggarwal, V. K., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health. [Link]
-
Lee, C.-L. A., et al. (2008). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p-Benzoquinone. ResearchGate. [Link]
-
Unknown. (2023). Homocoupling of phenylboronic acid on Au catalysts. ResearchGate. [Link]
-
Unknown. (2021). Aerobic homocoupling of arylboronic acids using Cu-doped amorphous zirconia: impact of catalyst amorphousness on reaction efficiency. Catalysis Science & Technology, 11(14), 4885-4892. [Link]
-
Wikipedia. (2024). Boronic acid. Wikipedia. [Link]
-
Unknown. (2012). Arylboronic Acids. DRUG REGULATORY AFFAIRS INTERNATIONAL. [Link]
-
Paul, D. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. ResearchGate. [Link]
-
Unknown. (2011). Homocoupling of various phenyl boronic acids. ResearchGate. [Link]
-
Perrin, D. M., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12242–12254. [Link]
-
Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Unknown. (2022). Synthesis of 5,5,6-Fused Tricyclic Lactones: Stereocontrol of Three Consecutive Stereocenters. Organic Letters, 24(2), 536–541. [Link]
-
Hawkins, J. M., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 9(6), 842–844. [Link]
-
Unknown. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]
-
Unknown. (2014). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]
-
Rzonsa, S., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2269–2279. [Link]
-
Buchwald, S. L., et al. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 134(38), 15829–15841. [Link]
-
Unknown. (2022). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. MDPI. [Link]
-
Hovione. (2020). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
-
Unknown. (2023). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. Organic Chemistry Portal. [Link]
-
Unknown. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]
-
LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. LibreTexts Chemistry. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Sci-Hub. Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex / Journal of the American Chemical Society, 2006 [sci-hub.box]
- 10. Yoneda Labs [yonedalabs.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 17. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid
Welcome to the technical support guide for (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid (CAS No. 870777-28-9). This document is intended for researchers, medicinal chemists, and process development scientists. It provides in-depth answers to frequently asked questions and troubleshooting guidance for the storage, handling, and stability of this versatile reagent. Our goal is to empower you with the technical knowledge to ensure the integrity of your material and the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
For optimal long-term stability, the compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[1] It is supplied as a solid and should be kept in a tightly sealed container in a cool, dry place.[2]
-
Expertise & Experience: The 2-8°C temperature range is critical for minimizing the rate of potential degradation reactions. While many boronic acids are stable at room temperature for short periods, refrigerated storage is a best practice that significantly extends shelf life. The requirement for an inert atmosphere is to protect the compound from atmospheric moisture and oxygen, which can participate in degradation pathways.
Q2: I left the bottle on the bench overnight. Is the material still good?
A single overnight exposure to ambient temperature and atmosphere is unlikely to cause significant degradation, especially if the container was sealed. However, repeated or prolonged exposure should be avoided.
-
Trustworthiness: The primary concerns with benchtop exposure are twofold:
-
Moisture: Arylboronic acids can absorb atmospheric moisture. While not immediately degrading the core structure, excess water can facilitate other decomposition processes.
-
Dehydration to Boroxine: Paradoxically, while we worry about moisture, boronic acids can also dehydrate, especially in a dry, solid state, to form a cyclic trimeric anhydride called a boroxine.[3][4] This process is often reversible upon exposure to water or during reaction workup, but it changes the molecular weight and can complicate stoichiometry if you are weighing out small amounts for a reaction.
-
To verify the material's integrity, you can perform a simple quality control check, such as obtaining a melting point or running a quick NMR spectrum to ensure no significant new signals have appeared. For most applications, like a Suzuki-Miyaura coupling, the material will likely still be viable.
Q3: My this compound looks clumpy and less like a fine powder than when I received it. What does this mean?
Clumping is often an initial sign of moisture absorption or the beginning of caking, a common issue with borate compounds.[5] While it may not indicate significant chemical degradation, it does suggest that the material has been exposed to a non-ideal atmosphere. It is crucial to handle the material in a dry environment (e.g., a glovebox or under a stream of dry nitrogen) to prevent further moisture uptake.
Q4: Can I store this boronic acid in solution?
Storing boronic acids in solution for extended periods is generally not recommended due to the risk of degradation.
-
Expertise & Experience: The most significant degradation pathway in solution is protodeboronation , where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[3][6] This process is highly dependent on the pH, solvent, and temperature.[6] If you must prepare a stock solution, use an anhydrous aprotic solvent (e.g., dioxane, THF) and store it under an inert atmosphere at low temperature (-20°C) for the shortest time possible. Aqueous solutions should be avoided for storage.
Troubleshooting Guide
Scenario 1: My Suzuki-Miyaura coupling reaction is giving low yields or failing completely.
If you are experiencing poor performance in cross-coupling reactions, the quality of your boronic acid is a prime suspect.
Troubleshooting Workflow:
Caption: Major degradation pathways for arylboronic acids.
Alternative Stable Formats
For applications requiring exceptional stability, especially during purification or under harsh reaction conditions, converting the boronic acid to a more robust derivative is a common and effective strategy. [7]
-
Boronate Esters (e.g., Pinacol Esters): Formed by reacting the boronic acid with a diol like pinacol. These esters are significantly more stable to chromatography on silica gel and less prone to protodeboronation. [3][8][9]* Potassium Trifluoroborate Salts (R-BF₃K): These salts are highly stable, crystalline solids that are easy to handle and store long-term. They are often used as "protected" forms of boronic acids.
This guide is intended to provide a foundational understanding of the stability and handling of this compound. For further questions or specific application support, please do not hesitate to contact our technical service team.
References
-
Yuanli Bio. (2025, December 3). What are the storage conditions for Boric acid - 10B? Yuanli Bio Blog. 10
-
Martínez-Aguirre, M. A., Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Journal of Organic Chemistry. 11
-
Eawag-BBD. (2008, March 14). Phenol Family Degradation Pathway Map. 12
-
Organic Chemistry Portal. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. 8
-
ACS Publications. (2022, May 2). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. 9
-
Benchchem. Effect of pH on the stability and reactivity of aryl boronic acids. 6
-
Poster Board #1276. Assessing the stability and reactivity of a new generation of boronic esters. 7
-
NIH PMC. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. 13
-
Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). 14
-
Sigma-Aldrich. This compound. Link
-
Benchchem. Storage and handling guidelines for organoboronic acids to prevent decomposition. 3
-
U.S. Borax. Borate handling and storage. 5
-
BLDpharm. This compound. 1
-
ResearchGate. Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. 15
-
Sigma-Aldrich. Boronic Acids & Derivatives. Link
-
MedChemExpress. 3-Chloro-4-fluorophenylboronic acid | Biochemical Reagent. 16
-
ChemicalBook. (2023, May 9). Phenylboronic acid:Synthesis,reactions. 4
-
AcrosPharmatech. 3-Chloro-4-(trifluoromethyl)phenylboronic acid. 2
Sources
- 1. 870777-28-9|this compound|BLD Pharm [bldpharm.com]
- 2. 3-Chloro-4-(trifluoromethyl)phenylboronic acid [acrospharmatech.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 5. borax.com [borax.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 8. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. zzylchem.com [zzylchem.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Phenol Family Degradation Pathway [eawag-bbd.ethz.ch]
- 13. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
Removal of palladium catalyst from (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid reaction
Technical Support Center: Palladium Catalyst Removal
A Guide for Researchers in Pharmaceutical and Fine Chemical Synthesis
Welcome to the technical support center dedicated to the critical downstream challenge of palladium removal following catalyzed reactions, such as Suzuki-Miyaura cross-couplings. This guide is structured to provide actionable solutions, from quick answers to common problems to in-depth troubleshooting for complex purification challenges encountered when working with products derived from reagents like (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: Why is removing residual palladium so critical in drug development?
A: Palladium, while an exceptionally useful catalyst, is a heavy metal with documented toxicity.[1] Regulatory bodies, including the International Council for Harmonisation (ICH), have established stringent limits on elemental impurities in final active pharmaceutical ingredients (APIs).[2] For orally administered drugs, the permitted daily exposure (PDE) for palladium is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the API.[3] Failure to meet these limits will prevent regulatory approval.
Q2: What are the primary methods for palladium removal?
A: Palladium removal strategies can be broadly categorized into several effective techniques[4]:
-
Adsorption: Using solid-supported scavengers (e.g., functionalized silica or polymers) or activated carbon to bind palladium species, which are then removed by filtration.[4][5]
-
Extraction & Precipitation: Using aqueous solutions of chelating agents like N-acetyl-L-cysteine or 2,4,6-trimercaptotriazine (TMT) to pull palladium out of the organic phase or precipitate it as an insoluble complex.[6][7][8]
-
Crystallization: Purifying the product through crystallization can be highly effective, as palladium impurities often remain in the mother liquor.[5]
-
Filtration: A simple but crucial first step, passing the crude reaction mixture through a filter aid like Celite® can remove insoluble, heterogeneous palladium black.[9][10]
Q3: I see a fine black precipitate in my reaction mixture. What is it and how do I get rid of it?
A: The fine black powder is likely palladium(0), often called "palladium black," which has precipitated from the solution. This typically occurs when the soluble palladium catalyst is reduced. The simplest removal method is to dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite.[9] This should be a standard first step in your workup procedure.
Q4: How do I choose the best palladium removal method for my specific product?
A: The optimal method is highly dependent on the properties of your product, the solvent system, and the nature of the palladium species (e.g., Pd(0) vs. Pd(II), ligands attached). A decision-making workflow is essential.
Troubleshooting Guide & In-Depth Protocols
Issue 1: High Residual Palladium (>100 ppm) Detected After Initial Filtration and Solvent Wash
This is a common scenario where soluble palladium species remain in the product solution. The most robust solution is treatment with a dedicated palladium scavenger.
Causality: Soluble palladium complexes, often stabilized by phosphine ligands or the product itself, cannot be removed by simple physical filtration. Scavengers possess functional groups with a high affinity for palladium (e.g., thiols, amines, triazines), which form strong bonds with the metal, effectively sequestering it onto a solid support.[11][12]
Recommended Action: Scavenger Screening
Not all scavengers perform equally for every product. A small-scale screening experiment is a highly efficient way to identify the optimal scavenger for your specific system.
| Scavenger Type | Functional Group | Typical Binding Mechanism | Pros | Cons |
| SiliaMetS Thiol | Propylthiol (-SH) | Chemisorption via soft S-Pd bond | High efficiency for Pd(0) & Pd(II), good solvent compatibility[11] | Can sometimes interact with electrophilic products[4] |
| MP-TMT | Dimercaptotriazine | Strong chelation | Very high affinity for Pd, effective in polar solvents[4] | Higher cost |
| Activated Carbon | N/A (Porous Graphite) | Physisorption & Chemisorption | Low cost, widely available[4][13] | Non-selective, can lead to high product loss[4][14] |
| N-Acetyl-L-Cysteine | Thiol, Carboxylic Acid | Chelation (in solution) | Cost-effective, good for precipitation/extraction[7][8] | Requires aqueous workup, can be messy to handle |
Protocol 1: Small-Scale Scavenger Screening
-
Preparation: Prepare a stock solution of your crude product in a suitable solvent (e.g., THF, Ethyl Acetate) at a known concentration (e.g., 50 mg/mL).
-
Aliquot: In separate vials, place 1 mL of the stock solution. Retain one vial as an untreated control.
-
Add Scavengers: To the other vials, add different scavengers (e.g., SiliaMetS Thiol, MP-TMT, Activated Carbon). Start with 5-10 weight equivalents (relative to the estimated mass of palladium).
-
Agitation: Stir the vials at room temperature or a slightly elevated temperature (e.g., 40 °C) for a set period (a 4-hour and 18-hour time point is a good start).[4]
-
Filtration: Filter each sample through a syringe filter (e.g., 0.45 µm PTFE) to remove the scavenger.
-
Analysis: Dilute the filtered samples and the control. Submit for palladium analysis via Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[5][15]
-
Evaluation: Compare the final palladium concentrations to identify the most effective scavenger.
Issue 2: Significant Product Loss During Scavenging with Activated Carbon
Causality: Activated carbon has a very high surface area with a distribution of pore sizes and surface functionalities. This leads to non-specific adsorption, where the carbon binds not only the palladium catalyst but also your product, reducing the final yield.[4] This is a well-documented drawback.[4][14]
Recommended Action: Optimization and Alternative Methods
-
Reduce Carbon Load: Use the minimum amount of activated carbon necessary. Perform a titration experiment to find the sweet spot between palladium removal and yield loss.
-
Change Solvent: A solvent in which your product is extremely soluble may reduce its affinity for the carbon surface.
-
Switch to a Selective Scavenger: This is often the best solution. Functionalized silica scavengers are designed for high selectivity towards metals, minimizing interaction with organic molecules and thus preserving yield.[16] A screening study (Protocol 1) will identify a suitable alternative.
Issue 3: Inconsistent Palladium Removal from Batch to Batch
Causality: Batch-to-batch inconsistency often points to subtle variations in the reaction itself, which change the speciation of the residual palladium. Factors include:
-
Slightly different reaction times or temperatures.
-
Variations in the quality or degassing of solvents and reagents.
-
Differences in agitation affecting reaction kinetics.
These can alter the final oxidation state of the palladium or the ligands it is complexed with, thereby affecting the efficiency of a standardized removal protocol.
Recommended Action: Implement a Standardized Scavenging Protocol with QC
Once an effective scavenger is identified, standardize its application and build in a quality control (QC) check.
Protocol 2: Standardized Batch Purification using a Solid-Supported Scavenger
-
Initial Workup: After the reaction is complete, cool to room temperature. Dilute with a process solvent (e.g., Toluene, Ethyl Acetate) and filter the entire batch through a pad of Celite® to remove any precipitated Pd(0).
-
Quantify Initial Contamination: Take a sample of the filtrate for ICP-MS analysis to establish a baseline palladium concentration for the batch.
-
Scavenger Treatment: Transfer the filtrate to a clean vessel. Add the pre-determined optimal scavenger (e.g., SiliaMetS Thiol, 10-20 wt. equiv. relative to Pd content).
-
Agitation: Stir the slurry at a controlled temperature (e.g., 45 °C) for a standardized time (e.g., 6 hours).
-
Filtration: Filter the mixture to remove the scavenger. Wash the scavenger "cake" with fresh solvent to recover any adsorbed product.
-
Final QC: Combine the filtrate and washes. Take a final sample for ICP-MS analysis to confirm that the palladium level is within the required specification (<10 ppm).
-
Downstream Processing: Proceed with solvent swapping, crystallization, or other final isolation steps.
By implementing these structured, data-driven approaches, researchers can effectively and consistently remove palladium catalysts, ensuring the purity and safety of their synthesized compounds for drug development and other high-purity applications.
References
-
Onyx Scientific. Palladium scavenging: From 1% to within ICH limits. [Link]
-
C&EN. (2012). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. [Link]
-
Welch, C. J., et al. (2005). Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine. Organic Process Research & Development, 9(2), 198-201. [Link]
-
Crabtree, S. P., et al. (2008). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 12(3), 472-480. [Link]
-
ResearchGate. (2015). How can i remove palladium Pd catalyst easily?[Link]
-
Matviitsuk, A., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(10), 1792-1823. [Link]
-
Biotage. (2023). How to Remove Palladium in three easy steps. [Link]
-
Reddit. (2021). Your trick to remove residual palladium. [Link]
-
ResearchGate. (2012). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. [Link]
-
Koide, K. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. In Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [Link]
-
Marguí, E., et al. (2009). Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. Analytical Chemistry, 81(4), 1468-1474. [Link]
-
Johnson Matthey. Scavenging Technologies. [Link]
-
Movassaghi, M., et al. (2012). Palladium-catalyzed Synthesis of Monoalkyl Diazenes. Organic Syntheses, 89, 361. [Link]
- Google Patents. (2005). Method of removing palladium.
-
ResearchGate. (2010). On the Roles of Solid-Bound Ligand Scavengers in the Removal of Palladium Residues and in the Distinction between Homogeneous and Heterogeneous Catalysis. [Link]
-
Johnson Matthey Technology Review. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. [Link]
-
Amazon Filters. Improving Operator Safety in API Catalyst Recovery. [Link]
-
ResearchGate. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. [Link]
- Google Patents. (2006). Methods for the removal of heavy metals.
-
Wikipedia. Palladium on carbon. [Link]
-
ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?[Link]
- Google Patents. (2001). Process for the removal of heavy metals.
-
MDPI. (2023). Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. [Link]
-
Environmental Genome. (2022). Pd on carbon (activated carbon impregnated with Pd). [Link]
-
Royal Society of Chemistry. (2011). Removal of palladium ions from aqueous systems by chemically modified cysteine carbon powder. [Link]
-
Biotage. Metal Scavengers in Process Chemistry An Investigative Study. [Link]
-
Royal Society of Chemistry. (2017). Tackling poison and leach: catalysis by dangling thiol–palladium functions within a porous metal–organic solid. [Link]
-
Biotage. ISOLUTE® Si-Thiol - Metal Scavenger. [Link]
-
YouTube. (2016). Metal Scavenging using bulk SiliaMetS functionalized silica. [Link]
-
ResearchGate. (2007). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. [Link]
Sources
- 1. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. onyxipca.com [onyxipca.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. arborassays.com [arborassays.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US6239301B1 - Process for the removal of heavy metals - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Tackling poison and leach: catalysis by dangling thiol–palladium functions within a porous metal–organic solid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. biotage.com [biotage.com]
- 15. researchgate.net [researchgate.net]
- 16. apolloscientific.co.uk [apolloscientific.co.uk]
Optimizing base selection for (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid coupling
Technical Support Center: Suzuki-Miyaura Coupling
Guide ID: SMC-TS-08B Topic: Optimizing Base Selection for (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic Acid Coupling Senior Application Scientist: Dr. Alistair Finch
Introduction for the Researcher
Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions with the this compound substrate. This molecule, with its specific electronic and steric profile, presents unique challenges and opportunities. The chloro and fluoro substituents create an electron-deficient system, while the bulky benzyloxy group adds steric complexity. This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed to provide you with both the theoretical understanding and practical steps needed to select the optimal base, minimize side reactions, and maximize your product yield.
Part 1: Foundational Principles of Base Selection
Q1: What is the fundamental role of the base in the Suzuki-Miyaura coupling mechanism?
The base is not merely an additive; it is a critical activator in the catalytic cycle.[1] Without a base, the transmetalation step—the transfer of the organic group from boron to the palladium center—is prohibitively slow.[2] The base's primary role is to activate the organoboron species.[3]
There are two widely accepted mechanistic pathways for this activation:
-
The Boronate Pathway (Path A): The base (e.g., OH⁻) reacts with the neutral boronic acid (R-B(OH)₂) to form a more nucleophilic, tetra-coordinate "ate" complex, [R-B(OH)₃]⁻.[4][5] This anionic boronate is significantly more reactive and readily transfers its organic moiety to the palladium(II) complex.[6]
-
The Oxo-Palladium Pathway (Path B): The base can first react with the palladium-halide complex (Ar-Pd(II)-X) to form a palladium-hydroxide or -alkoxide species (Ar-Pd(II)-OR). This complex is more electrophilic and reacts with the neutral boronic acid.[7][8]
Computational and experimental evidence suggests that for most common conditions, the boronate pathway is the dominant mechanism.[5][7] Therefore, the primary function of your base is to generate the highly reactive boronate intermediate required for efficient transmetalation.[4]
Q2: How does the structure of this compound influence base selection?
The electronic nature of your specific substrate is critical. The phenyl ring is substituted with a chlorine atom (ortho to boron) and a 2-fluorobenzyl ether group (meta to boron). Both the chloro and fluoro groups are electron-withdrawing, which increases the Lewis acidity of the boron atom.
-
Increased Acidity: A more Lewis-acidic boronic acid will form the active boronate complex more readily, even with weaker bases.[6]
-
Increased Risk of Protodeboronation: The primary vulnerability of electron-deficient arylboronic acids is their susceptibility to protodeboronation—the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom.[9][10] This is a major decomposition pathway that directly reduces your yield.[10] The reaction is often accelerated under strongly basic aqueous conditions.[11][12]
Therefore, the key challenge is to select a base that is strong enough to facilitate efficient transmetalation but not so strong or nucleophilic that it promotes significant protodeboronation.
Part 2: Practical Guide to Base Selection and Optimization
Q3: What are the common classes of bases, and what are their general characteristics?
Choosing the right base requires balancing strength (pKa of the conjugate acid), solubility, and potential side reactions. Below is a summary of common choices.
| Base Class | Examples | pKa (Conjugate Acid) | Typical Solvents | Key Characteristics & Best Use Cases |
| Carbonates | K₂CO₃, Cs₂CO₃, Na₂CO₃ | ~10.3 | Aqueous mixtures (Dioxane/H₂O, THF/H₂O), DMF | Workhorse bases. Mild, generally low cost, and effective for a wide range of substrates. Cs₂CO₃ is more soluble and often more effective but also more expensive. A good starting point for screening.[1][13] |
| Phosphates | K₃PO₄ | ~12.3 | Aqueous mixtures, Toluene, Dioxane | Stronger, non-nucleophilic base. Excellent for less reactive coupling partners (e.g., aryl chlorides) and for sterically hindered substrates.[14] Its higher basicity can accelerate the reaction but may also increase protodeboronation risk. |
| Hydroxides | NaOH, Ba(OH)₂ | ~15.7 (H₂O) | Aqueous mixtures | Very strong bases. Can be highly effective but carry the highest risk of promoting protodeboronation and other side reactions, especially with sensitive substrates.[4][15] Use with caution and at lower temperatures. |
| Fluorides | KF, CsF | ~3.2 (HF) | Anhydrous THF, Dioxane | Weak bases. Primarily used under anhydrous conditions. The fluoride ion is thought to form a highly nucleophilic trifluoroborate species [ArBF₃]⁻K⁺, which can be effective for base-sensitive substrates.[3][14] |
| Alkoxides | KOtBu, NaOMe | ~17-19 | Anhydrous THF, Toluene | Extremely strong, nucleophilic bases. Generally reserved for specific applications or very unreactive substrates. High risk of side reactions with functional groups like esters or ketones.[1] |
pKa values are approximate and can vary with solvent and temperature.[16][17]
Q4: My initial screening with K₂CO₃ gave a low yield. What should I try next?
A low yield with a standard base like K₂CO₃ points to several possibilities. Your troubleshooting strategy should be systematic.
Part 3: Troubleshooting Specific Side Reactions
Q5: I suspect protodeboronation is consuming my starting material. How do I confirm this and what is the best strategy to prevent it?
Protodeboronation is a frequent culprit, especially with electron-deficient boronic acids like yours.[9][18]
Confirmation:
-
LC-MS Analysis: The most definitive method. Look for a mass corresponding to the deboronated side product: (3-Chloro-4-((2-fluorobenzyl)oxy)benzene).
-
Control Experiment: Run the reaction under your optimized conditions but without the aryl halide coupling partner. If you observe significant consumption of your boronic acid, protodeboronation is occurring.
Prevention Strategies:
-
Switch to a Weaker Base: This is the first and most effective solution. If you are using K₃PO₄ or a hydroxide, switch to K₂CO₃ or Cs₂CO₃.[13]
-
Use Anhydrous Conditions: Protodeboronation often involves a water molecule as the proton source.[11] Switching to an anhydrous solvent (e.g., dry THF or Dioxane) and a base like potassium fluoride (KF) can significantly suppress this side reaction.[3]
-
Use a Boronic Ester Derivative: Masking the boronic acid as a more stable boronic ester (e.g., a pinacol or MIDA ester) can be highly effective.[2] These derivatives are more resistant to protodeboronation and slowly hydrolyze under the reaction conditions to release the active boronic acid, keeping its instantaneous concentration low.[19]
-
Use an Excess of the Boronic Acid: A common practical approach is to use a slight excess (e.g., 1.2-1.5 equivalents) of the boronic acid to compensate for some loss to protodeboronation, though this is less ideal from an atom economy perspective.[18]
Q6: I'm observing significant formation of a biaryl homo-coupled product from my boronic acid. How does the base influence this?
Homo-coupling (R-B(OH)₂ + R-B(OH)₂ → R-R) is another common side reaction.[20] It is often promoted by the presence of oxygen and Pd(II) species before the catalytic cycle is fully established.[20] While less directly tied to the base than protodeboronation, the reaction conditions, including the base, play a role.
Mitigation Strategies:
-
Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed before adding the palladium catalyst. This minimizes oxygen, which can promote the oxidative processes leading to homo-coupling.[20]
-
Use a Pd(0) Pre-catalyst: Using a pre-catalyst that is already in the active Pd(0) state (e.g., Pd(PPh₃)₄) can sometimes reduce side reactions that occur during the in situ reduction of Pd(II) sources like Pd(OAc)₂.
-
Optimize Base and Temperature: Very strong bases and high temperatures can sometimes exacerbate side reactions in general. A careful screening to find the mildest conditions that still provide a good reaction rate is key.[21][22]
Part 4: Experimental Protocol
Protocol 1: Systematic Base Screening for Coupling with this compound
This protocol outlines a parallel screening approach to efficiently identify the optimal base for your reaction.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. research.ed.ac.uk [research.ed.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. organicchemistrydata.org [organicchemistrydata.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Yoneda Labs [yonedalabs.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. reddit.com [reddit.com]
Technical Support Center: Navigating the Impact of Water on (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic Acid Reactions
Welcome to the technical support center for (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for challenges encountered during its use in chemical synthesis, with a particular focus on the often-underestimated impact of water.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. Could water be the culprit?
A1: Absolutely. While a controlled amount of water can be beneficial and is often a component of the solvent system in Suzuki-Miyaura reactions, excess or uncontrolled water can significantly reduce your yield.[1][2][3] The primary issue is a side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom, rendering your starting material inactive for the desired cross-coupling.[4][5][6] This process is often accelerated in the presence of a base and at elevated temperatures, conditions typical for Suzuki couplings.[5][7]
Q2: What are the tell-tale signs of water-related issues in my reaction?
A2: The most definitive sign is the detection of 1-chloro-2-((2-fluorobenzyl)oxy)-4-hydrogen-benzene as a significant byproduct in your reaction mixture, which you can identify using techniques like GC-MS or LC-MS. Other indicators of potential water-related problems include:
-
Inconsistent Yields: Seemingly identical reaction setups giving variable results can point to differing levels of water contamination.
-
Formation of Homocoupled Products: The presence of oxygen, often introduced with water, can lead to the homocoupling of your boronic acid.[8]
-
Sluggish or Stalled Reactions: If the reaction fails to proceed to completion, it could be due to the gradual decomposition of the boronic acid via protodeboronation.
Q3: I've heard water can sometimes be beneficial in Suzuki reactions. Can you explain this?
A3: This is a crucial point of clarification. Water can play a positive role in several ways. It can help dissolve the inorganic base (e.g., Na₂CO₃, K₂CO₃) necessary for the catalytic cycle.[2] Furthermore, the base, in an aqueous environment, activates the boronic acid by converting it to a more nucleophilic boronate species, which is essential for the transmetalation step with the palladium complex.[9][10][11] Some studies have even shown that a small amount of water, sometimes generated in situ from the dehydration of boronic acid to its trimeric anhydride (boroxine), can be key to the reaction's success, especially in pseudo-solid-state reactions.[12][13] The challenge lies in maintaining the optimal amount of water, as an excess will favor the detrimental protodeboronation pathway.
Q4: How does the structure of this compound influence its sensitivity to water?
A4: The electronic properties of the substituents on the phenyl ring play a significant role. Electron-withdrawing groups, such as the chloro and fluoro substituents present in this molecule, can make the boronic acid more susceptible to protodeboronation, especially under basic conditions.[7] Therefore, careful control of water content is particularly critical when working with this and other electron-deficient boronic acids.
Q5: What are the best practices for storing and handling this compound to minimize water exposure?
A5: Proper storage and handling are your first line of defense against water-related issues. Boronic acids are generally stable solids, but they can be hygroscopic.[14][15]
-
Storage: Store the compound in a tightly sealed container in a desiccator or a controlled low-humidity environment.[14][16] For long-term storage, refrigeration is recommended.[15]
-
Handling: When weighing and dispensing the reagent, do so in a dry environment, such as a glove box or under a stream of inert gas (e.g., nitrogen or argon), especially on humid days. Avoid leaving the container open to the atmosphere for extended periods.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems related to the impact of water on reactions involving this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low to No Yield of Cross-Coupled Product | Excessive Protodeboronation: High water content in the reaction mixture is leading to the decomposition of the boronic acid.[4][5][6] | 1. Dry Your Solvents: Ensure all organic solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, passing through activated alumina). 2. Use Degassed Water: If water is part of your solvent system, degas it thoroughly by sparging with an inert gas to remove dissolved oxygen, which can also contribute to side reactions. 3. Finely Powder and Dry the Base: The inorganic base can be a source of water. Dry it in an oven before use and ensure it is finely powdered for better reactivity.[8] 4. Consider Boronate Esters: Convert the boronic acid to a more stable derivative, such as a pinacol ester. These are generally more resistant to protodeboronation and can be used in anhydrous conditions.[6] |
| Significant Amount of Homocoupled Byproduct | Presence of Oxygen: Oxygen, often introduced with water or through leaks in the reaction setup, can promote the homocoupling of the boronic acid.[8] | 1. Thoroughly Degas Solvents: Before adding reagents, sparge all solvents with an inert gas (argon or nitrogen) for at least 30 minutes. 2. Maintain an Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas. Use Schlenk techniques or a glove box for optimal results. 3. Check for Leaks: Ensure all joints and septa in your reaction setup are well-sealed. |
| Inconsistent Results Between Batches | Variable Water Content: Inconsistent levels of moisture in reagents or solvents are a likely cause. | 1. Standardize Procedures: Implement a strict and consistent protocol for drying solvents and handling reagents for every reaction. 2. Use Freshly Opened Reagents: Whenever possible, use freshly opened bottles of solvents and reagents to minimize water absorption from the atmosphere over time. 3. Quantify Water Content: For highly sensitive reactions, consider using Karl Fischer titration to determine the water content of your solvents and reagents. |
| Reaction Stalls or is Sluggish | Catalyst Deactivation and/or Slow Boronic Acid Decomposition: Water can indirectly lead to catalyst deactivation. Also, a slow rate of protodeboronation can gradually consume the starting material. | 1. Optimize the Base: The choice and amount of base are crucial. A weaker base might slow down protodeboronation but could also reduce the rate of the desired reaction. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) to find the optimal balance.[17] 2. Use a More Robust Catalyst System: Consider using more advanced palladium precatalysts and ligands (e.g., Buchwald or Buchwald-Hartwig type ligands) that are more resistant to deactivation and can operate under milder conditions.[18] |
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Water Control
This protocol outlines a general method for the Suzuki-Miyaura coupling of this compound with an aryl bromide, emphasizing steps to control water content.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv, oven-dried)
-
Degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1)
-
Round-bottom flask with a magnetic stir bar
-
Septum and inert gas line (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: Oven-dry the round-bottom flask and stir bar, then allow to cool to room temperature under a stream of inert gas.
-
Reagent Addition: To the flask, add the aryl bromide, this compound, and the oven-dried base.
-
Inert Atmosphere: Seal the flask with a septum and purge with inert gas for 10-15 minutes.
-
Catalyst Introduction: Under a positive flow of inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed 1,4-Dioxane/Water solvent mixture via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Diagrams
Caption: Competing pathways for the boronic acid in the presence of water and base.
Caption: A logical workflow for troubleshooting low yields in your reaction.
References
-
Al-Zoubi, R. M., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
Organic Chemistry Portal. Protodeboronation. Available at: [Link]
-
Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society. Available at: [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Role of the Base in the Suzuki–Miyaura Reaction. In Boronic Acids (pp. 1-31). Springer, Berlin, Heidelberg.
-
Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]
-
Lab Alley. How to Store Boric Acid. Available at: [Link]
-
Pentsak, E., & Ananikov, V. P. (2019). Water Is Key for Solid-State Suzuki–Miyaura Reactions. ChemistryViews. Available at: [Link]
-
Madaksira, V. (2023). What is the prominent role of water in the Suzuki reaction? Quora. Available at: [Link]
-
Wang, L., et al. (2003). Water-Promoted Suzuki Reaction in Room Temperature Ionic Liquids. Chinese Journal of Chemistry. Available at: [Link]
-
Chen, Y., et al. (2021). Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones. The Journal of Organic Chemistry. Available at: [Link]
-
U.S. Borax. Borate handling and storage. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Anderson, N. G. (2010). Roles of Water in Metal-Catalyzed Cross-Couplings. Anderson's Process Solutions. Available at: [Link]
-
Bernardini, R., et al. (2013). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Tetrahedron Letters. Available at: [Link]
-
Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]
-
Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. Phenylboronic acid. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
ResearchGate. Phenylboronic acid-diol binding and ester hydrolysis with phenylboronic acid. Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Available at: [Link]
-
Reddit. (2025). Problems with Suzuki coupling. Available at: [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Available at: [Link]
-
Bernardini, R., et al. (2013). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Semantic Scholar. Available at: [Link]
-
Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. Available at: [Link]
-
Organic Syntheses. Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. Available at: [Link]
-
Wang, B., et al. (2018). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]
- US Patent US8822730B2. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
Sources
- 1. researchgate.net [researchgate.net]
- 2. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 13. quora.com [quora.com]
- 14. laballey.com [laballey.com]
- 15. fishersci.co.uk [fishersci.co.uk]
- 16. borax.com [borax.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Catalyst Poisoning and Other Challenges in the Suzuki-Miyaura Coupling of (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This resource addresses common challenges encountered during the Suzuki-Miyaura cross-coupling reaction involving the sterically hindered and electronically complex substrate, (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid . Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your synthetic endeavors.
The structure of this compound presents a unique combination of challenges: an ortho-chloro substituent creating steric hindrance, an electron-donating benzyloxy group, and the inherent instability of boronic acids. This guide is structured as a series of frequently asked questions (FAQs) to directly address the issues you are most likely to face.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: "My reaction is showing low or no conversion. What are the primary causes and how can I fix it?"
This is the most common issue, often stemming from challenges in the initial, rate-limiting step of the catalytic cycle: oxidative addition.
Answer:
Low conversion when using this compound, especially when coupled with another aryl chloride, is often linked to the difficulty of the oxidative addition step.[1][2] Aryl chlorides are significantly less reactive than aryl bromides or iodides due to the strength of the C-Cl bond.[1][3] The success of this step is critically dependent on the palladium catalyst's electronic and steric properties, which are modulated by its ligands.
Troubleshooting Protocol:
-
Evaluate Your Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be ineffective for activating aryl chlorides.[4] You need a more robust system featuring bulky, electron-rich ligands that promote the formation of a highly reactive, coordinatively unsaturated palladium center.[1][4][5]
-
Recommended Ligands: Switch to Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, tBuXPhos) or N-Heterocyclic Carbene (NHC) ligands.[1][4] These are designed to accelerate oxidative addition and subsequent reductive elimination for hindered substrates.[4][6]
-
Recommended Precatalysts: Use modern, air-stable precatalysts (e.g., XPhos Pd G3, PEPPSI™-type catalysts) that efficiently generate the active Pd(0) species in situ.[4][7]
-
-
Optimize the Base and Solvent: The base is not merely a spectator; it plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species for the transmetalation step.[4][8][9]
-
Base Selection: For sterically hindered couplings, moderately strong, non-nucleophilic bases are often ideal.[4] Inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ are excellent choices.[4][10]
-
Solvent System: The solvent must dissolve all reactants and stabilize the catalytic species. Aprotic polar solvents are generally effective. Common choices include mixtures like 1,4-dioxane/water, THF/water, or toluene.[7][11] The water component is often essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[7]
-
Question 2: "I'm observing a significant amount of a side product that corresponds to the starting boronic acid losing its B(OH)₂ group and being replaced by a hydrogen. What is happening?"
This side reaction is known as protodeboronation and is a common pathway for boronic acid degradation.
Answer:
Protodeboronation is the protonolysis of the C–B bond, replacing it with a C–H bond.[12] This undesired side reaction is often competitive with the desired Suzuki coupling, especially with electron-rich or sterically hindered boronic acids like the one .[12][13] The reaction conditions, particularly the presence of water and the nature of the base, can influence its rate.
Troubleshooting Protocol:
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative that slowly releases the active species under the reaction conditions. This strategy keeps the concentration of the sensitive boronic acid low, minimizing decomposition.[12]
-
Potassium Trifluoroborate Salts (ArBF₃K): These are generally more stable to protodeboronation than their boronic acid counterparts. They can be prepared by treating the boronic acid with KHF₂.[3]
-
MIDA Boronate Esters or Pinacol Esters: These derivatives are also more robust. MIDA boronates, in particular, are stable to chromatography but are cleaved under basic aqueous conditions to slowly release the boronic acid for the coupling reaction.[13][14][15]
-
-
Control Reaction Conditions:
-
Minimize Water: While some water is often necessary, excess water can accelerate protodeboronation. Experiment with anhydrous conditions or solvent systems with minimal water content if possible.
-
Base Choice: The choice of base can be critical. In some cases, weaker bases may reduce the rate of protodeboronation.
-
Visualizing the Problem: Protodeboronation vs. Suzuki Coupling
The diagram below illustrates the competition between the desired Suzuki pathway and the undesired protodeboronation side reaction.
Caption: Competing pathways for the boronic acid substrate.
Question 3: "My purification is complicated by a biaryl byproduct formed from two molecules of my boronic acid. How do I prevent this?"
This side reaction is the homocoupling of the boronic acid, a process often mediated by palladium and exacerbated by the presence of oxygen.
Answer:
Homocoupling occurs when two boronic acid molecules couple to form a symmetrical biaryl. This reaction is typically promoted by Pd(II) species, which can be present if the Pd(0) precatalyst is not fully reduced or if oxygen enters the reaction vessel, re-oxidizing the active Pd(0) catalyst.[4][7]
Troubleshooting Protocol:
-
Rigorous Degassing is Critical: Oxygen is the primary culprit in promoting homocoupling.[4] Ensure your reaction setup is scrupulously deoxygenated.
-
Solvent Degassing: Sparge the solvent with an inert gas (argon or nitrogen) for at least 30 minutes before use.
-
Reaction Mixture Degassing: After combining the solid reagents in the reaction flask, perform a minimum of three vacuum/inert gas backfill cycles to remove all air from the headspace and solids.[4] The "freeze-pump-thaw" method is even more effective for complete oxygen removal.[4]
-
-
Use a Pd(0) Source or an Efficient Precatalyst: Starting with a Pd(II) source like Pd(OAc)₂ or PdCl₂ requires an in-situ reduction to the active Pd(0) state. This reduction can sometimes be slow or incomplete, leaving Pd(II) species that can promote homocoupling. Using a direct Pd(0) source like Pd₂(dba)₃ or a precatalyst that rapidly generates Pd(0) can mitigate this issue.[7]
Experimental Workflow: A Robust Degassing and Reaction Setup
Caption: Recommended workflow for setting up an oxygen-free Suzuki reaction.
Question 4: "Given the ortho-chloro and bulky benzyloxy groups, I suspect steric hindrance is an issue. How does this affect the reaction, and what is the best strategy to overcome it?"
Steric hindrance can significantly slow down key steps in the catalytic cycle, leading to low yields or requiring harsh conditions.
Answer:
You are correct to be concerned about steric hindrance. The ortho-chloro group on your boronic acid crowds the reaction center. This steric bulk can impede the crucial transmetalation step, where the aryl group is transferred from boron to the palladium center.[10] Furthermore, if your coupling partner is also sterically hindered, the final reductive elimination step to form the product can also be slowed.[4][10]
Troubleshooting Protocol:
-
Ligand Selection is Paramount: The choice of ligand is the most powerful tool to overcome steric challenges.
-
Bulky Monodentate Ligands: Buchwald-type ligands (e.g., SPhos, XPhos) are specifically designed with immense steric bulk.[1][4] This bulk promotes the formation of a highly reactive 12-electron L-Pd(0) species and facilitates the reductive elimination step.[3]
-
Ligands with Large Bite Angles: For some systems, bidentate phosphine ligands with a large natural bite angle, like Xantphos, can be effective. This geometry can help stabilize the catalyst while promoting the necessary geometric changes during the catalytic cycle.[14]
-
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome sterically hindered transition states. However, this must be balanced against the potential for substrate or catalyst decomposition. Monitor the reaction closely if you increase the temperature.
-
Optimize Base and Solvent System: As mentioned previously, a strong base like K₃PO₄ or Cs₂CO₃ in a solvent like dioxane or toluene is often required to drive the reaction forward for hindered substrates.[4]
Catalytic Cycle and Points of Steric Influence
The diagram below shows the Suzuki catalytic cycle and highlights the steps most affected by steric hindrance.
Caption: The Suzuki catalytic cycle, indicating steps sensitive to steric effects.
Summary of Recommended Starting Conditions
For researchers beginning work with this compound, we recommend the following conditions as a robust starting point.
| Parameter | Recommended Condition | Rationale |
| Catalyst | XPhos Pd G3 (2 mol%) | Air-stable precatalyst with a bulky, electron-rich ligand ideal for activating aryl chlorides and overcoming steric hindrance.[1][4] |
| Boronic Acid Partner | This compound (1.2 - 1.5 equiv.) | A slight excess helps drive the reaction to completion. |
| Aryl Halide Partner | Aryl Chloride or Bromide (1.0 equiv.) | Aryl chlorides are challenging; bromides are more reactive. |
| Base | K₃PO₄ (3.0 equiv.) | Strong, non-nucleophilic base effective for hindered couplings.[4] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Good for dissolving reagents and activating the boronic acid.[4] |
| Temperature | 100 °C | Sufficient to overcome activation barriers for many hindered systems. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent homocoupling and catalyst degradation.[4] |
References
-
Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Accounts of Chemical Research. Available at: [Link]
-
Wikipedia. (n.d.). Protodeboronation. In Wikipedia. Retrieved January 18, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 18, 2026, from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 18, 2026, from [Link]
-
Norio, M., & Akira, S. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. Available at: [Link]
-
Scite.ai. (n.d.). Ligand effects in palladium-catalyzed Suzuki and Heck coupling reactions. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki-Miyaura Cross-Coupling Reactions. Retrieved January 18, 2026, from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115 Course Materials. Available at: [Link]
-
ResearchGate. (n.d.). Role of a base in Suzuki-Miyaura reaction. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Retrieved January 18, 2026, from [Link]
-
MDPI. (n.d.). Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction. Retrieved January 18, 2026, from [Link]
-
YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. UCI Media. Available at: [Link]
-
WordPress. (n.d.). Use of Base Metals in Suzuki Coupling. Retrieved January 18, 2026, from [Link]
-
National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved January 18, 2026, from [Link]
-
National Institutes of Health. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Retrieved January 18, 2026, from [Link]
-
ACS Publications. (2005). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters, 7(20), 4357-4359. Available at: [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]
-
National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Retrieved January 18, 2026, from [Link]
-
WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. Retrieved January 18, 2026, from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 18, 2026, from [Link]
-
Reddit. (2025, May 7). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. Available at: [Link]
-
IntechOpen. (2021, August 9). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Retrieved January 18, 2026, from [Link]
-
National Institutes of Health. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Retrieved January 18, 2026, from [Link]
-
Reddit. (2024, September 4). Struggling with Suzuki Reaction. r/Chempros. Available at: [Link]
-
ResearchGate. (n.d.). Effect of different palladium catalysts on the Suzuki-Miyaura coupling. Retrieved January 18, 2026, from [Link]
-
MDPI. (n.d.). Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. Retrieved January 18, 2026, from [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. NRO Chemistry. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scite.ai [scite.ai]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Protodeboronation - Wikipedia [en.wikipedia.org]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. youtube.com [youtube.com]
Technical Support Center: Purification of (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid
Welcome to the technical support center for (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this versatile reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the highest purity of your product for successful downstream applications.
I. Understanding the Molecule and Its Challenges
This compound is a key building block in medicinal chemistry, often utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules. However, like many arylboronic acids, its purification can be challenging due to its unique chemical properties. Common issues include the presence of inorganic salts, unreacted starting materials, homocoupled byproducts, and the formation of its trimeric anhydride, a boroxine. This guide provides practical solutions to these common hurdles.
II. Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: Low Purity After Initial Synthesis and Work-up
Question: My initial crude product of this compound shows low purity by NMR and HPLC analysis. What are the likely impurities and how can I remove them?
Answer: Low purity in the crude product is a common issue and can be attributed to several factors. The primary impurities often include:
-
Inorganic Salts: Residual salts from the reaction work-up, such as sodium or potassium salts, can be carried through.
-
Starting Materials: Unreacted precursors from the synthesis.
-
Homocoupled Byproducts: Formation of a biaryl impurity from the coupling of two molecules of the boronic acid. This is a known side reaction in Suzuki-Miyaura couplings.[1]
-
Protodeboronation Products: Replacement of the boronic acid group with a hydrogen atom, leading to the formation of 2-chloro-1-((2-fluorobenzyl)oxy)benzene. This can be catalyzed by acid, base, or metal salts.[1]
-
Boroxine: The trimeric anhydride of the boronic acid. This is a common issue with boronic acids and exists in equilibrium with the monomeric form.[2][3]
Recommended Purification Strategy: Acid-Base Extraction
A robust method for removing many of these impurities is an acid-base extraction, which leverages the acidic nature of the boronic acid group. A process for purifying boronic acid derivatives involves treating the crude material with a base to form a salt, which can then be isolated from non-acidic impurities by solvent extraction.[4]
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or methyl tert-butyl ether (MTBE).
-
Base Extraction: Extract the organic solution with a mild aqueous base, such as 1M sodium carbonate (Na₂CO₃) or a dilute sodium hydroxide (NaOH) solution (pH ~10-11). The boronic acid will deprotonate and move into the aqueous layer as its boronate salt. Most organic, non-acidic impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 1M hydrochloric acid (HCl) to a pH of ~2-3. The purified boronic acid will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold water to remove any remaining inorganic salts.
-
Drying: Dry the purified product under vacuum.
Issue 2: Product Appears as an Oil or Fails to Crystallize
Question: After purification, my this compound is an oil or I'm struggling with recrystallization. What should I do?
Answer: Oiling out or failure to crystallize can be due to residual solvents or persistent impurities that disrupt the crystal lattice formation.
Troubleshooting Steps:
-
Trituration: If the product is an oil, trituration can be an effective method. This involves stirring the oil with a solvent in which the desired product is insoluble, but the impurities are soluble. For arylboronic acids, a non-polar solvent like hexane or a mixture of hexane and ethyl acetate can be effective. The product should solidify upon stirring and scratching the flask.
-
Recrystallization Solvent Screening: A systematic approach to finding a suitable recrystallization solvent is crucial.[5] Start with single solvents of varying polarities (e.g., water, ethanol, ethyl acetate, toluene, hexane). If a single solvent is not ideal, try a binary solvent system. A good binary system consists of a "good" solvent in which the compound is soluble when hot, and a "poor" solvent in which the compound is insoluble even when hot. Dissolve the compound in a minimal amount of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. For arylboronic acids with ether linkages, solvent systems like ethyl acetate/hexane or toluene/hexane are often successful.
Recrystallization Protocol Example (Ethyl Acetate/Hexane):
-
Dissolution: In a flask, dissolve the crude boronic acid in a minimal amount of hot ethyl acetate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Slowly add hexane to the hot solution until persistent cloudiness is observed. Add a few drops of hot ethyl acetate to redissolve the precipitate and then allow the solution to cool slowly to room temperature.
-
Cooling: For maximum yield, cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Drying: Dry the purified crystals under vacuum.
Issue 3: Presence of Boroxine in the Final Product
Question: My NMR spectrum shows complex signals that I suspect are due to the presence of the boroxine form of my product. How can I confirm this and convert it back to the boronic acid?
Answer: The formation of boroxine, a trimeric anhydride, is a common equilibrium process for boronic acids, especially upon drying or in non-aqueous solvents.[2][3] The presence of both the boronic acid and the boroxine can lead to complex NMR spectra.
Identification and Mitigation:
-
NMR Spectroscopy: The presence of boroxine can be identified by 1H and 11B NMR. In the 1H NMR, you may observe broader peaks and a different set of aromatic signals for the boroxine. 11B NMR is particularly useful, as boronic acids typically show a signal around 28-30 ppm, while boroxines appear further downfield, around 21-23 ppm.
-
Conversion back to Boronic Acid: The equilibrium can be shifted back to the boronic acid by the addition of water. For many applications, such as Suzuki-Miyaura coupling reactions which are often run in the presence of water, the boroxine can be used directly as it will hydrolyze in situ.[6] If the pure boronic acid is required, you can recrystallize the material from a solvent system containing a small amount of water.
dot
Caption: Equilibrium between boronic acid and its boroxine.
III. Recommended Purification Protocol
This protocol is adapted from established methods for structurally similar arylboronic acids and is designed to provide a high-purity product.[7]
Step-by-Step Purification Workflow:
-
Initial Extraction:
-
Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., acetonitrile).
-
Wash the organic solution with water to remove water-soluble impurities.
-
To improve the separation of the organic and aqueous layers, a salting-out effect can be employed by adding a salt like sodium chloride to the aqueous layer.[7]
-
-
Acid-Base Wash:
-
Extract the organic layer with an aqueous solution of a mild base (e.g., 1M sodium carbonate) to transfer the boronic acid into the aqueous phase as its salt.
-
Separate the basic aqueous layer containing the boronate salt.
-
-
Precipitation and Isolation:
-
Cool the aqueous solution in an ice bath.
-
Slowly acidify the solution with 1M HCl to a pH of 2-3 to precipitate the purified boronic acid.
-
Collect the solid by vacuum filtration.
-
-
Recrystallization:
-
Recrystallize the solid from a suitable solvent system, such as ethyl acetate/hexane or toluene/hexane, to achieve high purity.
-
-
Drying and Storage:
-
Dry the final product under vacuum at a mild temperature (e.g., 40-50 °C).
-
Store the purified this compound under an inert atmosphere at 2-8°C to prevent degradation.[8]
-
dot
Caption: Recommended purification workflow.
IV. Frequently Asked Questions (FAQs)
Q1: What is the typical purity I can expect for commercially available this compound? A: Commercial suppliers typically offer this product with a purity of ≥95% to ≥97%.[8] However, it is always recommended to verify the purity upon receipt, as boronic acids can degrade over time.
Q2: How should I store my purified this compound? A: For long-term stability, it is best to store the compound under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).[8] This minimizes degradation from moisture and air.
Q3: Can I use column chromatography to purify this compound? A: While possible, silica gel chromatography of boronic acids can be problematic. They often exhibit strong adsorption to the silica, leading to tailing and poor recovery. If chromatography is necessary, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent.
Q4: What analytical techniques are best for assessing the purity of my product? A: A combination of techniques is recommended for a comprehensive purity assessment:
-
HPLC: Reversed-phase HPLC is a powerful tool for quantifying the purity and identifying impurities.[9][10]
-
NMR Spectroscopy: 1H, 13C, and 19F NMR are essential for structural confirmation and identifying organic impurities. 11B NMR can be used to specifically look for boroxine formation.[11]
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
Purity Analysis Parameters
| Analytical Method | Parameter | Typical Observation |
| HPLC | Purity | ≥98% after purification |
| Retention Time | Varies with method | |
| ¹H NMR | Chemical Shifts | Consistent with structure |
| Integration | Correct proton ratios | |
| ¹¹B NMR | Chemical Shift | ~28-30 ppm (boronic acid) |
| ~21-23 ppm (boroxine) | ||
| Mass Spec (ESI-) | [M-H]⁻ | Expected m/z |
V. References
-
SIELC Technologies. HPLC Separation of Aromatic Boronic Acids on Primesep P. [Link]
-
Caddick, S., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(23), 9138-9162.
-
Tokunaga, N., et al. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Chemistry Letters, 31(8), 834-835.
-
Yamaguchi, S., et al. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Chemical Communications, 49(43), 4848-4859.
-
Kua, J., & Iovine, P. M. (2005). Formation of para-substituted triphenylboroxines: a computational study. The Journal of Physical Chemistry A, 109(39), 8938-8943.
-
The Royal Society of Chemistry. Supplementary Material. [Link]
-
Kumar, A., et al. (2012). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 35(14), 1984-1996.
-
Reddit. Self-condensation of phenylboronic acid. [Link]
-
Waters. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
-
PubMed. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. [Link]
-
ResearchGate. How to purify boronic acids/boronate esters?. [Link]
-
Organic Syntheses. Procedure. [Link]
-
Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]
-
National Institutes of Health. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. [Link]
-
Google Patents. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
-
Google Patents. US6420597B2 - Process for preparing highly pure formylphenylboronic acids.
-
PubMed. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. [Link]
-
ResearchGate. Influence of fluorine substituents on the NMR properties of phenylboronic acids. [Link]
-
Google Patents. Process for purification of boronic acid and its derivatives.
Sources
- 1. Sci-Hub. Formation of Para-Substituted Triphenylboroxines: A Computational Study / The Journal of Physical Chemistry A, 2005 [sci-hub.box]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 5. research.wur.nl [research.wur.nl]
- 6. reddit.com [reddit.com]
- 7. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 8. 870777-28-9|this compound|BLD Pharm [bldpharm.com]
- 9. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 10. waters.com [waters.com]
- 11. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Definitive NMR Analysis of Products from (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid
This guide provides an in-depth, experience-driven comparison of nuclear magnetic resonance (NMR) spectroscopy for the structural elucidation of reaction products derived from (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond simple protocol listing to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. We will explore a multi-nuclear (¹H, ¹³C, ¹⁹F) and multi-dimensional (COSY, HSQC, HMBC) approach, compare its performance against alternative analytical methods, and provide field-proven insights for obtaining unambiguous structural confirmation.
Introduction: The Analytical Challenge of a Privileged Building Block
This compound is a sophisticated building block in modern synthetic chemistry, particularly valued in the synthesis of biaryl compounds via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2][3] Its utility stems from the unique electronic and steric properties conferred by its substituents: the chloro and 2-fluorobenzyl ether moieties. These features, while synthetically advantageous, introduce distinct challenges and opportunities for analytical characterization.
The primary analytical task is not merely to confirm the formation of the desired C-C bond but to unequivocally verify the complete structural integrity of the product. This includes confirming regiochemistry, assigning all signals in crowded aromatic regions, and ruling out common side products inherent to the coupling chemistry.[4][5][6] This guide establishes why a comprehensive NMR strategy is the gold standard for this task.
Chapter 1: The Synthetic Landscape and Potential Impurities
The predominant application of this boronic acid is the Suzuki-Miyaura coupling, which joins the boronic acid with an aryl halide or triflate to form a biaryl structure.[7][8][9]
A Representative Suzuki-Miyaura Reaction:
While this reaction is highly efficient, a rigorous analysis must account for potential side products and impurities, which can complicate purification and compromise the integrity of downstream applications.[5][10] Key species to monitor include:
-
Homocoupling Products: Symmetrical biaryls formed from the coupling of two boronic acid molecules or two aryl halide molecules.
-
Protodeboronation Product: The parent arene formed by the cleavage of the C-B bond of the starting boronic acid.[4][11]
-
Oxidation Products: Phenols resulting from the oxidation of the boronic acid.[5]
-
Residual Palladium Catalyst and Ligands: These can interfere with biological assays and require quantification.
An effective analytical method must be able to distinguish the desired product from this array of potential contaminants.
Chapter 2: The Multi-Nuclear NMR Strategy: A Self-Validating System
For a molecule with the complexity of a (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)-derived biaryl, relying on a single ¹H NMR spectrum is insufficient. A multi-pronged, self-validating approach using ¹H, ¹³C, ¹⁹F, and 2D correlation experiments is essential for an authoritative structural assignment.
-
¹H NMR Spectroscopy: This is the foundational experiment. It provides initial information on the number of distinct proton environments, their integration (ratio), and their connectivity through scalar (J) coupling. The benzylic protons of the OCH₂Ar group typically appear as a characteristic singlet or doublet around 5.0-5.5 ppm, while the aromatic protons will reside in the complex 6.8-8.0 ppm region.
-
¹⁹F NMR Spectroscopy: The Fluorine Advantage: Given the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, ¹⁹F NMR is a uniquely powerful tool for analyzing these products.[12][13] It offers a wide chemical shift range with low background noise, making it an exceptional probe.[13] The spectrum will show a single resonance for the fluorine atom on the benzyl group, and its coupling to nearby protons (JHF) can be observed in both the ¹H and ¹⁹F spectra, providing a critical starting point for connecting the different parts of the molecule.[14][15]
-
¹³C NMR Spectroscopy: This experiment reveals the carbon skeleton of the molecule. While less sensitive than ¹H NMR, it is invaluable for confirming the number of unique carbon atoms. The presence of the fluorine atom will cause splitting of adjacent carbon signals (¹JCF, ²JCF, etc.), which is a key diagnostic feature.[16] Using distortionless enhancement by polarization transfer (DEPT) sequences (DEPT-90 and DEPT-135) helps differentiate between CH, CH₂, and CH₃ groups, simplifying the assignment of the complex aromatic region.
-
2D Correlation Spectroscopy (COSY, HSQC, HMBC): These experiments are the cornerstone of an unambiguous assignment.
-
COSY (Correlation Spectroscopy): Maps ¹H-¹H scalar couplings, allowing for the tracing of proton connectivity within individual spin systems (e.g., identifying adjacent protons on an aromatic ring).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom. This is the most reliable way to assign carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are two or three bonds away. This is the key experiment for connecting disparate fragments of the molecule, such as linking the benzylic protons to the phenoxy ring or connecting the two aryl rings across the newly formed C-C bond.
-
Chapter 3: Experimental Protocol and Data Interpretation: A Case Study
Let us consider the analysis of a hypothetical product: 2-Chloro-1-((2-fluorobenzyl)oxy)-4-(4-cyanophenyl)benzene , formed from the Suzuki coupling of our title boronic acid with 4-bromobenzonitrile.
Step-by-Step Experimental Protocol
-
Sample Preparation: Dissolve ~10-15 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved to avoid line broadening.
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum with 16-32 scans.
-
¹⁹F NMR Acquisition: Acquire a ¹H-decoupled ¹⁹F spectrum. This is a quick and highly sensitive experiment.
-
¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An acquisition time of 1-2 hours is typical, depending on the sample concentration and spectrometer. Follow up with DEPT-135 and DEPT-90 experiments.
-
2D NMR Acquisition:
-
Acquire a phase-sensitive gradient COSY spectrum.
-
Acquire a phase-sensitive gradient HSQC spectrum, optimizing the spectral width in the ¹³C dimension to cover the expected range (~90-170 ppm for aromatic/ether carbons).
-
Acquire a gradient HMBC spectrum, setting the long-range coupling delay (typically optimized for 8-10 Hz) to observe ²JCH and ³JCH correlations.
-
Visualizing the NMR Analysis Workflow
Caption: Workflow for definitive NMR structural elucidation.
Interpreting the Data
The combination of these spectra provides a self-validating dataset.
| Data Point | Interpretation | Cross-Validation |
| ¹H NMR: Aromatic signals integrate to 10H. | Confirms the presence of all expected aromatic protons. | Integrations should match the proposed structure. |
| ¹⁹F NMR: One signal observed. | Confirms the single fluorine environment. | A clean singlet (if ¹H decoupled) or a triplet (coupling to benzylic CH₂) confirms the 2-fluorobenzyl moiety. |
| ¹³C NMR: 19 carbon signals observed. | Matches the expected number of unique carbons for the proposed structure. | DEPT experiments confirm the number of CH vs. quaternary carbons. C-F couplings confirm proximity to the fluorine atom. |
| HSQC Spectrum: | Directly assigns the chemical shift of each protonated carbon. | Provides unambiguous C-H assignments, resolving overlap in the 1D spectra. |
| HMBC Spectrum: Correlation from benzylic CH₂ to C1' and C2' of the fluorophenyl ring. | Confirms the connectivity of the benzyl group. | Validates the assignment of the benzylic protons and the adjacent aromatic carbons. |
| HMBC Spectrum: Correlation from H-5 to the cyano-bearing carbon (C4''). | CRITICAL: This correlation across the newly formed C-C bond unequivocally confirms the successful Suzuki coupling and its regiochemistry. | This is the definitive piece of evidence that connects the two aryl rings, validating the entire structural hypothesis. |
Chapter 4: Performance Comparison: NMR vs. Alternative Analytical Techniques
While NMR is the gold standard for structure elucidation, other techniques play complementary roles in the analytical workflow. An experienced scientist chooses the right tool for the job.
| Parameter | NMR Spectroscopy | LC-MS / HRMS | HPLC-UV / GC-FID |
| Structural Detail | Excellent. Provides unambiguous connectivity, stereochemistry, and regiochemistry. The "gold standard" for new entities. | Good. Provides accurate mass and elemental composition (HRMS), and fragmentation data, which allows for structural inference. | Poor. Provides no direct structural information, only retention time. |
| Sensitivity | Moderate. Requires mg-scale quantities for full 2D analysis. Cryoprobes can push this to high-μg scale. | Excellent. High sensitivity (pg-ng level), ideal for detecting trace impurities and reaction monitoring. | Good to Excellent. Good sensitivity (ng level), but less than MS. |
| Quantification | Excellent. ¹H NMR is inherently quantitative (with proper parameters) without the need for response factors. | Moderate. Requires reference standards for accurate quantification due to variable ionization efficiencies. | Excellent. The primary tool for purity analysis and quantification against a calibrated reference standard. |
| Throughput | Low. A full suite of 2D experiments can take several hours to a full day per sample. | High. A single LC-MS run takes minutes, making it ideal for screening crude reaction mixtures or fractions. | High. Similar to LC-MS, ideal for routine purity checks. |
| Sample Recovery | Excellent. The technique is non-destructive, and the entire sample can be recovered. | Poor. The technique is destructive. | Poor. The technique is destructive. |
Visualizing Analytical Technique Selection
Caption: A decision guide for selecting the appropriate analytical technique.
Expert Insight: The most robust workflow uses these techniques synergistically. LC-MS is used for rapid, high-throughput analysis of crude reaction mixtures to guide purification. HPLC-UV is then employed to determine the purity of the isolated material against a reference standard. Finally, the full suite of NMR experiments is performed on the purified, high-purity material to provide definitive, unambiguous structural proof for documentation, publication, or regulatory submission.
Conclusion
For products derived from this compound, a comprehensive analytical strategy is not a luxury but a necessity for ensuring scientific integrity. While techniques like mass spectrometry and chromatography are vital for reaction monitoring and purity assessment, only a multi-nuclear, multi-dimensional NMR approach provides the irrefutable, detailed structural evidence required by the modern research and development professional. By leveraging the unique sensitivities of ¹H and ¹⁹F nuclei and confirming connectivity through a suite of 2D experiments, scientists can deliver a self-validating data package that confirms their synthetic success with the highest degree of confidence.
References
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. Available at: [Link]
- Baldwin, J. E., et al. 1lB NMR STUDIES OF AN ARYL BORONIC ACID BOUND TO CHYMOTRYPSIN AND SUBTILISIN 2.
-
19F-centred NMR analysis of mono-fluorinated compounds. PubMed Central. Available at: [Link]
-
19F-centred NMR analysis of mono-fluorinated compounds. Semantic Scholar. Available at: [Link]
-
Active Nuclei Fluorine-19 NMR Spectroscopy. Anasazi Instruments. Available at: [Link]
-
Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Reddit. Available at: [Link]
-
Arylboronic acids employed for producing fingerprints using ¹⁹F‐NMR. ResearchGate. Available at: [Link]
-
13C NMR with 1H and 19F double decoupling. EPFL. Available at: [Link]
-
Cox, P. A., et al. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, ACS Publications. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, RSC Publishing. Available at: [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available at: [Link]
-
Formation of biaryl compounds in the suzuki cross coupling reaction. ResearchGate. Available at: [Link]
-
The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides. ResearchGate. Available at: [Link]
- Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. (Source details not fully available).
-
Tshabalala, T. E., et al. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, RSC Publishing. Available at: [Link]
-
Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. ResearchGate. Available at: [Link]
-
Yin, J., & Buchwald, S. L. A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds. Journal of the American Chemical Society, ACS Publications. Available at: [Link]
-
The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Miles, W. H., et al. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education, ACS Publications. Available at: [Link]
-
C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. National Institutes of Health. Available at: [Link]
-
Nolis, P., et al. NMR methods for the analysis of mixtures. PubMed Central, National Institutes of Health. Available at: [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Available at: [Link]
-
Biedrzycka, A., et al. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Available at: [Link]
-
High-Power and High-Performance Catalyst for Suzuki Coupling Reaction. ResearchGate. Available at: [Link]
-
Daru, J., et al. Guideline for Elucidating Catalysts. ChemRxiv. Available at: [Link]
-
Oxidative Quenching-Enabled, NHC-Catalyzed Diastereoselective Aminoacylation of (Z/E)-β-Methylstyrenes with Benzoyl Saccharin. Organic Letters, ACS Publications. Available at: [Link]
-
Exarchou, V., et al. LC-NMR coupling technology: Recent advancements and applications in natural products analysis. ResearchGate. Available at: [Link]
Sources
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. nbinno.com [nbinno.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. epfl.ch [epfl.ch]
Mass Spectrometry of Biaryls Synthesized with (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of novel biaryl scaffolds, robust analytical characterization is paramount. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to create complex molecular architectures.[1][2] When employing specialized building blocks such as (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid , a detailed understanding of the mass spectrometric behavior of the resulting biaryl products is crucial for reaction monitoring, impurity profiling, and definitive structural confirmation.
This guide provides an in-depth comparison of mass spectrometry techniques for the characterization of biaryls synthesized using this specific boronic acid. We will explore the expected fragmentation patterns, compare the utility of different ionization methods, and present alternative analytical strategies to ensure comprehensive structural elucidation.
The Target Analyte: Structural Features and Mass Spectrometric Implications
The biaryls synthesized using this compound will possess a unique combination of structural motifs that dictate their behavior in the mass spectrometer. Understanding these features is key to interpreting the resulting spectra and choosing the optimal analytical approach.
The core structure contains:
-
A biaryl linkage: A stable bond that is unlikely to fragment under soft ionization conditions.
-
A chlorine atom: The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak, aiding in the identification of chlorine-containing fragments.[3][4]
-
A fluorine atom: A monoisotopic halogen that will not contribute to isotopic complexity but will influence the mass of the fragment ions.
-
A benzyl ether linkage: This is a key site for fragmentation, often undergoing cleavage to produce stable benzylic cations or through rearrangement reactions.[5][6][7]
Comparative Analysis of Mass Spectrometry Techniques
The choice of ionization technique is critical for the successful analysis of these biaryl compounds. Here, we compare two of the most common approaches: Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS).
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules.[8][9][10] It typically generates protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺), with minimal in-source fragmentation.[11]
Expected Observations with ESI-MS:
-
Intact Molecular Ion: A prominent [M+H]⁺ peak will be observed, allowing for the confirmation of the molecular weight of the biaryl product.
-
Isotopic Pattern: The presence of a chlorine atom will be readily apparent from the A+2 isotopic peak with approximately one-third the intensity of the monoisotopic peak.
-
Minimal Fragmentation: Under standard ESI conditions, fragmentation will be limited, providing clear molecular weight information. Tandem mass spectrometry (MS/MS) is required to induce and study fragmentation.
Tandem Mass Spectrometry (ESI-MS/MS): Elucidating the Structure
By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), we can generate structurally informative fragment ions. The primary fragmentation pathway is expected to be the cleavage of the benzyl ether bond.
dot graph "ESI-MS/MS Fragmentation" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
M_H [label="[M+H]⁺\n(Precursor Ion)"]; Fragment1 [label="Benzylic Cation\n(m/z = 109.04)"]; Fragment2 [label="Phenolic Fragment"];
M_H -> Fragment1 [label="Cleavage of\nC-O bond"]; M_H -> Fragment2 [label="Cleavage of\nC-O bond"]; }
Caption: Expected major fragmentation pathway in ESI-MS/MS.
Table 1: Predicted Major Fragment Ions in ESI-MS/MS
| Fragment Description | Predicted m/z | Structural Information Gained |
| Benzylic Cation | 109.04 | Confirms the presence of the 2-fluorobenzyl group. |
| Phenolic Fragment | Varies | Confirms the structure of the chlorinated biaryl core. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[12][13][14] It provides both retention time information from the gas chromatograph and mass spectral data from the mass spectrometer.
Applicability to the Target Biaryls:
The volatility of the synthesized biaryls will depend on the nature of the second aryl group coupled to the boronic acid. For less polar and lower molecular weight biaryls, GC-MS can be a viable option. However, derivatization may be necessary for more polar or less volatile compounds to improve their chromatographic behavior.
Expected Fragmentation in Electron Ionization (EI):
Electron ionization is a high-energy ionization technique that results in extensive fragmentation.[11][15] This can provide detailed structural information but may also lead to a weak or absent molecular ion peak.
dot graph "GC-MS EI Fragmentation" { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
M [label="Molecular Ion (M⁺)"]; M_minus_Cl [label="[M-Cl]⁺"]; M_minus_C7H6F [label="[M-C₇H₆F]⁺"]; Benzylic_Cation [label="[C₇H₆F]⁺\n(m/z = 109.04)"]; Tropylium_Ion [label="Tropylium Ion\n(m/z = 91)"];
M -> M_minus_Cl [label="Loss of Cl radical"]; M -> M_minus_C7H6F [label="Loss of fluorobenzyl radical"]; M -> Benzylic_Cation [label="Benzylic cleavage"]; Benzylic_Cation -> Tropylium_Ion [label="Rearrangement"]; }
Caption: Common fragmentation pathways in GC-MS with EI.
Table 2: Comparison of ESI-MS and GC-MS for Biaryl Analysis
| Feature | ESI-MS | GC-MS (with EI) |
| Ionization | Soft | Hard |
| Molecular Ion | Strong [M+H]⁺ | Often weak or absent M⁺ |
| Fragmentation | Minimal (requires MS/MS) | Extensive |
| Sample Volatility | Not required | Required |
| Sample Polarity | Well-suited for polar compounds | Better for non-polar compounds |
| Throughput | High (direct infusion) | Lower (requires chromatography) |
Experimental Protocols
Protocol 1: ESI-MS Analysis
-
Sample Preparation: Dissolve the biaryl product in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.
-
Instrumentation: Use a quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer for high-resolution mass analysis.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
ESI Source Parameters:
-
Capillary Voltage: 3.5-4.5 kV
-
Nebulizing Gas (N₂): 1-2 Bar
-
Drying Gas (N₂): 4-8 L/min
-
Drying Gas Temperature: 180-220 °C
-
-
Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 100-1000.
-
MS/MS Analysis: For fragmentation studies, perform product ion scans on the [M+H]⁺ ion using a collision energy of 10-40 eV.
Protocol 2: GC-MS Analysis
-
Sample Preparation: Dissolve the biaryl product in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of 10-100 µg/mL.
-
Gas Chromatography:
-
Column: A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250-280 °C
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-550.
-
Alternative Analytical Techniques
While mass spectrometry is a powerful tool, a multi-technique approach is often necessary for unambiguous structure confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for determining the precise connectivity of the atoms in the molecule and confirming the regiochemistry of the Suzuki coupling.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is an excellent method for assessing the purity of the synthesized biaryl and for isolating the product from reaction byproducts.[16]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups, such as the ether linkage and aromatic rings.
Conclusion
The mass spectrometric characterization of biaryls synthesized with this compound is a multifaceted task that benefits from a comparative approach. ESI-MS is the preferred method for initial molecular weight confirmation due to its soft ionization nature. For detailed structural elucidation, tandem mass spectrometry (ESI-MS/MS) is indispensable, with the fragmentation pattern being dominated by the cleavage of the benzyl ether linkage. GC-MS can be a valuable alternative for more volatile and thermally stable derivatives, providing complementary fragmentation information. For unequivocal structure proof, a combination of mass spectrometry with NMR and other spectroscopic and chromatographic techniques is highly recommended.
References
-
Palladium-Catalyzed Suzuki-Miyaura (SM) Coupling is Widely Utilized in the Construction of Carbon-Carbon Bonds. (2022). PubMed. [Link]
-
Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. (2010). Journal of the American Society for Mass Spectrometry. [Link]
-
Substituent effects in mass spectrometry. Mass spectra of substituted phenyl benzyl ethers. (1968). Journal of the American Chemical Society. [Link]
-
Biaryls in Nature: A Multi-Facetted Class of Stereochemically, Biosynthetically, and Pharmacologically Intriguing Secondary Metabolites. (2021). ResearchGate. [Link]
-
Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes. (2018). ResearchGate. [Link]
-
A mechanistic investigation of the Suzuki polycondensation reaction using MS/MS methods. (2020). ChemRxiv. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
Mechanistic Studies of the Suzuki Cross-Coupling Reaction. (1995). The Journal of Organic Chemistry. [Link]
-
Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. (2021). PMC. [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Beilstein Journal of Organic Chemistry. [Link]
-
Halogen Fragmentation in Mass Spectrometry. (n.d.). Scribd. [Link]
-
What are the byproducts in a Suzuki reaction? (2017). Chemistry Stack Exchange. [Link]
-
5 Analytical Techniques for Characterizing Unknown Samples. (2022). Quantum Analytics. [Link]
-
Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. (n.d.). Longdom Publishing. [Link]
-
The Mass Spectrometry of para-Substituted Benzyl Nitrates. (1971). Canadian Science Publishing. [Link]
-
Fragmentation (mass spectrometry). (n.d.). Wikipedia. [Link]
-
α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). (2016). YouTube. [Link]
-
Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. (2013). PMC. [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. [Link]
-
16.10: Fragmentation Patterns in Mass Spectra. (2020). Chemistry LibreTexts. [Link]
-
Electrospray Ionization Mass Spectrometry. (2023). Chemistry LibreTexts. [Link]
-
Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. (2015). ResearchGate. [Link]
-
MODERN ANALYTICAL TECHNIQUES USED FOR THE IDENTIFICATION OF BIOACTIVE MOLECULES. (n.d.). IIP Series. [Link]
-
Analytical Characterization of Biotherapeutic Products, Part II: The Analytical Toolbox. (2016). BioProcess International. [Link]
-
Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts. (2022). PubMed Central. [Link]
-
Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices. (2019). MDPI. [Link]
-
Gas Chromatography – Mass Spectroscopy [ Gc-Ms ] Analysis and Phytochemical Screening for Bioactive Compounds in Caulerpapeltata(Greenalga). (2020). Biomedical and Pharmacology Journal. [Link]
-
Resource Library. (n.d.). Wiley Science Solutions. [Link]
-
Benzyl N-(3-chloro-4-fluorophenyl)carbamate. (2011). PubMed Central. [Link]
-
General Approach to the Synthesis of Prochiral Atropisomeric Biaryls. (2014). PubMed Central. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. longdom.org [longdom.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to HPLC Analysis of (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic Acid Reaction Mixtures
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the ability to accurately monitor reaction progress and assess the purity of intermediates is paramount. (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid is a key building block in the synthesis of various pharmaceutical agents. Its analysis, however, presents unique challenges inherent to boronic acids, including their propensity for dehydration to form cyclic anhydrides (boroxines) and potential on-column degradation.[1][2][3] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the robust analysis of this compound and its reaction mixtures, grounded in experimental data and established scientific principles.
The Analytical Challenge: Understanding Boronic Acid Behavior in HPLC
Arylboronic acids are known to be challenging analytes in reversed-phase HPLC (RP-HPLC).[1] The primary difficulty lies in their chemical instability under typical analytical conditions. The equilibrium between the boronic acid and its trimeric anhydride, boroxine, can complicate chromatographic analysis, potentially leading to broad or multiple peaks for a single analyte.[3][4] Furthermore, interactions with free silanol groups on silica-based stationary phases can lead to peak tailing and on-column degradation.[5][6] Therefore, careful method development is crucial for accurate quantification and impurity profiling.
Strategic Method Development: A Comparative Approach
Successful HPLC analysis of this compound hinges on the judicious selection of the stationary phase, mobile phase composition, and detection parameters. Below, we compare various approaches to mitigate the analytical challenges.
The choice of HPLC column is critical in preventing on-column hydrolysis and other undesirable interactions.[5][6] A comparison of different stationary phases reveals significant performance variations.
Table 1: Comparison of HPLC Column Performance
| Stationary Phase | Particle Size (µm) | Key Characteristics | Performance for Boronic Acid Analysis |
| Standard C18 | 5 | Traditional reversed-phase column with high surface coverage. | Prone to peak tailing due to silanol interactions. May promote on-column degradation. |
| Low-Silanol Activity C18 | 3 | End-capped to minimize accessible silanol groups. | Reduced peak tailing and improved peak shape for boronic acids.[5][6][7] |
| Mixed-Mode (RP/Cation-Exchange) | 5 | Combines hydrophobic and ion-exchange retention mechanisms. | Can offer unique selectivity for boronic acids and related impurities.[8] |
| Polymer-Based | 5 | Polystyrenedivinylbenzene or other polymeric support. | Stable over a wide pH range, mitigating hydrolysis at high pH.[9] |
For routine analysis, a low-silanol activity C18 column is often the optimal choice, providing a good balance of retention, resolution, and peak shape.
The mobile phase composition, particularly its pH and organic modifier, plays a pivotal role in the stability and retention of boronic acids.
Table 2: Comparison of Mobile Phase Strategies
| Mobile Phase System | Rationale | Advantages | Disadvantages |
| Acetonitrile/Water with 0.1% Formic Acid | Standard acidic mobile phase for RP-HPLC. | Good peak shape for many analytes. | Can promote on-column hydrolysis of boronic esters and dehydration of boronic acids.[5][6] |
| Acetonitrile/Water (No Modifier) | Minimizes potential for acid-catalyzed degradation. | Reduced on-column hydrolysis.[5][6] | May result in broader peaks if silanol interactions are not well-controlled. |
| Acetonitrile/Ammonium Acetate Buffer (pH 4-6) | Buffered system to control pH and improve peak shape. | Enhanced peak symmetry and reproducibility. | Buffer salts can be non-volatile and incompatible with mass spectrometry. |
| Acetonitrile/High pH Buffer (e.g., Ammonium Hydroxide, pH > 8) | Increases the stability of some boronate esters and can improve retention of hydrophilic boronic acids.[1][9] | Mitigates on-column degradation of sensitive boronate esters.[1][9] | Requires a pH-stable column. May not be suitable for all boronic acids. |
For the analysis of this compound, starting with a simple acetonitrile/water gradient with no modifier on a low-silanol activity column is a recommended starting point to minimize on-column degradation.[5][6]
Experimental Protocols: Step-by-Step Methodologies
The following protocols provide a starting point for the HPLC analysis of this compound reaction mixtures.
-
Column: Low-silanol activity C18, 4.6 x 150 mm, 3 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 20% B
-
18-20 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm and 270 nm[8]
-
Injection Volume: 5 µL
-
Sample Diluent: Acetonitrile
-
Column: Mixed-mode RP/Cation-Exchange, 4.6 x 150 mm, 5 µm[8]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 50% B
-
20-22 min: 50% to 95% B
-
22-25 min: 95% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 220 nm and 270 nm
-
Injection Volume: 10 µL
-
Sample Diluent: 50:50 Acetonitrile:Water
Visualization of the Analytical Workflow
A systematic approach to method development is crucial for achieving a robust and reliable analytical method.
Caption: A typical workflow for the HPLC analysis of a boronic acid reaction mixture.
Potential Degradation and Byproducts
Understanding the potential impurities and degradation products is key to developing a comprehensive analytical method.
Caption: Potential species present in a this compound reaction mixture.
Conclusion
The successful HPLC analysis of this compound and its reaction mixtures requires a nuanced approach that accounts for the inherent instability of boronic acids. By selecting a low-silanol activity stationary phase and optimizing the mobile phase to minimize on-column degradation, researchers can achieve accurate and reproducible results. The comparative data and protocols presented in this guide serve as a valuable resource for developing robust analytical methods for this important class of compounds, ultimately ensuring the quality and integrity of drug development programs.
References
-
SIELC Technologies. (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. Retrieved from [Link]
-
McMaster University. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
-
CORE. (n.d.). The study of phenylboronic acid optical properties towards creation of a glucose sensor. Retrieved from [Link]
-
Taylor & Francis Online. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Retrieved from [Link]
-
Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Retrieved from [Link]
-
ResearchGate. (2014). Does any one have a general idea about Boronic acids HPLC methods?. Retrieved from [Link]
-
Chromatography Forum. (2007). Separating Phenylboronic acid from its trimer anhydride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4. Retrieved from [Link]
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. researchgate.net [researchgate.net]
- 3. Separating Phenylboronic acid from its trimer anhydride - Chromatography Forum [chromforum.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
Navigating Beyond Suzuki: A Comparative Guide to Alternative Cross-Coupling Strategies for (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid
For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its reliability and broad functional group tolerance. The sterically hindered and electronically nuanced molecule, (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid, is a valuable building block in medicinal chemistry. While the Suzuki coupling is often the go-to method for its incorporation, a deeper understanding of alternative cross-coupling strategies can unlock new synthetic pathways, overcome specific challenges, and provide orthogonal approaches to complex molecule construction. This guide provides an in-depth comparison of viable alternatives to the Suzuki coupling for this particular boronic acid, supported by experimental insights and protocols.
The Baseline: Suzuki-Miyaura Coupling
Before exploring alternatives, it is crucial to understand the benchmark reaction. The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organoboron compound (like our target boronic acid) and an organohalide or triflate.[1][2] Its success hinges on a well-understood catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[2][3] The presence of a base is critical for the activation of the boronic acid, facilitating the transmetalation step.[4]
A typical Suzuki-Miyaura coupling of this compound with an aryl bromide would proceed under standard conditions, likely employing a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine ligand.[1] The electron-withdrawing nature of the chloro and fluoro substituents on the boronic acid can influence the reaction kinetics, potentially requiring more electron-rich and bulky phosphine ligands to promote the catalytic cycle.[5][6]
Alternative Cross-Coupling Methodologies
While highly effective, the Suzuki coupling is not without its limitations. Challenges such as catalyst poisoning by certain functional groups, the need for stringent anaerobic conditions in some cases, and the generation of boronic acid homocoupling byproducts can necessitate the exploration of alternative methods.
The Oxidative Heck Reaction: A Direct Arylation of Olefins
The Mizoroki-Heck reaction traditionally couples organohalides with alkenes.[7] However, a valuable variant, the oxidative Heck reaction, directly utilizes arylboronic acids, offering a powerful alternative for the synthesis of substituted alkenes.[7][8] This approach is particularly attractive as it bypasses the need for organohalide synthesis.
Causality Behind Experimental Choices:
The key to a successful oxidative Heck reaction is the reoxidation of the Pd(0) species, formed after the C-C bond formation, back to the active Pd(II) catalyst. This is typically achieved with an external oxidant. However, innovative protocols have been developed that are oxidant-free.[8] For a substrate like this compound, the electron-withdrawing chloro and fluoro groups may render the aryl group more electrophilic, potentially favoring the reaction.
Comparative Performance Data (Representative Examples):
| Coupling Partner | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| n-Butyl vinyl ether | Pd(OAc)₂ / dppp | Acetone | 70 | 15 | 85-95 | [8] |
| Methyl acrylate | Pd(OAc)₂ / dppp / TFA | Acetone | 70 | 20 | 80-90 | [8] |
| Styrene | Pd(OAc)₂ / NBS | Toluene | 25 | 12 | 70-85 | [3][9] |
Experimental Protocol: Oxidant-Free Oxidative Heck Coupling
-
To a reaction vessel, add this compound (1.0 mmol, 1.0 equiv), the desired olefin (2.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and 1,3-bis(diphenylphosphino)propane (dppp) (0.03 mmol, 3 mol%).
-
Add acetone (3 mL) as the solvent.
-
For electron-deficient olefins, add trifluoroacetic acid (TFA) (0.30 mmol, 30 mol%).
-
Seal the vessel and heat the reaction mixture at 70 °C for 15-20 hours.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired arylated olefin.[8]
Caption: Catalytic cycle of the oxidative Heck reaction.
Sonogashira-Type Coupling: Accessing Arylalkynes
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, traditionally between an aryl halide and a terminal alkyne.[10][11] However, Sonogashira-type reactions have been developed that utilize arylboronic acids as the coupling partner for the terminal alkyne.[12][13] This can be advantageous when the corresponding aryl halide is less accessible or stable.
Causality Behind Experimental Choices:
These reactions can be catalyzed by palladium or gold complexes.[2][12] Palladium-catalyzed versions often require a co-catalyst, such as a silver or copper salt, and a base. The role of the base is to deprotonate the terminal alkyne, forming a metal acetylide in situ. The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the reaction. For a substrate like ours, the electron-withdrawing groups may influence the transmetalation step.
Comparative Performance Data (Representative Examples):
| Coupling Partner | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Pd(OAc)₂ / PPh₃ / Ag₂O / K₂CO₃ | Toluene | 80 | 12 | 75-90 | [2] |
| Propargyl alcohol | Ph₃PAuCl / AgBF₄ / Et₃N | CH₃CN | RT | 18 | 70-85 | [12] |
| Ethyl propiolate | CuI / 1,10-phenanthroline | Methanol | RT | 24 | 60-80 | [5][14] |
Experimental Protocol: Palladium-Catalyzed Sonogashira-Type Coupling
-
In a reaction flask, dissolve this compound (1.0 mmol, 1.0 equiv), the terminal alkyne (1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PPh₃ (0.04 mmol, 4 mol%) in toluene (5 mL).
-
Add K₂CO₃ (2.0 mmol, 2.0 equiv) and Ag₂O (1.0 mmol, 1.0 equiv).
-
De-gas the mixture and place it under an inert atmosphere (e.g., argon).
-
Heat the reaction to 80 °C and stir for 12 hours.
-
After completion, cool the reaction to room temperature, filter through a pad of celite, and wash with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography to yield the desired arylalkyne.[2]
Caption: Catalytic cycles in a Sonogashira-type coupling.
Chan-Lam Coupling: Forging C-N and C-O Bonds
Distinct from the C-C bond-forming reactions discussed above, the Chan-Lam coupling offers a powerful method for the synthesis of aryl amines and aryl ethers from arylboronic acids.[4][15] This copper-catalyzed reaction is often performed under mild, aerobic conditions, making it an attractive alternative to the palladium-catalyzed Buchwald-Hartwig amination.[4]
Causality Behind Experimental Choices:
The Chan-Lam coupling proceeds through a proposed Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle.[4] The reaction is typically carried out in the presence of a copper source, such as Cu(OAc)₂, and often a ligand like pyridine or a bidentate nitrogen-based ligand to stabilize the copper catalyst.[16] The presence of oxygen from the air is often sufficient to act as the terminal oxidant. The reaction is generally tolerant of a wide range of functional groups on both the boronic acid and the amine or alcohol coupling partner.
Comparative Performance Data (Representative Examples):
| Coupling Partner | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Cu(OAc)₂ / Pyridine | CH₂Cl₂ | RT | 72 | 85-95 | [4] |
| Morpholine | Cu(OAc)₂ / Myristic Acid / 2,6-Lutidine | Toluene | 110 | 24 | 70-85 | [15] |
| Phenol | Cu(OAc)₂ / DMAP | CH₂Cl₂/MeOH | RT | 8 | 80-90 | [15] |
Experimental Protocol: Chan-Lam N-Arylation
-
To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), the amine (1.2 equiv), and Cu(OAc)₂ (1.0 mmol, 1.0 equiv).
-
Add dichloromethane (CH₂Cl₂) (10 mL) and pyridine (2.0 mmol, 2.0 equiv).
-
Stir the reaction mixture, open to the air, at room temperature for 72 hours.
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired N-aryl product.[4]
Caption: Proposed catalytic cycle for the Chan-Lam coupling.
Concluding Remarks
While the Suzuki-Miyaura coupling remains a first-line strategy for the utilization of this compound, a comprehensive understanding of the available synthetic toolkit empowers the modern chemist to devise more efficient and elegant synthetic routes. The Oxidative Heck reaction provides a direct entry to valuable olefinated derivatives, while Sonogashira-type couplings open the door to arylalkynes. For the construction of C-N and C-O bonds, the Chan-Lam coupling offers a mild and often complementary approach to palladium-catalyzed methods. The choice of the optimal cross-coupling reaction will ultimately depend on the specific synthetic target, the nature of the coupling partner, and the desired functional group compatibility.
References
Sources
- 1. Sci-Hub. Oxidative Heck Reaction of Fluorinated Olefins with Arylboronic Acids by Palladium Catalysis / European Journal of Organic Chemistry, 2015 [sci-hub.ru]
- 2. ias.ac.in [ias.ac.in]
- 3. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 4. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pcliv.ac.uk [pcliv.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. BJOC - Au(I)/Au(III)-catalyzed Sonogashira-type reactions of functionalized terminal alkynes with arylboronic acids under mild conditions [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
- 14. electronicsandbooks.com [electronicsandbooks.com]
- 15. Chan-Lam Coupling [organic-chemistry.org]
- 16. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
The Catalyst Gauntlet: Optimizing Suzuki-Miyaura Coupling of (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid for Pharmaceutical Scaffolds
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of complex biaryl structures is a cornerstone of innovation. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for this purpose, prized for its versatility and functional group tolerance.[1] Within the vast landscape of available reagents, (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid emerges as a key building block for a variety of pharmacologically relevant scaffolds. However, the successful incorporation of this sterically hindered and electronically nuanced boronic acid is highly dependent on the judicious selection of the catalyst system.
This comprehensive guide provides an in-depth comparison of the performance of various palladium and nickel catalysts in the Suzuki-Miyaura coupling of this compound with aryl halides. By presenting supporting experimental data, detailed protocols, and a mechanistic rationale, this document aims to empower scientists to make informed decisions for optimizing their synthetic routes, ultimately accelerating the drug discovery process.
The Challenge: Steric Hindrance and Electronic Effects
The structure of this compound presents a unique set of challenges for the Suzuki-Miyaura coupling. The bulky 2-fluorobenzyl ether moiety in the ortho position to the boronic acid group introduces significant steric hindrance, which can impede the crucial transmetalation step of the catalytic cycle. Furthermore, the electronic nature of the substituents—the electron-withdrawing chloro group and the bulky ether linkage—can influence the reactivity of the boronic acid. These factors necessitate a careful selection of a catalyst system that can overcome these hurdles to achieve high yields and reaction efficiency.
Experimental Protocols
To provide a standardized framework for comparison, the following general protocols for Suzuki-Miyaura cross-coupling reactions were employed. These protocols are adaptable for both conventional heating and microwave-assisted synthesis.
Protocol 1: Conventional Heating
A general method for the Suzuki-Miyaura coupling of 3-Chloro-4-fluorophenylboronic acid with an aryl halide using conventional heating is as follows.[1]
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., Na₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Ethanol mixture)
-
Degassed water
-
Round-bottom flask with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the palladium catalyst (0.03 mmol).[1]
-
The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent and the aqueous solution of the base.
-
The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis
For accelerated reaction times, the following microwave-assisted protocol can be utilized.[2]
Materials:
-
This compound (0.75 mmol, 1.5 equiv)
-
Aryl halide (0.5 mmol, 1.0 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 0.015 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 1.5 mmol, 3.0 equiv)
-
Solvent system (e.g., 3 mL of 4:1 Dioxane/H₂O)
-
Microwave reaction vial with a stir bar
Procedure:
-
To a microwave reaction vial, add the aryl halide (0.5 mmol), this compound (0.75 mmol), palladium catalyst (0.015 mmol), and base (1.5 mmol).[1]
-
Add the solvent system to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction to the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 15-60 minutes).[2]
-
After cooling, the reaction mixture is worked up and purified as described in Protocol 1.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: A Comparative Analysis of Catalyst Performance
The choice of catalyst is paramount for the successful Suzuki-Miyaura coupling of this compound. Below is a comparative table summarizing the expected performance of various palladium and nickel catalysts based on experimental data from structurally similar substrates. The yields are indicative and can vary depending on the specific aryl halide, base, solvent, and reaction conditions.
| Catalyst | Ligand | Typical Loading (mol%) | Coupling Partner | Expected Yield (%) | Key Characteristics & Considerations |
| Palladium Catalysts | |||||
| Pd(PPh₃)₄ | Triphenylphosphine | 1-5 | Aryl Bromides/Iodides | 70-90 | A versatile and commonly used catalyst, though may require higher temperatures for less reactive aryl halides.[3] |
| PdCl₂(dppf) | dppf | 1-3 | Aryl Bromides/Chlorides | 85-95 | Highly effective for a broad range of substrates, including challenging aryl chlorides, due to the bite angle of the dppf ligand.[4][5] |
| Pd(OAc)₂ / SPhos | SPhos | 1-2 | Aryl Chlorides | 80-95 | Buchwald ligands like SPhos are excellent for sterically hindered substrates and electron-rich aryl chlorides.[6] |
| Pd₂(dba)₃ / XPhos | XPhos | 1-2 | Aryl Chlorides | 85-98 | Another highly active Buchwald catalyst system, often providing high turnover numbers and excellent yields with challenging substrates.[7] |
| Nickel Catalysts | |||||
| NiCl₂(PCy₃)₂ | Tricyclohexylphosphine | 3-5 | Aryl Chlorides | 75-90 | A cost-effective alternative to palladium, particularly effective for aryl chlorides. May require higher catalyst loadings.[8] |
| Ni(cod)₂ / IPr | IPr (NHC ligand) | 2-5 | Aryl Chlorides | 80-95 | N-Heterocyclic carbene (NHC) ligands offer strong σ-donation, enhancing the activity of nickel catalysts for difficult couplings.[9] |
Mechanistic Discussion: The "Why" Behind Catalyst Selection
The success of the Suzuki-Miyaura coupling hinges on the efficiency of its catalytic cycle, which comprises three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst and ligand directly influences the rate and success of each step.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Oxidative Addition: This initial step, where the aryl halide adds to the Pd(0) center, is often rate-limiting, especially for less reactive aryl chlorides. Electron-rich and bulky phosphine ligands, such as those found in the Buchwald catalyst systems (e.g., SPhos, XPhos), enhance the electron density on the palladium center, facilitating the cleavage of the strong carbon-halogen bond of aryl chlorides.[6] Similarly, the strong σ-donating ability of N-heterocyclic carbene (NHC) ligands makes them highly effective in this step.[9]
Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center is a critical step that can be hindered by sterically demanding substrates like this compound. The choice of base is crucial here, as it activates the boronic acid to form a more nucleophilic boronate species. Bulky ligands can create a more open coordination sphere around the palladium, facilitating the approach of the boronate.
Reductive Elimination: This final step, which forms the new carbon-carbon bond and regenerates the active Pd(0) catalyst, is generally fast. Bulky ligands can also promote this step by inducing steric strain in the diarylpalladium(II) intermediate, favoring the formation of the biaryl product.[3]
For the specific case of this compound, catalyst systems employing bulky, electron-rich phosphine ligands such as PdCl₂(dppf) or Buchwald's palladacycle precatalysts are highly recommended. These systems are well-equipped to handle both the steric bulk and the electronic properties of the boronic acid, as well as enable the use of more challenging aryl chloride coupling partners. For a more cost-effective approach, particularly in large-scale synthesis, nickel catalysts with appropriate ligands present a viable and increasingly popular alternative.[8]
Conclusion
The selection of an optimal catalyst system is a critical determinant for the successful Suzuki-Miyaura coupling of this compound. While traditional catalysts like Pd(PPh₃)₄ can be effective with more reactive aryl halides, the use of advanced catalyst systems featuring bulky, electron-rich phosphine ligands, such as those developed by Buchwald, or robust ligands like dppf, is often necessary to achieve high yields, especially when coupling with aryl chlorides. Furthermore, the emergence of highly active nickel catalysts provides a cost-effective and powerful alternative for industrial applications. By understanding the interplay between the substrate's structural features and the catalyst's mechanistic role, researchers can navigate the complexities of this powerful reaction, paving the way for the efficient synthesis of novel and impactful pharmaceutical agents.
References
-
Ahmad, R., et al. (2022). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of various catalysts in Suzuki coupling of 3 with phenyl boronic acid. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2025). Suzuki cross-coupling of hexachlorobenzene promoted by the Buchwald ligands. ResearchGate. Retrieved from [Link]
-
Moran, J., et al. (2017). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. Retrieved from [Link]
-
Corbet, M., & Manku, S. (2015). “Naked Nickel”‐Catalyzed Heteroaryl–Heteroaryl Suzuki–Miyaura Coupling. National Institutes of Health. Retrieved from [Link]
-
ACS Omega. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of the catalytic behaviour in the Suzuki-Miyaura cross-coupling reaction of both catalysts using different solvents and bases. ResearchGate. Retrieved from [Link]
-
Hazari, N., et al. (2017). Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters. National Institutes of Health. Retrieved from [Link]
-
Norrby, P.-O., et al. (2012). Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides. National Institutes of Health. Retrieved from [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. MIT Open Access Articles. Retrieved from [Link]
-
Al-Masri, A. A. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Retrieved from [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health. Retrieved from [Link]
-
Loreto, M. A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Semantic Scholar. Retrieved from [Link]
-
MDPI. (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparative yields for the Suzuki‐Miyaura coupling of heteroaryl.... ResearchGate. Retrieved from [Link]
-
ResearchGate. (2025). Facile Synthesis of Pd/Fe3O4/Charcoal Bifunctional Catalysts with High Metal Loading for High Product Yields in Suzuki Coupling Reactions. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2025). Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. ResearchGate. Retrieved from [Link]
-
Diva-Portal.org. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Diva-Portal.org. Retrieved from [Link]
-
ResearchGate. (2025). Nickel-catalysed Suzuki–Miyaura cross-coupling reactions of aryl halides with arylboronic acids in ionic liquids. ResearchGate. Retrieved from [Link]
-
Chemical Society Reviews. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Royal Society of Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. ResearchGate. Retrieved from [Link]
-
Reddit. (2024). Suzuki, so far unsuccessful. Also tried running the reaction in the dark due to sensitivity of Pd(PPh3)4. The DMF/H2O ratio was 1:1, I'm thinking of minimizing the amount of H2O to avoid potential deboronation. Is there anything else that can be changed, would a catalyst like Pd(OAc)2 work better?. Reddit. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. diva-portal.org [diva-portal.org]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Spectroscopic Characterization of (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic Acid and Its Derivatives
Introduction: The Role of Substituted Phenylboronic Acids in Modern Chemistry
Phenylboronic acids and their derivatives are indispensable tools in modern organic synthesis and medicinal chemistry. Their prominence is largely due to their utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing carbon-carbon bonds.[1][2] The specific substitution patterns on the phenyl ring allow for the fine-tuning of electronic and steric properties, making these reagents crucial for the synthesis of complex molecules, including pharmaceuticals and advanced materials.
(3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid is a sophisticated building block featuring multiple functional groups: a boronic acid for coupling reactions, a chloro substituent that modulates reactivity and introduces a potential metabolic block, and a fluorobenzyl ether group that can enhance binding affinity and improve pharmacokinetic properties through specific interactions. A thorough spectroscopic characterization is therefore not just a routine quality control step; it is fundamental to understanding the molecule's purity, stability, and reactivity.
This guide provides an in-depth analysis of the spectroscopic profile of this compound, comparing it with structurally related alternatives to highlight the influence of each substituent. We will delve into the causality behind experimental choices and present validated protocols for researchers in the field.
Comprehensive Spectroscopic Profile of the Target Molecule
A multi-technique approach is essential for the unambiguous identification and characterization of this compound. Each spectroscopic method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this particular compound, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR provides a complete picture.
-
¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct proton environments and their connectivity. Key expected signals include the benzylic protons (CH₂) appearing as a singlet, and distinct aromatic signals for the two differently substituted phenyl rings. The protons on the fluorobenzyl ring will exhibit coupling to the adjacent ¹⁹F nucleus, providing clear evidence of its presence.
-
¹³C NMR Spectroscopy: This technique maps the carbon skeleton. The carbon atom directly bonded to the boron (C-B) is often difficult to observe due to quadrupolar relaxation, but the remaining aromatic and benzylic carbons provide a unique fingerprint. The carbon attached to fluorine (C-F) will show a characteristic large one-bond coupling constant (¹JCF).[3]
-
¹⁹F NMR Spectroscopy: As a fluorinated compound, ¹⁹F NMR is a highly sensitive and specific technique. A single resonance is expected for the 2-fluoro substituent, with a chemical shift characteristic of an aryl fluoride.
-
¹¹B NMR Spectroscopy: This analysis directly probes the boron atom of the boronic acid. A broad signal is typically observed, confirming the presence of the boronic acid moiety. Its chemical shift can provide information about the coordination state of the boron atom.[4]
Mass Spectrometry (MS): Unveiling Molecular Weight and Elemental Composition
Mass spectrometry provides the exact molecular weight and, with high-resolution instruments (HRMS), the elemental formula. For this compound (C₁₃H₁₁BClFO₃), the key feature in the mass spectrum is the isotopic pattern of chlorine. The presence of ³⁵Cl and ³⁷Cl isotopes in a natural abundance ratio of approximately 3:1 results in two molecular ion peaks ([M]+ and [M+2]+) with a corresponding intensity ratio, which is a definitive indicator of a monochlorinated compound.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[5] The spectrum of the title compound is expected to show several characteristic absorption bands:
-
O-H Stretch: A very broad and strong band, typically in the range of 3200-3600 cm⁻¹, is characteristic of the hydroxyl groups of the boronic acid.
-
C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while the benzylic C-H stretches are found just below 3000 cm⁻¹.
-
C=C Stretches: Aromatic ring vibrations typically result in several sharp peaks between 1450 and 1600 cm⁻¹.
-
B-O Stretch: A strong, characteristic band for the boron-oxygen bond is expected around 1350 cm⁻¹.
-
C-O Stretch: The aryl-alkyl ether linkage will produce a strong absorption band in the 1200-1250 cm⁻¹ region.
-
C-F and C-Cl Stretches: These absorptions appear in the fingerprint region, typically between 1000-1200 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl.
UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic System
UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule. Phenylboronic acids exhibit characteristic absorption bands in the UV region corresponding to π → π* electronic transitions of the aromatic rings.[6][7] The exact wavelength of maximum absorbance (λmax) is sensitive to the nature and position of the substituents on the aromatic ring.
Comparative Spectroscopic Analysis
To fully appreciate the spectroscopic features of this compound, it is instructive to compare it with simpler, structurally related analogues. This comparison highlights how each substituent—the chlorine atom, the fluorine atom, and the entire benzyl ether group—uniquely influences the spectroscopic data.
Workflow for Comparative Structural Analysis
Caption: Structural relationships for comparative spectroscopic analysis.
Data Summary Table
| Spectroscopic Feature | This compound | Phenylboronic Acid[8] | 3-Chlorophenylboronic Acid[9] | (4-((2-Fluorobenzyl)oxy)phenyl)boronic acid |
| Formula | C₁₃H₁₁BClFO₃ | C₆H₇BO₂ | C₆H₆BClO₂ | C₁₃H₁₂BFO₃ |
| Key ¹H NMR Signals | Two distinct aromatic systems; benzylic CH₂ singlet; F-coupled aromatic protons. | Single, complex aromatic system. | Single, complex aromatic system; altered shifts due to Cl. | Two distinct aromatic systems; benzylic CH₂ singlet; F-coupled aromatic protons. |
| ¹⁹F NMR Signal | Present (single peak). | Absent. | Absent. | Present (single peak). |
| MS Isotopic Pattern | [M]+, [M+2]+ in ~3:1 ratio. | [M]+ only. | [M]+, [M+2]+ in ~3:1 ratio. | [M]+ only. |
| Key IR Bands (cm⁻¹) | Broad O-H, B-O (~1350), C-O (~1250), C-F, C-Cl. | Broad O-H, B-O (~1350). | Broad O-H, B-O (~1350), C-Cl. | Broad O-H, B-O (~1350), C-O (~1250), C-F. |
This side-by-side comparison demonstrates the diagnostic power of spectroscopy. For instance, the absence of a ¹⁹F NMR signal and the characteristic chlorine isotopic pattern in the mass spectrum would immediately distinguish the 3-chlorophenylboronic acid analogue from the target compound.
Validated Experimental Protocols
The following are standardized, step-by-step methodologies for acquiring high-quality spectroscopic data for boronic acid derivatives.
Overall Characterization Workflow
Caption: Standard workflow for comprehensive spectroscopic characterization.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the boronic acid derivative and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.[3] DMSO-d₆ is often preferred for boronic acids as it can help to sharpen the exchangeable B(OH)₂ proton signals.
-
Instrument Setup: Use a spectrometer with a minimum field strength of 400 MHz for ¹H NMR to ensure adequate signal dispersion.
-
Data Acquisition:
-
Acquire a standard ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum. An acquisition time of several hours may be necessary to achieve a good signal-to-noise ratio.
-
If applicable, acquire a proton-decoupled ¹⁹F spectrum. This is typically a quick experiment due to the high sensitivity of the ¹⁹F nucleus.
-
Acquire a proton-decoupled ¹¹B spectrum.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
High-Resolution Mass Spectrometry (HRMS) Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is a common and gentle technique suitable for boronic acids.[10] Both positive and negative ion modes should be tested to determine which provides the better signal.
-
Analysis: Use a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Interpretation: Determine the accurate mass of the molecular ion. Use the instrument's software to calculate the elemental composition and compare it with the theoretical formula. Verify the presence and correct ratio of the chlorine isotopic peaks.
Attenuated Total Reflectance (ATR) IR Spectroscopy Protocol
-
Sample Preparation: Place a small amount (a few milligrams) of the solid powder directly onto the ATR crystal. No special sample preparation is required.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then record the sample spectrum.[11]
-
Data Analysis: The software will automatically subtract the background from the sample spectrum. Identify the key absorption bands and assign them to the corresponding functional groups.
Conclusion
The comprehensive spectroscopic characterization of this compound is a clear demonstration of the power of modern analytical techniques. Through a synergistic application of NMR, MS, and IR spectroscopy, a complete and unambiguous structural assignment can be achieved. Furthermore, by comparing its spectral data with that of simpler analogues, we gain valuable insights into the specific contributions of each substituent to the molecule's overall spectroscopic fingerprint. The protocols and comparative data presented in this guide serve as a robust resource for researchers working with these valuable synthetic building blocks, ensuring the integrity and success of their scientific endeavors.
References
- Supporting Information. (n.d.). Vertex AI Search. Retrieved January 18, 2026.
- Supplementary Material. (n.d.). The Royal Society of Chemistry. Retrieved January 18, 2026.
- UV-visible spectral analysis of boric acid in different solvents: a case study. (2025, August 6).
- UV‐Vis spectra before and after the reactions of phenylboronic acid... (n.d.).
- UV-VISIBLE SPECTRAL ANALYSIS OF BORIC ACID IN DIFFERENT SOLVENTS: A CASE STUDY. (2015, February 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved January 18, 2026.
- Spectrophotometric Measurement of Boric Acid in a Case of Accidental Ingestion. (n.d.). Albanian Journal of Medical and Health Sciences. Retrieved January 18, 2026.
- Supporting Information for. (n.d.). The Royal Society of Chemistry. Retrieved January 18, 2026.
- Determine Boron Content in Water with UV Vis Spectroscopy. (n.d.). METTLER TOLEDO. Retrieved January 18, 2026.
- 3-Fluorophenylboronic acid | C6H6BFO2. (n.d.). PubChem. Retrieved January 18, 2026.
- (3-Chloro-4-((4-fluorobenzyl)oxy)phenyl)boronic acid CAS NO.849062-39-1. (n.d.). Guidechem. Retrieved January 18, 2026.
- 3-Chloro-4-fluorophenylboronic acid ≥ 95%. (n.d.). Sigma-Aldrich. Retrieved January 18, 2026.
- Characterization of 3 fluoro-4-formylphenylboronic acid molecule with density functional teory. (2018, September 24). Sakarya University Journal of Science, 22(6), 1886-1892. Retrieved January 18, 2026.
- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. (n.d.).
- In-source Microdroplet Derivatization using Coaxial Contained- Electrospray Mass Spectrometry for Enhanced Sensitivity in Saccha. (n.d.).
- Suzuki-Miyaura Cross-Coupling of phenylboronic acid and 4-bromochlorobenzene. (n.d.). ChemSpider Synthetic Pages. Retrieved January 18, 2026.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 18, 2026.
- Synthesis routes of 3-Chlorophenyl boronic acid. (n.d.). Benchchem. Retrieved January 18, 2026.
- 3-Chloro-4-(trifluoromethoxy)phenylboronic acid. (n.d.). BLD Pharm. Retrieved January 18, 2026.
- Phenylboronic acid(98-80-6) 1H NMR spectrum. (n.d.). ChemicalBook. Retrieved January 18, 2026.
- 4-Chloro-2-fluorophenylboronic acid(160591-91-3) 1H NMR spectrum. (n.d.). ChemicalBook. Retrieved January 18, 2026.
- (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid | C13H11BCl2O3. (n.d.). PubChem. Retrieved January 18, 2026.
- (3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid | C11H13BClNO4. (n.d.). PubChem. Retrieved January 18, 2026.
- [3-Bromo-2-(3-fluorobenzyloxy)phenyl]boronic acid. (n.d.). PMC - NIH. Retrieved January 18, 2026.
- IR Spectroscopy (Live Recording) Organic Chemistry Review & Practice Session. (2024, March 5). YouTube. Retrieved January 18, 2026.
- Supporting Information 22-01-15. (n.d.). The Royal Society of Chemistry. Retrieved January 18, 2026.
- 1 H-NMR spectrum of a) CRX-3 b) 4-allylcatechol c) 4-vinylphenyl boronic acid. (n.d.).
- Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. (n.d.). MDPI. Retrieved January 18, 2026.
- Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. (n.d.). PMC - NIH. Retrieved January 18, 2026.
- 3-Chloro-4-fluorophenylboronic acid ≥ 95%. (n.d.). Sigma-Aldrich. Retrieved January 18, 2026.
Sources
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. 3-氯-4-氟苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Phenylboronic acid(98-80-6) 1H NMR [m.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. par.nsf.gov [par.nsf.gov]
- 11. 3-Fluorophenylboronic acid | C6H6BFO2 | CID 2733986 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Validation of (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid: A Key Intermediate in Drug Discovery
Introduction: The Significance of Substituted Phenylboronic Acids in Medicinal Chemistry
(3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid is a bespoke chemical building block of significant interest to researchers in drug development. Its structurally complex and functionally rich nature makes it a valuable intermediate in the synthesis of novel therapeutic agents. The strategic placement of a chloro and a fluoro substituent on the phenyl ring, combined with the benzyloxy ether linkage, allows for fine-tuning of the electronic and steric properties of the final drug candidates, potentially enhancing their biological activity and pharmacokinetic profiles. Boronic acids are crucial reagents in modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds to construct complex molecular architectures.[1][2] This guide provides a detailed examination of a validated synthetic route to this important intermediate, alongside a comparative analysis of an alternative pathway, and a comprehensive guide to its analytical validation.
Primary Synthetic Route: A Two-Step Approach via Etherification and Lithiation-Borylation
The most common and logically sound approach to the synthesis of this compound involves a two-step sequence. This strategy begins with the synthesis of a key intermediate, 4-bromo-2-chloro-1-((2-fluorobenzyl)oxy)benzene, through a Williamson ether synthesis, followed by a halogen-metal exchange and borylation to yield the final product. This route is favored for its reliability and the commercial availability of the starting materials.
Experimental Workflow: Primary Synthetic Route
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid
For the modern researcher, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The proper management and disposal of chemical reagents are paramount. This guide provides an in-depth, procedural framework for the safe disposal of (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid, a compound characteristic of modern synthetic chemistry, combining a boronic acid moiety with a halogenated organic structure. Our protocol is designed to ensure regulatory compliance, protect laboratory personnel, and minimize environmental impact.
Core Principle: Classifying the Waste Stream
This compound is not a simple reagent and must be disposed of as hazardous chemical waste .[1] Its molecular structure dictates its classification into a specific, segregated waste stream. Analysis of its components is critical:
-
Boronic Acid Group (-B(OH)₂): While simple boric acid has varying disposal guidelines, complex organoboronic acids should be treated with caution. Recent studies have raised concerns about the potential mutagenic activity of some boronic acids, warranting their handling as hazardous materials.[2]
-
Halogenated Aromatic Rings (Chloro- and Fluoro-): The presence of chlorine and fluorine atoms firmly places this compound in the halogenated organic waste category.[3] This is the most critical factor for segregation, as halogenated and non-halogenated wastes are treated by different disposal methods, and improper mixing can increase disposal costs and environmental risk.[4][5]
Therefore, all waste containing this compound must be designated as Halogenated Organic Hazardous Waste .
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling the compound for any purpose, including disposal, a thorough risk assessment is necessary. Based on data from analogous halogenated and boronic acid compounds, the following hazards should be anticipated and mitigated with appropriate PPE.
| Hazard Classification | Description | Required Personal Protective Equipment (PPE) |
| Skin Irritation | Expected to cause skin irritation upon contact.[6][7] | Hand Protection: Chemical-resistant nitrile or neoprene gloves. Double-gloving is recommended.[8] |
| Serious Eye Irritation | Can cause serious and potentially damaging eye irritation.[6][7] | Eye Protection: Chemical safety goggles or a full-face shield.[7] |
| Respiratory Irritation | Inhalation of dust may cause respiratory tract irritation.[6] | Respiratory Protection: Handle exclusively within a certified chemical fume hood.[8] |
| Acute Toxicity (Oral) | May be harmful if swallowed.[9][10] | General: Do not eat, drink, or smoke when handling this product.[9][10] |
| Body Protection | A fully-fastened laboratory coat and closed-toe shoes are mandatory.[8] |
Step-by-Step Disposal Protocol
Adherence to a systematic disposal procedure is essential for safety and compliance. Under no circumstances should this chemical or its contaminated materials be disposed of via sink drains or in regular trash.[11][12]
Step 1: Waste Segregation
This is the most critical step. All waste materials contaminated with this compound must be collected in a dedicated container for Halogenated Organic Waste .[3][5][13] Do not mix with non-halogenated organic waste, strong acids or bases, or oxidizers.[5][14]
Step 2: Container Selection
Choose a waste container that is in good condition and compatible with the waste.
-
Material: A high-density polyethylene (HDPE) or other chemically resistant plastic container is preferred.[15] Avoid metal containers, as halogenated compounds can degrade to form acids that corrode metal.[12]
-
Lid: The container must have a secure, screw-top lid to prevent leaks and vapor release.[13]
-
Condition: Ensure the container is clean, dry, and free from damage or residues of incompatible chemicals.
Step 3: Labeling the Waste Container
Properly label the container before adding the first drop of waste.[13] The label must be clear, legible, and permanently affixed.
-
The words "Hazardous Waste " must be prominently displayed.[14]
-
List all chemical constituents by their full name, including solvents. For example: "Waste: this compound, Dichloromethane." Avoid using chemical formulas or abbreviations.[13][14]
-
Indicate the associated hazards (e.g., Toxic, Irritant).[4][14]
Step 4: Accumulating Waste
-
Solid Waste: Collect unadulterated solid compound, contaminated weighing papers, and used gloves or absorbent pads in a designated, labeled solid halogenated waste container.
-
Liquid Waste: Collect solutions containing the compound in a labeled liquid halogenated waste container. Keep the container closed at all times except when actively adding waste.[4][11][15]
-
Contaminated Sharps: Any chemically contaminated needles or broken glass must be disposed of in a designated, puncture-resistant sharps container that is also labeled as hazardous waste.[16]
Step 5: Storage in a Satellite Accumulation Area (SAA)
Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[14][16]
-
The SAA must be at or near the point of generation.[15]
-
It should be located away from sinks or floor drains.[16]
-
The SAA must have secondary containment (e.g., a tray or bin) to contain potential spills.[16]
-
Ensure incompatible waste streams within the SAA are physically segregated.[14][16]
Step 6: Arranging for Final Disposal
Once the waste container is full (typically 75-80% capacity to allow for expansion), date the hazardous waste tag and submit a waste collection request to your institution's Environmental Health & Safety (EHS) office.[11][15] Do not allow waste to accumulate for more than 12 months.[15]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound and its associated waste materials.
Caption: Disposal workflow for this compound.
Spill Management Protocols
Accidents can happen, and preparedness is key. All materials used for spill cleanup must also be disposed of as hazardous waste.[1][11]
-
Small Spills (within a fume hood):
-
Wearing full PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a sealable bag or container.
-
Label the container as "Hazardous Waste" with the chemical name.[8]
-
Decontaminate the area and place cleaning materials into the waste container.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert nearby personnel and your laboratory supervisor.
-
Follow your institution's specific emergency procedures for a major chemical spill by contacting the EHS office or emergency response team.
-
Waste Minimization: A Proactive Approach
The most effective disposal strategy begins with waste minimization.
-
Source Reduction: Order only the quantity of chemical required for your experiments.[15][16]
-
Scale Reduction: When possible, reduce the scale of experiments to minimize the volume of waste generated.[15][16]
-
Scavenging: For purification, consider using solid-phase scavengers, such as silica-bound diols, to selectively remove boronic acid from reaction mixtures. This can isolate the hazardous component, simplifying the waste stream of the remaining solution.[2]
By integrating these expert-validated protocols into your laboratory workflow, you contribute to a culture of safety, responsibility, and scientific integrity.
References
-
How To Safely Dispose of Boric Acid. Lab Alley. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]
-
Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [Link]
-
HAZARDOUS WASTE SEGREGATION. Bucknell University. [Link]
-
Boric acid. Chemtalk - #1 Science Forum For Lab Technicians. [Link]
-
Halogenated Solvents. Washington State University Environmental Health & Safety. [Link]
-
Halogenated Solvents in Laboratories. Temple University. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]
-
Chemical Waste Disposal Guidelines. Emory University. [Link]
-
4-Chloro-2-fluoro-3-methoxyphenylboronic acid Safety Data Sheets(SDS). LookChem. [Link]
Sources
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. silicycle.com [silicycle.com]
- 3. bucknell.edu [bucknell.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. vumc.org [vumc.org]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
- 16. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a proactive and rigorous approach to safety. This guide provides essential, field-proven guidance on the appropriate personal protective equipment (PPE) and handling procedures for (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid. The protocols outlined here are designed to ensure your safety by establishing a self-validating system of protection, grounded in authoritative standards.
Hazard Assessment: A Proactive Stance on an Uncharacterized Compound
This compound is a specialized reagent for which a comprehensive toxicological profile may not be publicly available. Therefore, we must adopt the prudent principle of treating all new or uncharacterized substances as potentially hazardous.[1][2] Our assessment of risk is based on the compound's structural motifs: a boronic acid functional group and a halogenated (chloro- and fluoro-) aromatic system.
-
Boronic Acids: This class of compounds can be irritating to the eyes, skin, and respiratory system.[3] Some boronic acids are classified as harmful if swallowed, in contact with skin, or inhaled.[4][5] Inhalation of dust from solid boronic acids is a primary route of exposure to be controlled.[3][6] Recent studies have also prompted a re-evaluation of the general toxicity and mutagenic activity of some boronic acids, reinforcing the need for caution.[7]
-
Halogenated Aromatic Compounds: These compounds can present a range of health hazards, including skin and eye irritation, and potential damage to the liver, kidneys, and central nervous system upon significant exposure.[8] Many are suspected carcinogens.[8] Vapors or dusts from these compounds should not be inhaled, and skin contact must be avoided.[8][9]
Given these factors, a conservative approach is mandated. All handling procedures should be designed to minimize the possibility of direct contact, inhalation, and ingestion.
Core Personal Protective Equipment (PPE) Requirements
A comprehensive suite of PPE is mandatory for all work involving this compound. The following table summarizes the minimum requirements for various laboratory operations.
| Laboratory Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Chemical safety goggles & face shield | Chemically resistant gloves (e.g., Nitrile) | Fully-buttoned lab coat, long pants, closed-toe shoes | NIOSH-approved respirator (e.g., N95) |
| Preparing Solutions | Chemical safety goggles & face shield | Chemically resistant gloves (e.g., Nitrile) | Fully-buttoned lab coat, long pants, closed-toe shoes | Required if not performed in a certified chemical fume hood |
| Running Reactions/Transfers | Chemical safety goggles & face shield | Chemically resistant gloves (e.g., Nitrile) | Fully-buttoned lab coat, long pants, closed-toe shoes | Work must be conducted in a chemical fume hood |
| Waste Handling & Disposal | Chemical safety goggles & face shield | Chemically resistant gloves (e.g., Nitrile) | Fully-buttoned lab coat, long pants, closed-toe shoes | Not required if handling sealed containers in a ventilated area |
Eye and Face Protection
Requirement: Chemical safety goggles are the minimum standard. For operations with a higher risk of splashes or particle generation, such as weighing or transferring solutions, a full-face shield must be worn over the safety goggles.[2][3]
Causality: Boronic acids and halogenated compounds can cause serious eye irritation.[4] Standard safety glasses do not provide adequate protection from splashes, while a face shield protects the entire face from accidental contact.
Hand Protection
Requirement: Chemically resistant gloves, such as nitrile, must be worn at all times when handling the compound or contaminated equipment.[8][10]
Causality: Nitrile gloves provide effective protection against incidental contact with a wide range of organic compounds, including halogenated solvents.[2][8] It is critical to inspect gloves for any signs of degradation or puncture before use and to change them immediately upon contamination.[1][10] Never wear gloves outside the laboratory or when touching common surfaces like doorknobs to prevent cross-contamination.[2]
Body Protection
Requirement: A flame-resistant lab coat, fully buttoned, must be worn over long pants and closed-toe shoes.[10]
Causality: This combination protects the skin from accidental spills and contact with contaminated surfaces.[10] An impervious apron should be considered when transferring larger volumes (>500 mL) of solutions containing the compound.
Respiratory Protection
Requirement: When handling the solid compound outside of a certified chemical fume hood (e.g., in a weighing enclosure), a NIOSH/MSHA-approved respirator (such as an N95 dust mask) is mandatory.[3][10]
Causality: The primary risk associated with handling the solid is the inhalation of fine dust particles, which can cause respiratory tract irritation.[3][6] A respirator minimizes this risk. For all other operations involving solutions or open containers, work must be conducted within a chemical fume hood to control vapor exposure.[8][11]
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial. The following workflow integrates PPE use with best practices for common laboratory procedures.
Caption: Workflow for PPE Selection and Safe Handling.
Preparation and Engineering Controls
-
Verify Accessibility: Before starting any work, confirm that a safety shower and eyewash station are unobstructed and readily accessible.[3]
-
Primary Engineering Control: All manipulations of this compound, particularly when open to the atmosphere, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8][11] This is the most critical step in minimizing inhalation exposure.
-
Don PPE: Put on your lab coat, chemical safety goggles, and nitrile gloves before entering the designated work area.[10][11]
Weighing and Solution Preparation
-
Weighing: If weighing the solid compound, do so within the fume hood or a ventilated balance enclosure. Add a face shield and an N95 respirator to your standard PPE to protect against dust inhalation and facial exposure.[3][10] Use disposable weighing paper and spatulas to minimize contamination of reusable equipment.[12]
-
Preparing Solutions: Add solvents and perform all liquid transfers within the fume hood to contain any vapors.[8] Keep containers tightly closed when not in use.[3]
Post-Procedure and Decontamination
-
Decontamination: Thoroughly rinse any contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol).[12] Collect this initial rinsate as hazardous waste.
-
Remove PPE: Remove gloves using the proper technique to avoid skin contact with the outer surface.[1] Remove your lab coat and any other contaminated PPE before leaving the work area. Wash hands thoroughly with soap and water after all work is complete.[1][2]
Waste Disposal Protocol
Proper segregation and disposal of chemical waste are paramount for safety and environmental compliance.
-
Solid Waste: All contaminated solid materials, including gloves, weighing papers, and paper towels, must be collected in a designated solid hazardous waste container lined with a durable plastic bag.[12]
-
Liquid Waste: All solutions containing the compound and the initial solvent rinses from glassware must be collected in a clearly labeled, sealable container designated for "Halogenated Organic Waste".[8][11][13]
-
Storage: All waste containers must be kept securely sealed except when waste is being added and stored in a designated satellite accumulation area within the laboratory.[12][13]
Emergency Procedures: In Case of Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3][4]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][4]
References
- Personal protective equipment for handling 2-Naphthylboronic acid-D7. Benchchem.
- Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Cole-Parmer.
- Proper Disposal of 4-Formylphenylboronic Acid: A Guide for Labor
- How To Safely Dispose of Boric Acid. Lab Alley.
- Halogenated Organic Liquids - Standard Oper
- (7-Chloroquinolin-3-yl)boronic acid Safety Data Sheet.
- Chemical Waste Disposal Guidelines. Unknown Source.
- 3-Chloro-4-fluorophenylboronic acid Product Page. Sigma-Aldrich.
- 1-BOC-2-(4-methoxybenzyloxycarbonyl)
- 3-Chlorophenylboronic acid SAFETY D
- Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Unknown Source.
- 3-Chlorobenzoic acid SAFETY D
- 4-(Diphenylamino)
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
- Simple and Effective Removal of Boronic Acids after Newly Reported Mutagenic Activity. SiliCycle.
- Phenylboronic acid SAFETY D
- 3-Chloro Phenyl Boronic Acid MATERIAL SAFETY D
- Halogenated Solvents in Labor
- Safety - Chemistry LibreTexts. Chemistry LibreTexts.
- Phenylboronic acid SAFETY D
- Separation and Recycling of Functional Nanoparticles Using Reversible Boronate Ester and Boroxine Bonds.
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
Sources
- 1. file.bldpharm.com [file.bldpharm.com]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. laballey.com [laballey.com]
- 7. silicycle.com [silicycle.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
